Tritylcysteine
Description
Tritylcysteine is a natural product found in Allium sativum with data available.
Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870994 | |
| Record name | S-(Triphenylmethyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-09-4, 25840-82-8, 2799-07-7 | |
| Record name | S-(Triphenylmethyl)cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alanine, D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Trityl-L-cysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-Trityl-L-cysteine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to S-Trityl-L-cysteine: Structure, Properties, and Applications in Modern Chemistry and Drug Discovery
This guide offers a comprehensive technical overview of S-trityl-L-cysteine, a pivotal molecule in synthetic chemistry and a compound of increasing interest in therapeutic development. We will delve into its fundamental chemical and physical properties, explore its critical role as a protected cysteine derivative in peptide synthesis, and illuminate its emerging applications as a potent anti-mitotic agent in cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile compound.
Core Molecular Structure and Physicochemical Properties
S-trityl-L-cysteine is a derivative of the amino acid L-cysteine where the thiol group is protected by a bulky triphenylmethyl (trityl) group. This reversible protection is central to its utility in chemical synthesis.
The IUPAC name for S-trityl-L-cysteine is (2R)-2-amino-3-(tritylsulfanyl)propanoic acid.[1] Its structure combines the chiral backbone of L-cysteine with the sterically hindering and acid-labile trityl moiety, which is paramount to its function.
Caption: Chemical structure of S-trityl-L-cysteine.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C22H21NO2S | [1][2] |
| Molecular Weight | 363.47 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid/powder | [2][3][4] |
| Melting Point | 170-173 °C (for Fmoc derivative)[4][5]; 182-183 °C (dec.) (for S-trityl-L-cysteine) | [6] |
| Solubility | Insoluble in water.[4][5] Soluble in methanol (~1 mg/ml),[2] DMSO (up to 25 mg/mL),[7] and other organic solvents like chloroform, dichloromethane, and ethyl acetate.[5] | |
| Optical Activity | [α]25/D +115°, c = 0.8 in 0.04 M ethanolic HCl | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of S-trityl-L-cysteine. Key spectral data are available from various sources.[1][8][9][10]
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and provide characteristic signals for the trityl and cysteine moieties, confirming the structure of the compound.[1][8][11][12]
Role in Peptide Synthesis: The Thiol Guardian
The primary application of S-trityl-L-cysteine is in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy.[13][14][15] The thiol group of cysteine is highly nucleophilic and prone to oxidation, which can lead to undesired side reactions, most notably the formation of disulfide bridges. The trityl group serves as a robust protecting group for the thiol, preventing these side reactions during peptide chain elongation.[13]
The S-trityl group is favored for its stability under the basic conditions required for Fmoc removal, yet it is readily cleaved under the acidic conditions of the final deprotection and cleavage from the resin.[13] This orthogonality is a cornerstone of modern peptide synthesis.
Deprotection of the Trityl Group: A Mechanistic Perspective
The cleavage of the S-trityl group is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA).[13] The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl carbocation.
However, this reaction is reversible. The liberated trityl cation is a potent electrophile that can re-attach to the nucleophilic thiol of the deprotected cysteine.[16] To drive the reaction to completion and prevent this re-attachment, "scavengers" are essential components of the cleavage cocktail.[16]
Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly traps the trityl cation by reducing it to triphenylmethane.[16][17]
Caption: Mechanism of S-trityl deprotection and scavenging.
Standard Deprotection Protocol
A self-validating protocol for the cleavage and deprotection of a peptide containing Cys(Trt) from a solid support is as follows:
-
Preparation of Cleavage Cocktail:
-
For a standard peptide, a recommended cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[16]
-
For peptides containing other sensitive residues like methionine or tryptophan, "Reagent K" can be employed: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[16] The additional scavengers in Reagent K protect other sensitive side chains from modification by the trityl cation and other reactive species.
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.
-
The precipitated peptide is then centrifuged, washed with cold ether, and dried under vacuum.
-
-
Monitoring and Validation:
-
The completeness of the deprotection should be monitored by analytical techniques such as HPLC and mass spectrometry to ensure the absence of the trityl group and other protecting groups.
-
Troubleshooting and Side Reactions
-
Incomplete Deprotection: This is often due to insufficient scavenging of the trityl cation.[16] Increasing the concentration of TIS or the reaction time can often resolve this issue.
-
Oxidation: The free thiol is susceptible to oxidation, leading to the formation of disulfide-linked dimers or oligomers.[16] The inclusion of a reducing agent like EDT in the cleavage cocktail can help maintain the cysteine in its reduced state.[16]
-
Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl) can potentially alkylate the cysteine thiol.[16] The use of appropriate scavengers is crucial to minimize this side reaction.
Applications in Drug Development: An Anti-Mitotic Agent
Beyond its role in peptide synthesis, S-trityl-L-cysteine has garnered significant attention as a potent and specific inhibitor of the mitotic kinesin Eg5.[2][3][7] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for cancer chemotherapy.[3]
S-trityl-L-cysteine acts as a reversible, tight-binding, and allosteric inhibitor of Eg5.[2][18] It has been shown to inhibit the ATPase activity of Eg5, which is necessary for its motor function.[2][7] This inhibition specifically blocks cells in the M phase of the cell cycle.[18]
This compound has demonstrated antitumor activities and is considered a valuable lead compound for the development of novel anticancer drugs.[3][7]
Synthesis of S-Trityl-L-cysteine
The preparation of S-trityl-L-cysteine and its derivatives is well-established. One common method involves the reaction of L-cysteine with triphenylmethanol (trityl alcohol) in the presence of an acid such as trifluoroacetic acid. Alternatively, trityl chloride can be reacted with cysteine.[19] For applications in peptide synthesis, derivatives such as Fmoc-Cys(Trt)-OH and Boc-Cys(Trt)-OH are synthesized, which can then be directly used in SPPS.[20][21][22]
Conclusion
S-trityl-L-cysteine is a molecule of significant importance in both synthetic chemistry and medicinal chemistry. Its role as a protected cysteine derivative is fundamental to the successful synthesis of complex peptides. The well-understood mechanism of its acid-labile deprotection, coupled with effective scavenging strategies, makes it a reliable tool for peptide chemists. Furthermore, its potent and specific inhibition of the mitotic kinesin Eg5 has opened up new avenues for the development of novel anticancer therapeutics. The continued exploration of S-trityl-L-cysteine and its analogs is poised to yield further advancements in both fields.
References
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S-Trityl-L-Cysteine. (n.d.). PubChem. [Link]
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Cas 103213-32-7,FMOC-S-trityl-L-cysteine. (n.d.). LookChem. [Link]
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Reduction of cysteine-S-protecting groups by triisopropylsilane. (n.d.). National Institutes of Health. [Link]
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Cysteine-S-trityl a Key Derivative to Prepare N-methyl Cysteines. (n.d.). PubMed. [Link]
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Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (n.d.). National Institutes of Health. [Link]
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S-trityl a Key Derivative to Prepare N- Methyl Cysteines. (2011). ResearchGate. [Link]
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S-Trityl-D-Cysteine. (n.d.). PubChem. [Link]
- Synthetic method of S-trityl-L-cysteine amide. (n.d.).
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Reduction of cysteine- S -protecting groups by triisopropylsilane. (2014). ResearchGate. [Link]
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Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]
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(+)-S-Trityl-L-cysteine - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]
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Peptide Synthesis with S-Protected Cysteine Derivatives. (n.d.). Thieme Chemistry. [Link]
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(+)-S-Trityl-L-cysteine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
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Cysteine-S-trityl a Key Derivative to PrepareN-Methyl Cysteines. (n.d.). Sílice. [Link]
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N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
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On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. (n.d.). Journal of the Chemical Society C: Organic. [Link]
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Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). University of Central Florida. [Link]
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(a) Cys thiol protection with the trityl (Trt) protecting group.... (n.d.). ResearchGate. [Link]
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N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2020). Digital CSIC. [Link]
-
S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. (n.d.). PubMed. [Link]
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How to get the peptide containing cysteine without oxidation? (2016). ResearchGate. [Link]
-
Solid-phase peptide synthesis using N-trityl-amino acids. (n.d.). Digital CSIC. [Link]
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On cysteine and cystine peptides. Part V. S-trityl. (1969). RSC Publishing. [Link]
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Supporting information. (2018). The Royal Society of Chemistry. [Link]
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FTIR spectra of trisodium citrate (red line), l-cysteine (blue line), and the obtained CDs (black line). (n.d.). ResearchGate. [Link]
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An In-Depth Technical Guide on the Mechanism of Action of S-trityl-L-cysteine
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For Researchers, Scientists, and Drug Development Professionals
Introduction
S-trityl-L-cysteine (STLC) is a potent, cell-permeable small molecule that has garnered significant attention in the field of oncology for its anti-mitotic and anti-tumor properties.[1][2] As a selective and allosteric inhibitor of the mitotic kinesin Eg5, STLC represents a promising therapeutic agent that targets a critical process in cell division.[3][4] This guide provides a comprehensive overview of the mechanism of action of STLC, detailing its molecular interactions, cellular consequences, and its potential as a novel anti-cancer agent.
The Molecular Target: Mitotic Kinesin Eg5
The primary molecular target of S-trityl-L-cysteine is the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP).[4][5] Eg5 is a member of the kinesin-5 family of motor proteins and plays an indispensable role in the early stages of mitosis.[5][6] Its primary function is to establish and maintain the bipolar mitotic spindle, a crucial structure for the proper segregation of chromosomes into daughter cells.[4][7]
STLC is a selective, allosteric, and reversible inhibitor of Eg5.[3][8] It binds to a unique pocket in the Eg5 motor domain, distinct from the ATP and microtubule binding sites, formed by the secondary structural elements helix α2, loop L5, and helix α3.[5] This allosteric binding inhibits the ATPase activity of Eg5, which is essential for its motor function.[3][8] Specifically, STLC inhibits the basal ATPase activity with an IC50 of 1 μM and the microtubule-activated ATPase activity with a more potent IC50 of 140 nM.[3][9] This inhibition of Eg5's motor activity prevents the separation of duplicated centrosomes and the formation of the bipolar spindle, ultimately leading to mitotic arrest.[8][10]
Cellular Consequences of Eg5 Inhibition
The inhibition of Eg5 by S-trityl-L-cysteine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects have been observed in a variety of cancer cell lines, including neuroblastoma, prostate cancer, and lung cancer.[5][7][11]
Mitotic Arrest at the G2/M Phase
By disrupting the formation of the bipolar spindle, STLC causes cells to arrest in the M phase of the cell cycle.[8][10] This is characterized by the formation of monoastral spindles, where a single aster of microtubules radiates from unseparated centrosomes.[8][9][10] Flow cytometric analysis of STLC-treated cells reveals a significant increase in the population of cells in the G2/M phase in a dose-dependent manner.[5] This mitotic arrest activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.[12] The activation of this checkpoint is evidenced by the phosphorylation of key proteins such as BubR1.[12]
Induction of Apoptosis via the Intrinsic Pathway
Prolonged mitotic arrest induced by STLC ultimately leads to programmed cell death, or apoptosis.[12][13][14] Studies have shown that STLC-mediated apoptosis primarily occurs through the intrinsic pathway.[12] This is characterized by the activation of caspase-9, which precedes the cleavage of caspase-8, leading to the activation of the executioner caspase-3.[12] The activation of caspase-3 results in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1] Furthermore, proteome analysis of STLC-treated cells has revealed the differential regulation of numerous proteins linked to apoptotic cell death.[12] In some cancer cell lines, such as neuroblastoma, STLC-mediated apoptosis is also triggered by the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kB (NF-κB) signaling pathways.[5][6]
Therapeutic Potential in Oncology
The specific targeting of Eg5, a protein primarily active in dividing cells, makes S-trityl-L-cysteine an attractive candidate for cancer chemotherapy with a potentially favorable therapeutic window compared to traditional anti-tubulin agents that affect both dividing and non-dividing cells.[5]
Overcoming Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. Encouragingly, STLC has shown efficacy in cancer cell lines that are resistant to conventional chemotherapeutic agents like docetaxel.[15] This suggests that STLC may have the potential to overcome certain mechanisms of drug resistance, such as those mediated by the overexpression of efflux pumps like P-glycoprotein.[15][16]
Broad-Spectrum Antitumor Activity
STLC has demonstrated antitumor activity across a range of cancer cell lines.[3][13] Its efficacy has been observed in neuroblastoma, prostate cancer, and various cell lines within the National Cancer Institute's 60-cell line screen.[5][9][15] Further optimization of STLC analogues has led to the development of compounds with even more potent in vivo antitumor activity in lung cancer xenograft models.[11]
Visualizing the Mechanism of Action
To better understand the complex processes involved in the mechanism of action of S-trityl-L-cysteine, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1: Signaling pathway of S-trityl-L-cysteine's mechanism of action.
Experimental Protocols for Studying STLC's Mechanism of Action
A variety of in vitro assays are essential to elucidate and confirm the mechanism of action of S-trityl-L-cysteine.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and anti-proliferative effects of STLC on cancer cells.
MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17]
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of STLC for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of STLC that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[19][20]
-
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[21]
-
Protocol:
-
Treat cancer cells with STLC for a defined period.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assays
Several assays can be employed to detect and quantify apoptosis induced by STLC.
Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is used as a counterstain to identify cells with compromised membrane integrity (late apoptotic and necrotic cells).[22]
-
Protocol:
-
Treat cells with STLC.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer containing FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry.
-
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23][24]
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[23]
-
Protocol:
-
Treat cells with STLC.
-
Fix and permeabilize the cells.
-
Incubate the cells with the TdT enzyme and labeled dUTPs.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of S-trityl-L-cysteine in various assays and cell lines.
| Assay Type | Target/Cell Line | IC50/GI50 Value | Reference |
| Basal ATPase Activity | Eg5 | 1 µM | [3] |
| Microtubule-activated ATPase Activity | Eg5 | 140 nM | [3] |
| Mitotic Arrest | HeLa cells | 700 nM | [4][9] |
| Growth Inhibition | NCI 60 tumor cell line panel (average) | 1.31 µM | [2] |
| Growth Inhibition | LNCaP (prostate cancer) | 250 nM | [15] |
| Growth Inhibition | PC3 (prostate cancer) | 1.8 µM | [15] |
Conclusion
S-trityl-L-cysteine is a highly specific and potent inhibitor of the mitotic kinesin Eg5. Its mechanism of action, centered on the disruption of bipolar spindle formation, leads to mitotic arrest and subsequent apoptosis in cancer cells. The ability of STLC to overcome certain forms of drug resistance and its broad-spectrum antitumor activity highlight its significant potential as a therapeutic agent in oncology. Further research and clinical investigation into STLC and its more potent analogues are warranted to fully realize its clinical utility in the fight against cancer.
References
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Bork, U., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters, 16(1), 1023-1030. [Link]
-
Gade, S., et al. (2008). Proteome Analysis of Apoptosis Signaling by S-trityl-L-cysteine, a Potent Reversible Inhibitor of Human Mitotic Kinesin Eg5. Proteomics, 8(2), 312-324. [Link]
-
Skoufias, D. A., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. The Journal of biological chemistry, 281(26), 17559–17569. [Link]
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Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]
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Antagen. Common Methods for Cell Apoptosis Detection: Principles, Applications. [Link]
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Crowley, L. C., & Waterhouse, N. J. (2016). Detecting Apoptosis. Cold Spring Harbor protocols, 2016(9), pdb.top087223. [Link]
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NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
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Brier, S., et al. (2008). Structure-Activity Relationship of S-Trityl-l-Cysteine Analogues as Inhibitors of the Human Mitotic Kinesin Eg5. Journal of Medicinal Chemistry, 51(7), 2175-2184. [Link]
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Dereli, S., & Öner, T. Ö. (2018). Assays to Detect Apoptosis. ResearchGate. [Link]
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Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70. [Link]
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Gade, S., et al. (2008). Proteome analysis of apoptosis signaling byS-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. ResearchGate. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. [Link]
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Marcus, A. I., et al. (2010). Docetaxel-Resistant Prostate Cancer Cells Remain Sensitive to S-Trityl-l-Cysteine–Mediated Eg5 Inhibition. Molecular Cancer Therapeutics, 9(6), 1547-1558. [Link]
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Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 263. [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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Ma, F. F. (2024). Guideline for anticancer assays in cells. Food & Public Health, 2(1), e12039. [Link]
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Skoufias, D. A., et al. (2006). S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. ResearchGate. [Link]
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Rickert, K. W., et al. (2011). Structure-activity relationship and multidrug resistance study of new S-trityl-L-cysteine derivatives as inhibitors of Eg5. Bioorganic & medicinal chemistry letters, 21(9), 2681–2686. [Link]
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Luo, L., et al. (2013). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry, 56(4), 1723-1736. [Link]
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Sun, R., et al. (2018). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. Scientific reports, 8(1), 16215. [Link]
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Al-Sanea, M. M., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. Journal of molecular modeling, 30(5), 125. [Link]
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Gussio, R., et al. (2009). Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation. Molecular cancer therapeutics, 8(9), 2733–2743. [Link]
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Zhang, W., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology letters, 16(1), 1023–1030. [Link]
-
Chen, C. H., et al. (2020). Eg5 as a Prognostic Biomarker and Potential Therapeutic Target for Hepatocellular Carcinoma. Cancers, 12(11), 3123. [Link]
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DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular cancer therapeutics, 3(9), 1079–1090. [Link]
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van der Meer, D., et al. (2010). Docetaxel-resistant prostate cancer cells remain sensitive to S-trityl-L-cysteine-mediated Eg5 inhibition. Molecular cancer therapeutics, 9(6), 1547–1558. [Link]
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Makala, H., et al. (2021). Lead Generation for Human Mitotic Kinesin Eg5 Using Structure-based Virtual Screening and Validation by In-vitro and Cell-based Assays. Current computer-aided drug design, 17(6), 759–772. [Link]
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Brier, S., et al. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. Journal of medicinal chemistry, 51(7), 2175–2184. [Link]
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Kim, H. L., et al. (2015). A potent chemotherapeutic strategy in prostate cancer: S-(methoxytrityl)-L-cysteine, a novel Eg5 inhibitor. Oncotarget, 6(16), 14619–14631. [Link]
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Kim, J. H., et al. (2018). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology letters, 15(6), 9471–9478. [Link]
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Zhang, Y., et al. (2019). S-allyl-l-cysteine (SAC) protects hepatocytes from alcohol-induced apoptosis. FEBS open bio, 9(7), 1296–1305. [Link]
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A Comprehensive Technical Guide to Tritylcysteine in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of S-trityl-L-cysteine (Cys(Trt)), a cornerstone protecting group in modern peptide chemistry. We will delve into the causality behind its widespread use, provide field-proven protocols, and explore its strategic application in the synthesis of complex peptides and drug candidates.
The Strategic Importance of Cysteine and the Role of the Trityl Group
Cysteine's unique thiol side chain is a focal point in peptide and protein science. It enables the formation of disulfide bridges that define the tertiary structure and biological activity of many peptides and proteins.[1][2] However, the high nucleophilicity of the thiol group also presents a significant challenge during peptide synthesis, making it susceptible to undesired side reactions like oxidation and alkylation.[3] Effective protection of this functional group is therefore paramount for a successful synthesis.[1][3]
The trityl (Trt) group, a triphenylmethyl moiety, has emerged as a preferred choice for thiol protection, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its popularity stems from a combination of factors:
-
Acid Lability: The Trt group is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used for the final cleavage of the peptide from the resin in many SPPS strategies.[4]
-
Stability: It is stable to the basic conditions required for the removal of the Fmoc group from the N-terminus during peptide chain elongation.[5]
-
Bulky Nature: The steric hindrance provided by the bulky trityl group can help minimize certain side reactions, such as the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.[6]
The Chemistry of Tritylcysteine: Protection and Deprotection
Synthesis of Fmoc-Cys(Trt)-OH
The journey of incorporating Tritylcysteine into a peptide begins with the synthesis of the protected amino acid building block, Fmoc-Cys(Trt)-OH. While commercially available, understanding its synthesis provides valuable insight into its chemistry. The synthesis generally involves the reaction of L-cysteine with trityl chloride in a suitable solvent. Subsequent N-terminal protection with Fmoc-OSu or a similar reagent yields the final product.
A general synthetic route involves the reaction of L-cysteine with trityl alcohol in the presence of trifluoroacetic acid, which acts as both a solvent and a catalyst for the thioetherification.[7] Alternative methods for the preparation of S-trityl-L-cysteine have also been reported.[8]
The Mechanism of Trityl Deprotection
The removal of the trityl group is an acid-catalyzed process that proceeds through the formation of a stable trityl carbocation.[9]
Caption: General workflow for incorporating Fmoc-Cys(Trt)-OH in SPPS.
Cleavage and Deprotection of Cys(Trt)-Containing Peptides
The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Recommended Cleavage Cocktail for Cys(Trt)-Containing Peptides:
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for trityl cations |
| Water | 2.5% | Scavenger for other carbocations |
For peptides also containing other sensitive residues like Met or Trp, consider adding EDT:
| Component | Percentage |
| Trifluoroacetic Acid (TFA) | 94% |
| Triisopropylsilane (TIS) | 2.5% |
| Water | 2.5% |
| 1,2-Ethanedithiol (EDT) | 1% |
Protocol:
-
Swell the peptide-resin in a suitable solvent like dichloromethane (DCM) and then remove the solvent.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. [10]The optimal time can be determined by a trial cleavage and HPLC analysis. [10]4. Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. [2]6. Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
Troubleshooting and Side Reactions
Incomplete deprotection of the Cys(Trt) group is a common issue. [10]This is often due to insufficient scavenging of the trityl cation, leading to its reattachment. [10] Common Side Reactions and Mitigation Strategies:
| Side Reaction | Cause | Prevention |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation. [10] | Use an effective scavenger like TIS in the cleavage cocktail. [10] |
| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation. [10] | Add a reducing agent like EDT to the cleavage cocktail. [10] |
| Alkylation by other protecting groups | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol. [10] | Ensure a sufficient concentration of scavengers in the cleavage cocktail. [10] |
| 3-(1-Piperidinyl)alanine Formation | A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols. [3][6] | Using a sterically bulky protecting group like trityl can help minimize this. [6] |
| S-alkylation from resin linkers | Fragmentation of resin linkers (e.g., Wang resin) can generate reactive species that alkylate the cysteine thiol, especially for C-terminal cysteine. [6] | The use of scavengers is crucial to suppress this side reaction. [6] |
Orthogonal Protection Strategies
The trityl group's acid lability makes it part of an orthogonal protection scheme with base-labile (Fmoc) and other classes of protecting groups. [11][12]For the synthesis of peptides with multiple disulfide bonds, a combination of different cysteine protecting groups with varying stabilities is required. [3][13] Comparative Stability of Cysteine Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| Trityl | Trt | Mild acid (e.g., TFA) [4] | Fmoc, Acm |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate [4] | Fmoc, Trt |
| tert-Butyl | tBu | Strong acid (e.g., HF) | Fmoc |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) [5] | Fmoc, Trt, Acm |
The use of Mmt, which is significantly more acid-labile than Trt, allows for selective deprotection of a cysteine residue on-resin while other Trt or Acm protected cysteines remain intact. [5]This enables the regioselective formation of disulfide bonds. [13]
Conclusion
Tritylcysteine is an indispensable tool in the arsenal of the peptide chemist. Its favorable balance of stability and acid lability, combined with the wealth of knowledge surrounding its use, makes it a reliable and versatile choice for protecting the cysteine thiol. A thorough understanding of its chemistry, particularly the mechanism of deprotection and the critical role of scavengers, is key to its successful application in the synthesis of simple and complex peptides for research and drug development.
References
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- BenchChem. (2025).
- ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group...
- Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.
- Radboud University. (n.d.). Application of the Trityl Group in Peptide Chemistry.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (n.d.). Synthetic method of S-trityl-L-cysteine amide.
- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis. BenchChem.
- Bachem. (2021).
- NIH. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Biosynth. (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists.
- BenchChem. (2025).
- ACS Publications. (2013). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry.
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- Taylor & Francis Online. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
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- NIH. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts.
- ResearchGate. (n.d.). Preparation of S-trityl-l-cysteine methyl ester 2.
- ACS Publications. (n.d.). A Convenient Preparation of S-Benzhydryl-and S-Trityl-L-cysteine1. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl.
- NIH. (2013). Understanding Acid Lability of Cysteine Protecting Groups.
- Thieme. (n.d.). 2.6.6.
- ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane?
- Phenomenex. (n.d.).
- ResearchGate. (2025).
- Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection.
- Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- ResearchGate. (n.d.). De Novo Discovery of Cysteine Frameworks for Developing Multicyclic Peptide Libraries for Ligand Discovery.
- PubMed. (n.d.). Cyclization of a cell-penetrating peptide via click-chemistry increases proteolytic resistance and improves drug delivery.
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A Technical Guide to Tritylcysteine as a Reversible Inhibitor of Kinesin Eg5
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitotic kinesin Eg5 is a validated and compelling target for anticancer drug development due to its essential role in the formation of the bipolar mitotic spindle. Unlike traditional anti-mitotic agents that target tubulin and affect non-dividing cells, Eg5-specific inhibitors offer a more targeted approach with a potentially wider therapeutic window. This guide provides an in-depth technical overview of Tritylcysteine, specifically S-trityl-L-cysteine (STLC), a potent, reversible, and allosteric inhibitor of Eg5. We will explore its mechanism of action, detail robust experimental protocols for its characterization, and discuss the critical aspect of its reversibility. This document is intended to serve as a practical resource for researchers actively engaged in the study of mitotic kinesins and the development of novel cancer therapeutics.
Introduction: Kinesin Eg5 as a Prime Oncologic Target
The Kinesin Superfamily
Kinesins are a large family of molecular motor proteins that utilize the energy from ATP hydrolysis to move along microtubule filaments.[1] These motors are fundamental to numerous cellular processes, including intracellular transport of cargo, cell motility, and, most critically for oncology, cell division.
Eg5: The Architect of the Bipolar Spindle
Kinesin Eg5 (also known as KSP or KIF11) is a homotetrameric, plus-end-directed motor protein that plays an indispensable role during mitosis.[2] Its primary function is to crosslink antiparallel microtubules and slide them apart.[3] This action generates an outward pushing force that is essential for the separation of duplicated centrosomes and the establishment of the bipolar mitotic spindle.[4][5] Inhibition of Eg5 function prevents this separation, leading to the formation of a characteristic "monoastral spindle," which consists of a single aster of microtubules surrounded by chromosomes.[6]
The Therapeutic Rationale for Eg5 Inhibition
The function of Eg5 is exclusively required during mitosis, meaning its inhibition has little to no effect on non-proliferating cells.[7][8] This specificity presents a significant advantage over traditional anti-mitotic drugs like taxanes and vinca alkaloids, which target tubulin itself and can cause dose-limiting toxicities such as peripheral neuropathy. By selectively targeting proliferating cells, Eg5 inhibitors can induce mitotic arrest and subsequent apoptotic cell death in cancer cells while sparing healthy, quiescent cells.[7][8] This targeted approach has made Eg5 a highly attractive target for cancer drug discovery.[1]
S-Trityl-L-Cysteine (STLC): A Potent Allosteric Inhibitor
S-trityl-L-cysteine (STLC) is a small molecule inhibitor identified as a potent and specific agent against Eg5.[5][9] Unlike ATP-competitive inhibitors that bind to the active site, STLC is an allosteric inhibitor, offering a different and potentially more selective mechanism of action.
Chemical Properties
-
Chemical Name: S-(Triphenylmethyl)-L-cysteine
-
Formula: C₂₂H₂₁NO₂S
-
Molecular Weight: 363.47 g/mol
-
Solubility: Soluble in DMSO and methanol, partly soluble in water.[9]
Mechanism of Allosteric Inhibition
STLC binds to a specific allosteric pocket on the Eg5 motor domain formed by helix α2, loop L5, and helix α3.[7][10] This binding site is approximately 10-15 Å away from the nucleotide-binding pocket.[10][11] The binding of STLC to this site induces a conformational change that is allosterically transmitted to the ATP binding pocket.[10] This change traps the motor domain in a state with ADP bound, preventing the release of ADP which is a crucial step in the mechanochemical cycle.[11][12] This effectively stalls the motor, inhibiting its ATPase activity and its ability to generate force.[12]
Figure 1: Mechanism of STLC allosteric inhibition of the Eg5 motor domain.
The Critical Nature of Reversible Inhibition
A key characteristic of STLC is its reversible binding to Eg5.[12] This means the inhibitor can associate and dissociate from the enzyme. In a cellular context, this is a significant advantage. Upon removal of the drug, its inhibitory effect can be reversed, allowing cells to resume normal mitotic progression.[12] This contrasts with irreversible (covalent) inhibitors, which permanently modify the target and can lead to prolonged, off-target effects.
The reversibility of STLC is a cornerstone of its self-validating mechanism. The observation that cells can enter mitotic arrest upon STLC treatment and then exit mitosis normally after the compound is washed out provides strong evidence that the effect is specifically due to Eg5 inhibition and not general cytotoxicity.[12]
Experimental Protocols for Characterizing STLC-Eg5 Interaction
This section provides validated, step-by-step methodologies for the biochemical and cell-based characterization of STLC.
Protocol: Expression and Purification of Recombinant Eg5 Motor Domain
-
Rationale: To perform in vitro biochemical assays, a pure and active source of the Eg5 motor domain is required. Bacterial expression systems are commonly used for this purpose.[13][14] This protocol outlines the purification of a common construct, such as the N-terminal ~367 amino acids of human Eg5.
-
Methodology:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the His-tagged Eg5 motor domain. Grow cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at 18°C overnight.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (e.g., 50 mM Tris pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors). Lyse cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >30,000 x g) for 45 minutes at 4°C to pellet cellular debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash with lysis buffer containing 20 mM imidazole. Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Ion Exchange Chromatography: As a polishing step, dilute the eluate to reduce salt concentration and load onto a cation exchange column (e.g., SP Sepharose).[15] Elute with a linear NaCl gradient.
-
Size Exclusion Chromatography: For final purification and buffer exchange, load the concentrated protein onto a size exclusion column (e.g., Superdex 200) equilibrated in the final storage buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10% sucrose).
-
QC: Analyze purity by SDS-PAGE. Determine protein concentration using a Bradford assay or by measuring A₂₈₀. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Protocol: Steady-State Microtubule-Activated ATPase Assay
-
Rationale: The primary function of Eg5 is its microtubule-stimulated ATPase activity.[5] Measuring the inhibition of this activity is the most direct way to determine the potency (IC₅₀) of a compound like STLC. A malachite green-based assay is a common colorimetric method to detect the inorganic phosphate (Pi) released during ATP hydrolysis.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
-
Microtubules: Polymerize tubulin in the presence of 20 µM paclitaxel to create stabilized microtubules.
-
Eg5 Enzyme: Dilute purified Eg5 motor domain to the working concentration (e.g., 50-100 nM) in assay buffer.
-
STLC Dilutions: Prepare a serial dilution of STLC in DMSO, then dilute further into assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of STLC dilutions (or DMSO for control).
-
Add 20 µL of a mix containing Eg5 and microtubules (e.g., final concentration of 2 µM tubulin).
-
Pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 20 µL of ATP (e.g., final concentration of 1 mM).
-
Incubate at 25°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect Pi by adding 150 µL of Malachite Green reagent.
-
After color development (approx. 15 minutes), read the absorbance at 620-650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of STLC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Figure 2: Workflow for the microtubule-activated ATPase assay.
Protocol: Jump-Dilution Assay to Confirm Reversibility
-
Rationale: The jump-dilution assay is the gold standard for determining if an inhibitor is reversible and for measuring its dissociation rate constant (kₒff).[16][17] The principle is to first form the enzyme-inhibitor complex at high concentrations and then rapidly dilute the mixture, lowering the free inhibitor concentration to a negligible level.[18] The recovery of enzyme activity over time is then monitored, which directly reflects the rate at which the inhibitor dissociates from the enzyme.[17]
-
Methodology:
-
Pre-incubation (Complex Formation):
-
Incubate a high concentration of Eg5 (e.g., 100x the final assay concentration) with a saturating concentration of STLC (e.g., 10-20x the IC₅₀) in a small volume.[19] Allow this mixture to equilibrate (e.g., 30-60 minutes).
-
-
Jump Dilution (Initiation):
-
Rapidly dilute the pre-incubation mix 100-fold into a reaction buffer containing all assay components (microtubules, ATP) and the detection reagents for a continuous assay (e.g., a coupled-enzyme system like pyruvate kinase/lactate dehydrogenase for continuous NADH monitoring, or a fluorescent phosphate sensor).[17][19]
-
This "jump" drastically lowers the free STLC concentration, making re-binding negligible.[16]
-
-
Kinetic Monitoring:
-
Immediately begin monitoring the reaction progress in a plate reader capable of kinetic reads. For reversible inhibitors, the reaction rate will start low and increase over time as STLC dissociates and the enzyme becomes active.[16] For irreversible inhibitors, no recovery of activity will be observed.[16]
-
-
Data Analysis:
-
Plot the product formation over time. The resulting curve will be a progress curve showing an initial lag phase followed by an increase in rate.
-
Fit this progress curve to a first-order exponential equation to extract the rate of activity recovery, which corresponds to the dissociation rate constant, kₒff.
-
-
Protocol: Cell-Based Monopolar Spindle Assay
-
Rationale: This assay validates the in vitro findings in a cellular context. It confirms that STLC can penetrate the cell membrane and engage its target, Eg5, leading to the expected phenotype of mitotic arrest with monopolar spindles.[6][7]
-
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HCT116) on coverslips or in imaging-compatible plates and allow them to adhere overnight.[1][5]
-
Compound Treatment: Treat the cells with various concentrations of STLC (and a DMSO vehicle control) for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Immunofluorescence Staining:
-
Fix the cells (e.g., with cold methanol or 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.2% Triton X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the DNA with a counterstain like DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells that exhibit a monopolar spindle phenotype (a radial array of microtubules surrounding condensed chromosomes) at each STLC concentration.
-
Determine the EC₅₀ for monopolar spindle formation.
-
-
Data Interpretation and Comparative Analysis
Properly quantifying the activity of STLC allows for comparison with other known Eg5 inhibitors.
| Parameter | S-Trityl-L-Cysteine (STLC) | Monastrol |
| Mechanism | Allosteric, Reversible[12] | Allosteric, Reversible |
| Binding Site | Loop L5[7][10] | Loop L5 |
| IC₅₀ (MT-activated ATPase) | ~140 nM[5][20][21] | ~5 µM |
| IC₅₀ (Mitotic Arrest) | ~700 nM[5][21][22] | ~25 µM |
| Association Rate (kₒₙ) | ~6.1 µM⁻¹s⁻¹[12] | ~0.78 µM⁻¹s⁻¹[12] |
| Dissociation Rate (kₒff) | ~3.6 s⁻¹[12] | ~15 s⁻¹[12] |
Table 1: Comparative kinetic parameters of STLC and Monastrol. Data compiled from multiple sources.[5][12][20][21][22]
The data clearly shows that STLC is a significantly more potent inhibitor of Eg5 than the first-in-class inhibitor, Monastrol.[5] STLC exhibits both a faster association rate and a slower dissociation rate, contributing to its tight-binding nature and higher potency in both biochemical and cellular assays.[12]
Conclusion and Future Directions
S-trityl-L-cysteine stands out as a highly potent, specific, and reversible allosteric inhibitor of the mitotic kinesin Eg5.[12] Its well-defined mechanism of action, validated through robust biochemical and cell-based assays, makes it an invaluable tool for studying mitotic processes and an excellent lead compound for the development of novel anticancer therapeutics.[12] The protocols detailed in this guide provide a comprehensive framework for researchers to characterize STLC and similar Eg5 inhibitors. Future work in this area may focus on developing STLC analogs with improved pharmacokinetic properties or exploring combination therapies to overcome potential resistance mechanisms, such as those arising from mutations in the allosteric binding site.[10]
References
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Skoufias, D. A., DeBonis, S., Saoudi, Y., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. Journal of Biological Chemistry, 281(26), 17559-17569. [Link]
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Zhang, B., Liu, Z., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters, 16(5), 6649-6656. [Link]
-
Kozielski, F., Skoufias, D. A., Indorato, R. L., et al. (2008). Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. Proteomics, 8(2), 289-300. [Link]
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ResearchGate. S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. [Link]
-
Zhang, B., et al. (2017). Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. Scientific Reports, 7(1), 11182. [Link]
-
DeBonis, S., Skoufias, D. A., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. [Link]
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ResearchGate. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. [Link]
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Wu, J., et al. (2020). Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket. ACS Omega, 5(3), 1541-1550. [Link]
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Wu, J., et al. (2020). Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket. ACS Omega, 5(3), 1541-1550. [Link]
-
Garcia-Saez, I., et al. (2022). Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC. Frontiers in Molecular Biosciences, 9, 978931. [Link]
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BellBrook Labs. Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery. [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. Figure 4: Assessment of compound activity reversibility by the jump-dilution method. [Link]
-
BellBrook Labs. A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. [Link]
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DeBonis, S., Skoufias, D. A., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079-1090. [Link]
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Bodrug, T., et al. (2020). The kinesin-5 tail domain directly modulates the mechanochemical cycle of the motor domain for anti-parallel microtubule sliding. eLife, 9, e57530. [Link]
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Duke University. Purification of KHC Motor Domain Protein. [Link]
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Impastato, A. C., et al. (2020). Optical Control of Mitosis with a Photoswitchable Eg5 Inhibitor. Angewandte Chemie International Edition, 59(32), 13213-13218. [Link]
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Muscella, A., et al. (2021). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. International Journal of Molecular Sciences, 22(16), 8826. [Link]
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Tao, L., & Scholey, J. M. (2010). Purification and assay of mitotic motors. Methods in Cell Biology, 95, 385-401. [Link]
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An In-depth Technical Guide to the Acid Lability of the Trityl Protecting Group
Abstract
The triphenylmethyl (trityl, Trt) group is a cornerstone of protecting group chemistry, prized for its steric bulk and, most notably, its finely tunable acid lability. This guide provides a comprehensive exploration of the fundamental principles governing the acid-catalyzed cleavage of the trityl group. We will dissect the mechanistic underpinnings of its removal, focusing on the critical role of the stabilized trityl carbocation. Furthermore, we will examine the electronic and steric factors that allow for the rational modulation of its stability, enabling its strategic deployment in complex multi-step syntheses. This whitepaper offers researchers, scientists, and drug development professionals field-proven insights, detailed experimental protocols, and troubleshooting strategies to harness the full potential of the trityl group in their synthetic endeavors, from carbohydrate chemistry to the design of acid-sensitive drug delivery systems.
The Principle of Lability: Understanding the Trityl Cation
The utility of the trityl group as an acid-labile protecting moiety is intrinsically linked to the exceptional stability of the triphenylmethyl carbocation formed upon its cleavage.[1][2] This stability is not merely a consequence of its tertiary nature but is profoundly amplified by the delocalization of the positive charge across the π-systems of the three phenyl rings.[1] This extensive resonance stabilization lowers the activation energy for the cleavage of the C-X bond (where X is typically O, N, or S), making the deprotection energetically favorable under acidic conditions.[1][3]
The trityl cation's stability dictates the mild conditions required for its removal, a feature that is paramount in the synthesis of sensitive biomolecules like peptides, nucleotides, and carbohydrates.[1]
Caption: Resonance delocalization in the trityl cation.
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of a trityl ether under Brønsted acid catalysis proceeds via a unimolecular substitution (SN1) mechanism.[3] This pathway is favored due to the steric hindrance around the quaternary carbon, which precludes an SN2 attack, and the aforementioned stability of the resulting carbocation intermediate.
Step 1: Protonation The reaction is initiated by the protonation of the heteroatom (e.g., the ether oxygen) by the acid catalyst. This step converts the alkoxy group into a good leaving group.
Step 2: Heterolytic Cleavage The protonated substrate undergoes heterolytic cleavage of the carbon-oxygen bond, releasing the deprotected alcohol and the trityl carbocation. This is typically the rate-determining step of the reaction.
Step 3: Cation Trapping The liberated trityl cation is a highly reactive electrophile. In the absence of a dedicated scavenger, it can re-react with the deprotected alcohol or other nucleophiles present in the reaction mixture, leading to incomplete deprotection or side product formation.[2][4] Therefore, a cation scavenger is almost always included to trap the trityl cation irreversibly.
Caption: Key factors influencing the acid lability of the trityl group.
Experimental Protocols: A Practical Guide
Successful deprotection requires careful consideration of the substrate, other functional groups present, and the desired outcome. The use of a cation scavenger is highly recommended in most cases to prevent side reactions and ensure high yields. [2]
Workflow: General Trityl Deprotection
Caption: A typical experimental workflow for trityl deprotection.
Protocol 1: Standard Deprotection of a Primary Trityl Ether
-
Objective: Complete removal of a standard trityl group.
-
Substrate: 1.0 eq. of Trityl-protected primary alcohol.
-
Reagents:
-
Dichloromethane (DCM) as solvent.
-
Trifluoroacetic acid (TFA), 2-5% v/v in DCM.
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger (1.5 - 3.0 eq.). [2]* Methodology:
-
Dissolve the trityl-protected substrate in DCM.
-
Add the scavenger (TIS/TES) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the TFA/DCM solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a non-polar solvent like toluene and concentrate the mixture in vacuo to remove excess TFA.
-
Redissolve the residue in an organic solvent (e.g., Ethyl Acetate), wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography.
-
Protocol 2: Selective Deprotection in the Presence of Silyl Ethers
-
Objective: Remove a trityl group while preserving a TBDMS ether.
-
Substrate: 1.0 eq. of a molecule containing both Trt and TBDMS ethers.
-
Reagents:
-
80% aqueous Acetic Acid (AcOH). [3]* Methodology:
-
Dissolve the substrate in 80% aqueous acetic acid.
-
Stir the solution at room temperature for 12-24 hours. The reaction time is highly substrate-dependent and should be monitored carefully by TLC to avoid eventual cleavage of the silyl ether. [3] 3. Once the trityl deprotection is complete, carefully neutralize the acetic acid by pouring the reaction mixture into a cooled, saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, then dry, filter, and concentrate.
-
Purify the product by silica gel chromatography.
-
Protocol 3: Deprotection of S-Trityl Cysteine Residues
-
Objective: Removal of the trityl group from a cysteine thiol, common in peptide synthesis.
-
Special Consideration: The deprotected thiol is highly nucleophilic and prone to re-alkylation by the trityl cation and oxidation to form disulfide bonds. [4]A cocktail of scavengers is essential.
-
Reagents (Cleavage Cocktail):
-
Trifluoroacetic acid (TFA), ~95%.
-
Triisopropylsilane (TIS), 1-2.5% (to reduce the trityl cation). [4] * Water, 2.5% (to aid solubility and scavenge).
-
1,2-Ethanedithiol (EDT), 1-2.5% (to act as a scavenger and prevent oxidation). [4]* Methodology:
-
Treat the trityl-protected peptide with the pre-mixed cleavage cocktail.
-
Stir at room temperature for 2-4 hours.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation, followed by washing with cold ether.
-
Dry the peptide product under vacuum.
-
Applications in Drug Development
The predictable acid lability of the trityl group and its derivatives has been ingeniously exploited in drug delivery. Trityl-based linkers are used to conjugate drugs to carrier molecules, such as polymers, to form prodrugs. [1][5]These linkers are designed to be stable at the physiological pH of blood (7.4) but cleave to release the active drug in the more acidic microenvironments of tumor tissues or within endosomes (pH 5.0-6.5). [1][6]The ability to tune the linker's cleavage rate by altering the trityl substituents allows for precise control over the drug release profile. [1][6]
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Deprotection | 1. Acid is too weak or dilute.<[2]br>2. Insufficient reaction time or temperature.3. Steric hindrance around the reaction site.4. Re-attachment of the trityl cation. [2][4] | 1. Switch to a stronger acid (e.g., AcOH → TFA) or increase its concentration.<[2]br>2. Increase reaction time or gently warm the reaction.3. If sterically hindered, longer reaction times may be necessary.4. Ensure an adequate amount of an effective scavenger (e.g., TIS, TES) is present. [2][4] |
| Formation of Side Products | 1. The trityl cation is alkylating other nucleophilic sites on the molecule (e.g., indoles, thiols).<[7]br>2. Acid-catalyzed migration of other protecting groups (e.g., acetyl group migration in carbohydrates). [8] | 1. Increase the concentration and efficiency of the cation scavenger.<[4]br>2. Use milder conditions (weaker acid, lower temperature). For specific issues like acetyl migration, specialized protocols such as microflow reactions may be required. [8] |
| Loss of Other Acid-Labile Groups | The deprotection conditions are too harsh. | Use a milder acid (e.g., TFA → AcOH, formic acid) or a more labile trityl derivative (e.g., MMT, DMT) that can be cleaved under conditions that leave other groups intact. |
Conclusion
The acid lability of the trityl protecting group is a powerful and versatile tool in modern organic synthesis. Its behavior is governed by the formation of the resonance-stabilized trityl carbocation, a principle that is both elegant and predictable. By understanding the SN1 deprotection mechanism and the profound influence of electronic and steric factors, chemists can strategically select trityl derivatives and reaction conditions to achieve remarkable levels of selectivity. The judicious use of cation scavengers is paramount to ensuring high-yield, clean reactions. From the selective protection of primary alcohols to the sophisticated design of acid-triggered drug release systems, a thorough grasp of the principles outlined in this guide is essential for the effective application of this indispensable protecting group.
References
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- Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180. [URL: https://pubmed.ncbi.nlm.nih.gov/12792941/]
- Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(13), 4643-4646. [URL: https://pubs.acs.org/doi/10.1021/jo010196v]
- Bertrand, J. A., & Kelley, J. A. (1966). Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity1. Journal of the American Chemical Society, 88(19), 4746-4747. [URL: https://pubs.acs.org/doi/10.1021/ja00972a061]
- Demir, S., & Maskill, H. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [URL: https://acgpubs.org/record/2022/jcc/vol16/iss4/1]
- BenchChem. (2025). The Trityl (Trt) Protecting Group for Lysine: A Technical Guide. [URL: https://www.benchchem.com/blog/the-trityl-trt-protecting-group-for-lysine-a-technical-guide/]
- ten Hoedt, S., van der Wal, S., Schiffelers, R. M., van Nostrum, C. F., & Hennink, W. E. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(9), 1619-1630. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9500057/]
- BenchChem. (2025). A Comparative Guide to Trityl and Silyl Protecting Groups for Glucose's Primary Alcohol. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-trityl-and-silyl-protecting-groups-for-glucoses-primary-alcohol/]
- ResearchGate. (n.d.). The most stable structure of ionized trityl chloride inside the hexameric resorcinarene capsule (Tr). [URL: https://www.researchgate.net/figure/The-most-stable-structure-of-ionized-trityl-chloride-inside-the-hexameric-resorcinarene_fig2_322634351]
- BenchChem. (2025). Troubleshooting incomplete trityl group deprotection from cysteine. [URL: https://www.benchchem.
- ResearchGate. (n.d.). (a) Structure of NS trityl cation. (b) Trityl cation based stable dye, fluorescent probe, or emissive imaging materials containing heteroatoms. [URL: https://www.researchgate.net/figure/a-Structure-of-NS-trityl-cation-b-Trityl-cation-based-stable-dye-fluorescent_fig1_341144211]
- Diffenbach, R. A., Sano, K., & Taft, R. W. (1966). Concerning Structural Limitations in the Relationship between Trityl Cation Stability and Reactivity1. Journal of the American Chemical Society, 88(19), 4747-4748. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00972a062]
- BenchChem. (2025). Addressing the acid lability of the trityl group in complex molecules. [URL: https://www.benchchem.com/blog/addressing-the-acid-lability-of-the-trityl-group-in-complex-molecules/]
- O’Sullivan, B., & Kocienski, P. (1993). On the Selective Deprotection of Trityl Ethers. The Journal of Organic Chemistry, 58(15), 3969-3970. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00067a001]
- Zhu, C., & Wang, B. (2005). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. The Journal of Organic Chemistry, 70(8), 3334-3337. [URL: https://pubs.acs.org/doi/10.1021/jo047864f]
- Klast, F., Sklyar, M., & Gryn'ova, G. (2023). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals. Chemical Communications, 59(99), 14705-14720. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc05706b]
- Kocsis, L., Ruff, F., & Orosz, G. (2006). The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers. Journal of Peptide Science, 12(6), 428-436. [URL: https://onlinelibrary.wiley.com/doi/10.1002/psc.745]
- Leśniak, S., Szafert, S., & Rachwalski, M. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules, 25(3), 724. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037701/]
- Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. [URL: https://www.gelest.com/technical-library/deprotection-of-silyl-ethers/]
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2011/09/23/protecting-groups-for-alcohols/]
- ResearchGate. (2013, September 20). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? [URL: https://www.researchgate.net/post/Can_anyone_suggest_the_complete_deprotection_of_trityl_group_from_highly_branched_aziridines_N_of_aziridine_is_protected_with_Tr]
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series. [URL: https://www.highfine.com/news/amino-protecting-group-triphenylmethyl-series-77884127.html]
- ResearchGate. (2025, August 6). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. [URL: https://www.researchgate.
- ResearchGate. (2025, August 7). Recent Applications of Bifunctional Trityl Groups. [URL: https://www.researchgate.
- ten Hoedt, S., van der Wal, S., Schiffelers, R. M., van Nostrum, C. F., & Hennink, W. E. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(9), 1619-1630. [URL: https://pubs.acs.org/doi/10.1021/acs.bioconjchem.2c00293]
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- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193. [URL: https://pubmed.ncbi.nlm.nih.gov/11322544/]
- ResearchGate. (2025, August 6). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. [URL: https://www.researchgate.net/publication/11883196_Reductive_Demercuration_in_Deprotection_of_Trityl_Thioethers_Trityl_Amines_and_Trityl_Ethers]
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An In-depth Technical Guide to the Solubility of Fmoc-Cys(Trt)-OH in Organic Solvents
Executive Summary
The successful synthesis of complex, cysteine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the solubility of its constituent building blocks. Fmoc-Cys(Trt)-OH, a cornerstone derivative for incorporating cysteine, presents unique solubility challenges and requirements due to its bulky, hydrophobic protecting groups. This technical guide provides a comprehensive analysis of the solubility of Fmoc-Cys(Trt)-OH in commonly used organic solvents. We delve into the physicochemical principles governing its solubility, present a consolidated overview of quantitative and qualitative solubility data, and offer detailed experimental protocols for both dissolution and empirical solubility determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to optimize their peptide synthesis workflows, mitigate risks of incomplete coupling, and ensure the synthesis of high-purity target peptides.
Introduction: The Critical Role of Solubility in Peptide Synthesis
Nα-9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine, or Fmoc-Cys(Trt)-OH, is an indispensable reagent in modern peptide chemistry. The Fmoc group provides base-labile protection of the α-amino group, while the acid-labile trityl (Trt) group safeguards the nucleophilic thiol side chain of cysteine, preventing unwanted side reactions such as oxidation.[1] However, the very features that make these protecting groups effective also define the molecule's challenging solubility profile.
In Solid-Phase Peptide Synthesis (SPPS), the iterative process of deprotection and coupling reactions occurs within a swollen polymer resin matrix.[2] For a coupling reaction to proceed to completion, the incoming Fmoc-amino acid must be fully dissolved in the reaction solvent to ensure efficient diffusion and access to the N-terminus of the growing peptide chain.[3] Poor solubility can lead to several critical issues:
-
Incomplete Coupling: If the amino acid is not fully solubilized, its effective concentration is lowered, leading to incomplete reactions and the formation of deletion sequences, which are often difficult to separate from the target peptide.
-
Aggregation and Precipitation: Undissolved particles can aggregate, leading to clogged lines in automated synthesizers and inconsistent reagent delivery.
-
Reduced Yield and Purity: Ultimately, solubility issues directly impact the overall yield and purity of the final peptide product, complicating downstream purification efforts.[1]
This guide, therefore, aims to provide a detailed understanding and practical solutions for managing the solubility of Fmoc-Cys(Trt)-OH.
Physicochemical Principles Governing Solubility
The solubility of Fmoc-Cys(Trt)-OH is a complex interplay between its molecular structure and the properties of the solvent. The molecule can be dissected into three key components, each contributing to its overall behavior:
-
The Fmoc Group: This large, aromatic, and highly non-polar moiety is the primary driver of the molecule's hydrophobicity. Its rigid, planar structure can promote π-π stacking interactions between molecules, potentially leading to aggregation in less effective solvents.[4]
-
The Trityl (Trt) Group: The triphenylmethyl group is even larger and more hydrophobic than the Fmoc group. Its bulky, three-dimensional structure significantly enhances the solubility of the protected amino acid in many organic solvents by disrupting crystal lattice formation and providing a large non-polar surface area for interaction with the solvent.[5][6]
-
The Cysteine Backbone: The core amino acid, with its carboxyl and N-acyl groups, provides a polar domain capable of hydrogen bonding.
The ideal solvent must effectively solvate both the large, non-polar protecting groups and the more polar amino acid backbone. This is why polar aprotic solvents are the most commonly used in Fmoc-SPPS. These solvents possess a high dielectric constant and dipole moment, allowing them to solvate the polar regions of the molecule, while their organic nature enables them to interact favorably with the hydrophobic Fmoc and Trityl groups.[7]
Solubility Profile of Fmoc-Cys(Trt)-OH in Common Organic Solvents
The solubility of Fmoc-Cys(Trt)-OH can exhibit variability between different suppliers and even between batches due to minor differences in purity and crystalline form.[8] The following table consolidates publicly available quantitative and qualitative data.
| Solvent | Abbreviation | Solubility | Notes and Field Insights |
| Dimethyl Sulfoxide | DMSO | 100 mg/mL (170.7 mM)[7][9]; 30 mg/mL[10] | Excellent solvent, though often requires ultrasonication for complete and rapid dissolution.[7][9] The hygroscopic nature of DMSO is a critical consideration; the presence of water can significantly decrease solubility.[7][8] It is highly recommended to use freshly opened, high-purity, anhydrous DMSO. |
| N,N-Dimethylformamide | DMF | 30 mg/mL (51.2 mM)[10]; "clearly soluble" (1 mmole in 2 mL, ~293 mg/mL)[11] | The most common solvent in SPPS. While generally effective, solubility can be limited, and complete dissolution may require agitation or gentle warming. Low solubility can necessitate pre-activation in a minimal volume to prevent aggregation.[8] |
| N-Methyl-2-pyrrolidone | NMP | No quantitative data available | A common and often superior alternative to DMF, particularly for dissolving hydrophobic sequences and reducing on-resin aggregation.[4] It is generally considered to have a higher solvating power for protected peptides. |
| Dichloromethane | DCM | Soluble[3][12] | Often used in mixtures with other solvents or for pre-activation steps to avoid aggregation.[8] Its lower polarity makes it less effective as a primary solvent for the coupling reaction itself. |
| Tetrahydrofuran | THF | Soluble (used for optical rotation measurements at 10 mg/mL)[12] | While it can dissolve the compound, THF is less polar than DMF or DMSO and may be less effective at preventing aggregation during the coupling reaction. It is sometimes preferred for reducing racemization.[7][10] |
| Acetonitrile | ACN | No quantitative data available | Generally a poorer solvent for large, protected amino acids compared to DMF or NMP. Its use is more common in the purification (RP-HPLC) of the final peptide. |
| Chloroform | CHCl₃ | Soluble[3][12] | Similar in utility to DCM. Can be used for dissolution but is less common as a primary solvent in modern SPPS protocols. |
| Ethyl Acetate | EtOAc | Soluble[3][12] | Used more frequently in the synthesis and purification of the Fmoc-amino acid itself rather than in SPPS. |
| Acetone | - | Soluble[3][12] | Not typically used in SPPS due to its reactivity with the N-terminal amine. |
| Ethanol | EtOH | ≥7.3 mg/mL[8] | Limited solubility. Not a preferred solvent for SPPS coupling reactions. |
| Methanol | MeOH | Slight solubility[8] | Poor solvent for this compound. Not recommended for use in SPPS. |
| Water | H₂O | Insoluble[12] | As expected due to the large hydrophobic protecting groups, the compound is insoluble in aqueous solutions. |
Experimental Protocols
Standard Protocol for Dissolving Fmoc-Cys(Trt)-OH for SPPS
This protocol describes the recommended procedure for preparing a solution of Fmoc-Cys(Trt)-OH for a standard coupling reaction in an automated or manual synthesizer.
Objective: To achieve complete dissolution of Fmoc-Cys(Trt)-OH to ensure a successful coupling reaction.
Materials:
-
Fmoc-Cys(Trt)-OH
-
High-purity, anhydrous DMF or NMP
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the required amount of Fmoc-Cys(Trt)-OH in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2 M to 0.5 M for SPPS).
-
Initial Mixing: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid.
-
Ultrasonication (If Necessary): If solid particles remain, place the vial in an ultrasonic bath for 5-10 minute intervals. Monitor the solution visually. Ultrasonication provides localized energy to break up aggregates and accelerate dissolution.[7]
-
Gentle Warming (Optional): If solubility is still limited, the solution can be gently warmed to approximately 37°C.[4] Caution: Avoid excessive or prolonged heating, which can risk degradation of the amino acid.
-
Final Inspection: The final solution should be clear and free of any visible particulate matter.
-
Immediate Use: It is best practice to use the prepared solution immediately to avoid potential degradation or precipitation over time.
Protocol for Experimental Determination of Solubility
This protocol outlines a method to empirically determine the approximate solubility of Fmoc-Cys(Trt)-OH in a specific organic solvent.
Objective: To quantify the solubility of Fmoc-Cys(Trt)-OH in a given solvent at a defined temperature.
Materials:
-
Fmoc-Cys(Trt)-OH
-
Solvent of interest (e.g., NMP, ACN, THF)
-
Analytical balance
-
Small volume glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding the vials
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks
Workflow Diagram:
Caption: Workflow for the experimental determination of solubility.
Procedure:
-
Preparation of Saturated Solution: In a glass vial, add a pre-weighed amount of Fmoc-Cys(Trt)-OH to a known volume of the solvent of interest. Ensure the amount of solid is in excess of what is expected to dissolve.
-
Equilibration: Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid material.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Quantification:
-
Prepare a calibrated standard curve by dissolving known concentrations of Fmoc-Cys(Trt)-OH in the solvent and measuring their absorbance via HPLC.
-
Perform a precise serial dilution of the collected supernatant to bring its concentration into the linear range of the standard curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Use the standard curve to determine the concentration of the diluted sample. Back-calculate, accounting for the dilution factor, to find the concentration of the original saturated supernatant. This value represents the solubility.
Practical Applications & Troubleshooting
Solvent Selection for SPPS:
-
Primary Choice: High-purity, anhydrous DMF remains the workhorse for most applications due to its balance of properties and cost.
-
Difficult Sequences: For hydrophobic peptides or sequences prone to aggregation, switching to NMP is a highly effective strategy due to its superior solvating power.[4]
-
Minimizing Racemization: In cases where cysteine racemization is a significant concern, especially during activation, using solvent systems with THF or DCM may be beneficial, though this must be balanced against potential solubility limitations.[7][10]
Troubleshooting Poor Solubility:
-
Solvent Quality: Always use fresh, high-purity, anhydrous solvents. DMF can degrade over time to form dimethylamine, which can interfere with the synthesis. Water in hygroscopic solvents like DMSO is a common cause of reduced solubility.[7][8]
-
Solvent Mixtures: If a single solvent is insufficient, a mixture can be employed. Adding a small amount of DMSO to DMF can significantly enhance the solubility of protected amino acids.[4]
-
Pre-activation: Dissolving the Fmoc-Cys(Trt)-OH and activating agent in a minimal volume of a strong solvent (like DMF) before dilution and addition to the resin can prevent precipitation during the coupling step.[8]
-
Sonication and Gentle Warming: As described in the dissolution protocol, applying physical methods can overcome kinetic barriers to dissolution.[4][7]
Conclusion
The solubility of Fmoc-Cys(Trt)-OH is a critical, multi-faceted parameter that underpins the success of synthesizing cysteine-containing peptides. While highly soluble in DMSO with mechanical assistance, its performance in the standard SPPS solvent, DMF, can be limited and requires careful handling. By understanding the fundamental physicochemical principles driven by the bulky Fmoc and Trityl protecting groups, researchers can make informed decisions regarding solvent selection. NMP stands out as a powerful alternative for challenging sequences. Adherence to best practices, such as using high-purity anhydrous solvents and employing appropriate dissolution techniques, is paramount. When faced with uncertainty, the empirical determination of solubility via the protocol provided herein offers a robust method for optimizing synthesis conditions. Ultimately, mastering the solubility of this essential building block empowers scientists to produce complex peptides with higher purity and yield, advancing research and development in the pharmaceutical and biotechnological fields.
References
- BenchChem Technical Support Team. (2025). Fmoc-Cys(Trt)-OH solubility in organic solvents. BenchChem. [Link: Not available]
- García-Martín, F., Bayó-Puxan, N., Cruz, L. J., Bohling, J. C., & Albericio, F. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.7b01012]
- MedChemExpress. (n.d.). Fmoc-Cys(Trt)-OH | Amino Acid Derivative. MedChemExpress. [Link: https://www.medchemexpress.com/fmoc-cys(trt)-oh.html]
- Cayman Chemical. (n.d.). Fmoc-Cys(Trt)-OH (CAS Number: 103213-32-7). Cayman Chemical. [Link: https://www.caymanchem.com/product/15303/fmoc-cys(trt)-oh]
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF. BenchChem. [Link: Not available]
- BenchChem Technical Support Team. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem. [Link: Not available]
- LabMart Limited. (n.d.). Sigma-Aldrich™ Novabiochem® Fmoc-Cys(Trt)-OH, ≥99.0% (HPLC). LabMart Limited. [Link: Not available]
- MedKoo Biosciences. (n.d.). Fmoc-Cys(Trt)-OH | CAS#103213-32-7. MedKoo Biosciences. [Link: https://www.medkoo.com/products/463677]
- Van den Heuvel, et al. (1994). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/7850937/]
- Scientific Laboratory Supplies (SLS) Ireland. (n.d.). FMOC-CYS(TRT)-OH 500 G | 8520080500 | SIGMA-ALDRICH. SLS Ireland. [Link: Not available]
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-cysteine-peptides]
- Bachem. (2021). Peptide solubility. Bachem. [Link: https://www.bachem.com/knowledge-center/technical-notes/peptide-solubility/]
- Smolecule. (2023). Buy Fmoc-Cys(Trt)-OH | 103213-32-7. Smolecule. [Link: https://www.smolecule.com/cas-103213-32-7-fmoc-cys-trt-oh.html]
- ChemicalBook. (2025). FMOC-S-trityl-L-cysteine | 103213-32-7. ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2138770.htm]
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines. Thermo Fisher Scientific. [Link: Not available]
- Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/1917309/]
- Matrix Innovation. (n.d.). Fmoc-L-Cys(Trt)-OH. Matrix Innovation.
- BenchChem. (2025). The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides. BenchChem. [Link: Not available]
- Sigma-Aldrich. (n.d.). Fmoc-Cys(Trt)-OH Novabiochem 103213-32-7. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/mm/852008]
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep. [Link: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- ChemScene. (n.d.). FMoc-N-me-d-cys(trt)-oh | 1349807-46-0. ChemScene. [Link: https://www.chemscene.com/products/FMoc-N-me-d-cys(trt)-oh-1349807-46-0.html]
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Manual.pdf]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience. [Link: https://www.altabioscience.com/knowledge-hub/fmoc-amino-acids-for-spps/]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
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- 12. FMOC-S-trityl-L-cysteine | 103213-32-7 [chemicalbook.com]
An In-depth Technical Guide to the Discovery and Development of Tritylcysteine as a Research Tool
Introduction
Cysteine, with its unique thiol side chain, is a cornerstone of protein structure and function. Its ability to form disulfide bonds is critical for protein folding and stability, while the nucleophilic nature of the thiol group makes it a key player in enzyme catalysis and a prime target for post-translational modifications. However, this very reactivity presents a significant challenge in chemical synthesis and biological studies. Unprotected thiols can readily oxidize to form unwanted disulfide-linked dimers or oligomers and can participate in various side reactions. This necessitates a robust strategy to reversibly mask the thiol group during synthetic manipulations.
This guide delves into the discovery and development of S-trityl-L-cysteine (Tritylcysteine), a powerful and versatile tool that has become indispensable in the fields of peptide chemistry, chemical biology, and drug discovery. We will explore the chemical principles that underpin its utility as a protecting group, provide detailed, field-proven protocols for its application, and illuminate its more recent emergence as a potent inhibitor of a key mitotic kinesin, opening new avenues in cancer research.
The Chemistry of Tritylcysteine: A Tale of Steric Hindrance and Acid Lability
The effectiveness of a protecting group hinges on a delicate balance: it must be stable enough to withstand a range of reaction conditions, yet be removable under specific and mild conditions that do not compromise the integrity of the molecule it protects. The trityl (triphenylmethyl, Trt) group, when attached to the sulfur atom of cysteine, strikes this balance with remarkable elegance.
Synthesis and Physicochemical Properties
S-trityl-L-cysteine is typically synthesized by reacting L-cysteine with a trityl alcohol in the presence of an acid, such as trifluoroacetic acid (TFA).[1][2] The bulky, hydrophobic trityl group confers several useful properties. It sterically hinders the thiol, preventing its oxidation and other unwanted reactions. The resulting Fmoc-Cys(Trt)-OH derivative is a stable, crystalline solid that is highly soluble in organic solvents commonly used in peptide synthesis.
The Trityl Group as a Thiol Protecting Group: Mechanism of Protection and Deprotection
The trityl group is prized for its acid lability. It is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus during solid-phase peptide synthesis (SPPS), making it fully compatible with the most common Fmoc/tBu synthesis strategy.[3]
The cleavage of the S-trityl bond is an acid-catalyzed process, typically achieved with strong acids like trifluoroacetic acid (TFA).[4] The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl carbocation. This stability is due to the delocalization of the positive charge over the three phenyl rings.
Caption: Mechanism of Cysteine Protection and Deprotection with the Trityl Group.
However, the reversibility of this cleavage can be a significant issue. The liberated trityl cation is a potent electrophile and can reattach to the deprotected, nucleophilic cysteine thiol.[5] To drive the reaction to completion and prevent this side reaction, "scavengers" are included in the cleavage cocktail.
Application in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-Cys(Trt)-OH is a cornerstone of modern SPPS for the synthesis of cysteine-containing peptides.[6] Its compatibility with the Fmoc strategy and the ease of deprotection have made it a preferred choice for routine synthesis.
The Critical Role of Cleavage and Deprotection Cocktails
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The composition of the cleavage cocktail is paramount for obtaining a high yield of the desired peptide in its reduced form.
A standard cleavage cocktail for a Cys(Trt)-containing peptide is a mixture of TFA, a scavenger, and often water.
| Component | Typical Concentration (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 85-95% | Strong acid for cleavage of the peptide from the resin and removal of acid-labile protecting groups (including Trityl and t-Butyl). |
| Triisopropylsilane (TIS) | 2.5-5% | A highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane, preventing re-attachment to the cysteine thiol.[5][7] |
| Water | 2.5-5% | Promotes the cleavage reaction and acts as a scavenger for other carbocations. |
| 1,2-Ethanedithiol (EDT) | 2.5% | A reducing agent that helps to keep the deprotected cysteine in its reduced thiol form, preventing oxidative disulfide bond formation. It can also act as a scavenger.[8] |
Expert Insight: The choice and concentration of scavengers are not arbitrary. For peptides containing multiple Cys(Trt) residues, the risk of side reactions increases. TIS is particularly effective against the trityl cation.[5] EDT is beneficial for preventing oxidation but can sometimes lead to the formation of thiol adducts. Therefore, a combination of scavengers is often employed to address the specific challenges posed by the peptide sequence.
Troubleshooting Common Issues
Despite its reliability, issues can arise during the deprotection of Cys(Trt).
-
Incomplete Deprotection: This is often observed as a peak corresponding to the mass of the trityl-protected peptide in HPLC/MS analysis. The primary cause is insufficient scavenging of the trityl cation, leading to its re-attachment.[5]
-
Solution: Increase the concentration of TIS in the cleavage cocktail and ensure a sufficient volume of the cocktail is used (a minimum of 10 mL per gram of resin is a good starting point). Extending the cleavage time to 3-4 hours can also be beneficial.
-
-
Oxidation: The free thiol is susceptible to air oxidation, leading to the formation of dimers or higher-order oligomers.
-
Solution: Incorporate a reducing agent like EDT into the cleavage cocktail.[8] After cleavage, precipitating the peptide in cold diethyl ether and working quickly during purification can minimize oxidation. Purging solutions with argon or nitrogen is also a common practice.
-
-
Alkylation: Other protecting groups, such as the tert-butyl (tBu) group, can generate reactive carbocations upon cleavage that may alkylate the cysteine thiol.[9]
-
Solution: The use of TIS is also effective in scavenging these tBu cations, minimizing this side reaction.
-
Caption: Workflow for Incorporating Fmoc-Cys(Trt)-OH in SPPS.
Beyond Peptide Synthesis: Tritylcysteine in Drug Discovery
While the trityl group's primary role has been one of protection, the entire S-trityl-L-cysteine molecule has emerged as a significant research tool in its own right, particularly in the field of oncology.
A Potent Inhibitor of the Eg5 Kinesin
S-trityl-L-cysteine (STLC) was identified as a potent and selective allosteric inhibitor of Eg5 (also known as KSP), a mitotic kinesin essential for the formation of the bipolar mitotic spindle in dividing cells.[10][11] Eg5 plays a critical role in pushing the duplicated centrosomes apart during prophase. Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in cancer cells.[12][13] This makes Eg5 an attractive target for cancer chemotherapy.
The discovery of STLC's activity spurred significant interest in developing more potent and drug-like analogues. Structure-activity relationship (SAR) studies have explored modifications to the trityl rings and the cysteine backbone to improve potency and pharmacokinetic properties.[12] These efforts have led to the development of highly potent inhibitors with broad-spectrum activity against various cancer cell lines.[12]
Caption: Role of Tritylcysteine (STLC) as an Eg5 Inhibitor in the Cell Cycle.
A Tool for Chemical Biology
The specific interaction between STLC and Eg5 has also been leveraged to develop chemical biology tools. For instance, STLC derivatives have been immobilized on affinity beads to capture Eg5 from cell lysates, providing direct evidence of their interaction in a cellular context and enabling further biochemical analysis.[14]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific molecules involved.
Synthesis of S-trityl-L-cysteine
This protocol is adapted from literature procedures.[1][2]
-
Dissolution: Dissolve L-cysteine (1 equivalent) in trifluoroacetic acid (TFA).
-
Addition: Add trityl alcohol (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Add the reaction mixture dropwise to a vigorously stirred solution of cold diethyl ether.
-
Isolation: Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization.
Standard Protocol for Cleavage of a Cys(Trt)-Containing Peptide from Resin
This protocol is a general guideline for cleaving a peptide synthesized on a Wang or Rink Amide resin.
-
Resin Preparation: Place the peptide-bound resin in a reaction vessel equipped with a filter. Wash the resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common formulation is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
Caution: TFA is highly corrosive. Always wear appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Precipitation: Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the peptide should form.
-
Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under vacuum to obtain the crude product, which can then be purified by reverse-phase HPLC.
Conclusion
From its foundational role as a robust and reliable protecting group in peptide synthesis to its serendipitous discovery as a lead compound in cancer drug development, S-trityl-L-cysteine exemplifies the profound impact that a well-designed chemical tool can have across multiple scientific disciplines. Its story is one of enabling complex molecular construction and providing novel avenues for therapeutic intervention. The principles governing its use—acid lability, the necessity of scavengers, and its specific biological activity—offer valuable lessons in chemical design and application. As researchers continue to push the boundaries of peptide science and oncology, the versatile chemistry of the trityl group and the biological activity of the S-trityl-L-cysteine scaffold will undoubtedly continue to play a vital role.
References
- CN113214123A - Synthetic method of S-trityl-L-cysteine amide.
- Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.
-
Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry - ACS Publications. [Link]
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2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. [Link]
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Application of the Trityl Group in Peptide Chemistry. [Link]
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How to get the peptide containing cysteine without oxidation? ResearchGate. [Link]
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On cysteine and cystine peptides. Part V. S-trityl. RSC Publishing. [Link]
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Preparation of S-trityl-l-cysteine methyl ester 2. ResearchGate. [Link]
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A Convenient Preparation of S-Benzhydryl-and S-Trityl-L-cysteine1. The Journal of Organic Chemistry - ACS Publications. [Link]
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Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
S -trityl a Key Derivative to Prepare N- Methyl Cysteines. ResearchGate. [Link]
-
Biochemical analysis of cellular target of S-trityl-L-cysteine derivatives using affinity matrix. [Link]
-
Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? ResearchGate. [Link]
-
Structural modification of S-trityl-L-cysteine. Preparation of some S-(substituted trityl). [Link]
-
click-bioconjugation-modifying-proteins-using-click-like-chemistry. Ask this paper - Bohrium. [Link]
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S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. PMC - PubMed Central. [Link]
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N-Decyl-S-trityl-(R)-cysteine, a new chiral selector for "green" ligand-exchange chromatography applications. IRIS. [Link]
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Advances in Chemical Conjugation of Natural Cysteine: Techniques and Applications. [Link]
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S-Trityl-L-Cysteine. PubChem - NIH. [Link]
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Reactive-cysteine profiling for drug discovery. PubMed - NIH. [Link]
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Recent updates in click and computational chemistry for drug discovery and development. Frontiers. [Link]
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2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! YouTube. [Link]
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Applications of Reactive Cysteine Profiling. PubMed. [Link]
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Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS. PubMed. [Link]
-
Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing. [Link]
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Drug Discovery and Development. RTI International. [Link]
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. MDPI. [Link]
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Spectroscopic Characterization of Fmoc-Cys(Trt)-OH: A Guide to Ensuring Quality and Synthetic Success
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Analytical Rigor
In the precise world of solid-phase peptide synthesis (SPPS), the quality of your starting materials is not merely a parameter—it is the foundation upon which the success of your entire synthetic strategy rests. Among the repertoire of protected amino acids, Nα-Fmoc-S-Trityl-L-Cysteine, or Fmoc-Cys(Trt)-OH, stands out for its critical role in introducing cysteine residues, the architects of vital disulfide bridges. Its molecular structure, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and the bulky, acid-labile trityl (Trt) group for side-chain thiol protection, is a testament to elegant chemical design.[1][2]
However, this complexity demands vigilance. Impurities such as diastereomers, residual solvents, or synthesis byproducts can compromise coupling efficiency, introduce impurities into the final peptide, and ultimately derail complex research or drug development programs.[3][4] This guide provides an in-depth, field-tested framework for the comprehensive spectroscopic characterization of Fmoc-Cys(Trt)-OH. We will move beyond mere data reporting to explain the causality behind methodological choices, empowering you to not only validate your reagents but also to troubleshoot potential issues with confidence.
Caption: Chemical Structure of Fmoc-Cys(Trt)-OH.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Fmoc-Cys(Trt)-OH, it provides an unambiguous confirmation of identity and can offer insights into purity. We will examine both proton (¹H) and carbon-13 (¹³C) NMR, as they provide complementary and essential information.
¹H NMR Spectroscopy: A Proton-by-Proton Verification
Expertise & Experience: ¹H NMR is your first and most powerful tool for confirming that the Fmoc and Trt groups are correctly attached and that the core cysteine structure is intact. The spectrum is complex, but every signal has a story to tell. The aromatic regions, integrating to a total of 23 protons (8 from Fmoc, 15 from Trt), are typically crowded between 7.2 and 7.8 ppm. The key diagnostic signals are the aliphatic protons of the cysteine backbone and the unique methylene bridge of the Fmoc group.
Authoritative Grounding & Data Presentation: The expected chemical shifts in a typical solvent like Chloroform-d (CDCl₃) are summarized below.[5][6][7]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| Trityl Aromatic (15H) | ~7.20 - 7.50 | Multiplet (m) | Confirms the presence of the bulky Trt protecting group. |
| Fmoc Aromatic (8H) | ~7.30 - 7.80 | Multiplet (m) | Characteristic pattern confirms the Fmoc group. Two doublets at the downfield end are typical. |
| NH (Amide) | ~5.30 - 5.60 | Doublet (d) | Coupling to the α-H confirms the carbamate linkage. Position can be solvent-dependent. |
| α-H (Chiral Center) | ~4.40 - 4.60 | Multiplet (m) | Its position and coupling are sensitive to the local electronic environment. |
| Fmoc-CH & CH₂ | ~4.10 - 4.40 | Multiplet (m) | These three protons of the fluorenyl group often appear as a complex multiplet. |
| β-CH₂ | ~2.70 - 2.90 | Multiplet (m) | These protons are diastereotopic and should appear as a complex multiplet, often a pair of doublets of doublets (dd). |
| COOH | ~10.0 - 12.0 | Broad Singlet (br s) | Often very broad and may not be observed depending on solvent and concentration. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of Fmoc-Cys(Trt)-OH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Ensure complete dissolution.
-
Instrument Setup: Use a spectrometer with a minimum frequency of 400 MHz for adequate resolution.[8]
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse acquisition.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.[8]
-
Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: While ¹H NMR confirms the proton framework, ¹³C NMR validates the underlying carbon skeleton. It is particularly useful for identifying quaternary carbons (like those in the Trt group) and carbonyl carbons, which have no attached protons. The total number of unique carbon signals should match the structure, providing a high level of confidence in the material's identity.
Authoritative Grounding & Data Presentation: The following table outlines the characteristic chemical shifts for the carbon atoms in Fmoc-Cys(Trt)-OH.[5][9]
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Carboxyl (COOH) | ~173 - 176 | Confirms the carboxylic acid functionality. |
| Carbamate (C=O) | ~155 - 157 | Diagnostic for the Fmoc protecting group's carbonyl. |
| Aromatic (Fmoc & Trt) | ~120 - 145 | A cluster of signals representing the 24 aromatic carbons. |
| Trityl Quaternary (C-S) | ~67 - 69 | The key signal confirming the attachment of the Trt group to the sulfur atom. |
| Fmoc Quaternary | ~141, ~144 | Two downfield quaternary signals are characteristic of the Fmoc group. |
| Fmoc-CH₂O | ~66 - 68 | The methylene carbon of the Fmoc group. |
| α-CH | ~54 - 56 | The chiral carbon, a key identifier of the amino acid backbone. |
| Fmoc-CH | ~46 - 48 | The tertiary carbon of the fluorenyl moiety. |
| β-CH₂ | ~34 - 36 | The aliphatic side-chain carbon. |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a slightly higher concentration (15-25 mg) may be beneficial.
-
Instrument Setup: Same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse-acquire.
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.
-
-
Processing: Process similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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The Sentinel Thiol: An In-Depth Technical Guide to Cysteine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique reactivity of the cysteine thiol group presents both a formidable challenge and a remarkable opportunity in the chemical synthesis of peptides. Its propensity for oxidation to form disulfide bridges, crucial for the structural integrity and biological activity of many peptides and proteins, necessitates a robust strategy of temporary protection during chain elongation. This guide provides a comprehensive exploration of the diverse world of cysteine protecting groups, offering a deep dive into their chemical logic, strategic application, and the practical methodologies that underpin their successful implementation in solid-phase peptide synthesis (SPPS). We will navigate the landscape of orthogonal protection schemes, dissect common side reactions, and provide detailed protocols, empowering researchers to confidently tackle the synthesis of even the most complex cysteine-rich peptides.
The Dichotomy of the Cysteine Thiol: Why Protection is Paramount
The sulfhydryl side chain of cysteine is a potent nucleophile, readily participating in a variety of chemical transformations. While this reactivity is the cornerstone of its biological function, it poses significant challenges during the iterative process of peptide synthesis. Unprotected thiols can lead to a cascade of undesirable side reactions, including:
-
Uncontrolled Disulfide Bond Formation: Premature oxidation of two cysteine residues can lead to the formation of incorrect disulfide bridges, resulting in a heterogeneous mixture of scrambled isomers that are often difficult to separate and characterize.
-
Alkylation: The nucleophilic thiol can react with electrophilic species present in the synthesis cocktail, such as carbocations generated from the cleavage of other protecting groups, leading to irreversible side-chain modifications.[1][2]
-
Racemization: The electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton of cysteine, making it susceptible to epimerization under the basic conditions often employed for Fmoc deprotection, particularly when it is the C-terminal residue.[1][3][4][5][6]
-
β-Elimination: Especially problematic for C-terminal cysteine residues, base-catalyzed elimination of the protected thiol can generate a dehydroalanine intermediate. This reactive species can then undergo nucleophilic attack by piperidine (the Fmoc deprotection reagent), leading to the formation of a 3-(1-piperidinyl)alanine adduct.[1][2][7][8]
To circumvent these pitfalls, a temporary "mask" – a protecting group – is installed on the cysteine thiol. The ideal protecting group should be stable to the conditions of peptide chain elongation (both coupling and Nα-deprotection) yet readily and selectively removable under conditions that do not compromise the integrity of the peptide.
A Chemist's Toolkit: A Survey of Common Cysteine Protecting Groups
The choice of a cysteine protecting group is a critical strategic decision in peptide synthesis, dictated by the overall synthetic scheme (e.g., Fmoc/tBu vs. Boc/Bzl), the desired final form of the peptide (free thiol or specific disulfide connectivity), and the presence of other sensitive amino acids. Here, we delve into the most frequently employed classes of cysteine protecting groups.
The Workhorses: Acid-Labile Thioether Protecting Groups
These groups are typically removed concurrently with the final cleavage of the peptide from the resin in the standard Fmoc/tBu strategy.
-
Trityl (Trt): The trityl group is arguably the most common and cost-effective protecting group for cysteine in Fmoc-SPPS.[9][10][11] It is readily cleaved by trifluoroacetic acid (TFA) in the presence of scavengers. However, the stability of the liberated trityl cation necessitates the use of efficient scavengers like triisopropylsilane (TIS) to prevent re-attachment to the thiol and alkylation of other sensitive residues.[1][9]
-
4-Methoxytrityl (Mmt): The Mmt group is more acid-labile than the Trt group due to the electron-donating effect of the methoxy substituent, which further stabilizes the resulting carbocation. This increased lability allows for its selective removal on-resin using dilute TFA solutions (1-2% in DCM), leaving other acid-labile protecting groups intact. This property is invaluable for the regioselective formation of disulfide bonds on the solid support.[12][13]
-
Diphenylmethyl (Dpm): The Dpm group is more stable to acid than the Trt group and requires higher concentrations of TFA for its removal.[9] This differential stability allows for orthogonal strategies where, for instance, an Mmt group can be removed in the presence of a Dpm group.[9]
The Orthogonal Players: Groups for Stepwise Disulfide Bond Formation
The synthesis of peptides with multiple disulfide bonds necessitates the use of orthogonal protecting groups that can be selectively removed in any order without affecting each other.[14][15][16]
-
Acetamidomethyl (Acm): The Acm group is stable to the standard acidic and basic conditions of Fmoc-SPPS, making it an excellent choice for orthogonal protection.[17][18][19] Its removal is typically achieved through oxidation with iodine, which can simultaneously facilitate disulfide bond formation.[17][20] Alternatively, it can be removed using heavy metal salts like mercury(II) acetate, though this method is less common now due to toxicity concerns.[17]
-
S-tert-butylthio (StBu): The StBu group is also stable to the conditions of Fmoc-SPPS and final TFA cleavage.[21][22] It is removed by reduction with thiol reagents such as dithiothreitol (DTT) or β-mercaptoethanol.[21] This orthogonality makes it a valuable partner to acid-labile and oxidatively-labile protecting groups in complex syntheses.
Strategic Implementation: A Guide to Selection and Application
The successful synthesis of a cysteine-containing peptide hinges on a well-thought-out strategy. The following decision-making framework can guide the selection of the appropriate protecting group(s).
Caption: A decision tree for selecting a cysteine protection strategy.
In the Trenches: Experimental Protocols
Synthesis of Fmoc-Cys(Acm)-OH: A One-Pot Protocol
This protocol is adapted from established one-pot synthesis methodologies.[17][23][24]
Step 1: S-Alkylation
-
In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Allow the reaction to stir at room temperature for 18-30 hours, monitoring the formation of S-acetamidomethyl-L-cysteine (Cys(Acm)-OH) by a suitable analytical method (e.g., TLC or LC-MS).
Step 2: N-Fmoc Protection
-
To the aqueous solution of Cys(Acm)-OH from Step 1, add a solution of Fmoc-OSU in a suitable organic solvent like acetone.
-
Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-8) using a mild base (e.g., sodium bicarbonate solution).
-
Allow the reaction to proceed until completion, monitoring by TLC, to yield crude Fmoc-Cys(Acm)-OH.
Step 3: Purification
-
Extraction: Extract the crude product from the aqueous reaction mixture using an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with a brine solution to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization/Chromatography: Further purify the crude product by recrystallization from a suitable solvent system or by column chromatography to obtain high-purity Fmoc-Cys(Acm)-OH.
General Fmoc-SPPS Protocol for a Cysteine-Containing Peptide
This protocol outlines the general steps for the synthesis of a model peptide on a Rink Amide resin.[9][21][25][26]
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (3 equivalents) using a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure (3 equivalents each) in DMF for 1-2 hours.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating the chosen Fmoc-Cys(PG)-OH at the desired position(s).
On-Resin Regioselective Disulfide Bond Formation: An Mmt/Acm Strategy
This protocol describes the sequential formation of two disulfide bonds using Cys(Mmt) and Cys(Acm) protected residues.[20]
Step 1: Formation of the First Disulfide Bond
-
After completion of the peptide chain elongation, wash the peptidyl-resin with dichloromethane (DCM).
-
Treat the resin with a solution of 1-2% TFA in DCM, often with a scavenger like 5% TIS, to selectively remove the Mmt groups. Repeat this treatment several times for complete deprotection.
-
Wash the resin thoroughly with DCM and then DMF.
-
Oxidize the newly freed thiols to form the first disulfide bond. A common method is treatment with a solution of iodine in DMF until a persistent yellow color is observed, followed by quenching with ascorbic acid. Alternatively, reagents like N-chlorosuccinimide (NCS) can be used.[20][27][28]
Step 2: Formation of the Second Disulfide Bond
-
Wash the resin extensively with DMF.
-
To remove the Acm groups and form the second disulfide bond, treat the resin with a solution of iodine in DMF. The reaction is typically complete within 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
Final Cleavage and Deprotection
The choice of cleavage cocktail is critical to ensure complete deprotection and minimize side reactions.[29][30][31][32][33]
| Protecting Group(s) | Recommended Cleavage Cocktail | Key Considerations |
| Trt | TFA/TIS/H₂O (95:2.5:2.5) | TIS is crucial to scavenge the trityl cation.[9] |
| Multiple Trt, Met, Trp | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | EDT (ethanedithiol) acts as a reducing agent to prevent oxidation and scavenges cations.[30] |
| StBu | TFA/TIS/H₂O (95:2.5:2.5) | The StBu group remains intact. Deprotection is performed post-purification with a reducing agent.[21] |
| Acm | TFA/TIS/H₂O (95:2.5:2.5) | The Acm group remains intact. Deprotection is performed post-purification.[17] |
General Cleavage Procedure:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Add the appropriate cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
Navigating the Pitfalls: Common Side Reactions and Mitigation Strategies
A proactive approach to identifying and mitigating potential side reactions is essential for the successful synthesis of cysteine-containing peptides.
Caption: Common side reactions involving cysteine and their mitigation strategies.
Conclusion: Mastering the Chemistry of Cysteine
The strategic use of cysteine protecting groups is a testament to the elegance and precision of modern peptide chemistry. By understanding the underlying chemical principles of protection and deprotection, and by carefully selecting the appropriate tools for the task at hand, researchers can unlock the full potential of cysteine in the design and synthesis of novel peptide-based therapeutics and research tools. The ability to control the formation of disulfide bonds with regioselective precision opens the door to the synthesis of complex, conformationally constrained peptides with enhanced stability and biological activity. This guide serves as a foundational resource, empowering scientists to navigate the intricacies of cysteine chemistry with confidence and to push the boundaries of peptide science.
References
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Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. (n.d.). Biotage. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
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Zhang, H., Chan, L. Y., Zhang, H., Jiang, T., Craik, D. J., Cai, W., & Yu, R. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 168. [Link]
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Zhang, H., Chan, L. Y., Zhang, H., Jiang, T., Craik, D. J., Cai, W., & Yu, R. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 23(4), 168. [Link]
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N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis. (2013). Organic Letters, 15(3), 436-439. [Link]
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Góngora-Benítez, M., et al. (2013). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(3), 436-439. [Link]
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The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. (1991). International Journal of Peptide and Protein Research, 38(6), 555-561. [Link]
- A kind of Fmoc-Cys(Acm)-OH preparation method. (2019). Google Patents.
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Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Zhang, H., Chan, L. Y., Zhang, H., Jiang, T., Craik, D. J., Cai, W., & Yu, R. (2025). An orthogonal protection strategy for the synthesis of conotoxins containing three disulfide bonds. UQ eSpace. [Link]
- Albericio, F., et al. (1987). One-Pot Synthesis of S-Acetamidomethyl-N-fluorenylmethoxy-carbonyl-L-cysteine (Fmoc-Cys(Acm)-OH). Synthesis, 1987(03), 271-272.
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
- Analysis of Disulfide Bond Formation. (n.d.).
- Lukszo, J., Patterson, D., Albericio, F., & Kates, S. A. (1996). 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Letters in Peptide Science, 3(3), 157-160.
- Lukszo, J., Patterson, D., & Kates, S. A. (1996). 3-(1-Piperidinyl)
-
Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. (n.d.). Advent Chembio. Retrieved from [Link]
-
Fmoc-Cys(Trt)-OH [103213-32-7]. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Mastering Peptide Synthesis with Fmoc-Cys(StBu)-OH: A Guide for Researchers. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(17), 6298. [Link]
- Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. (2014). Google Patents.
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved from [Link]
- On‐resin synthesis of α‐conotoxin ImI (11). (n.d.).
-
Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved from [Link]
- Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. (n.d.).
- 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. (2014). RSC Advances, 4(84), 44757-44760.
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved from [Link]
- Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide. (2025).
-
A cleavage cocktail for methionine-containing peptides. (1998). Journal of Peptide Research, 52(2), 136-141. [Link]
- Discovery, synthesis and development of structure-activity relationships of Conotoxins. (2021). RSC Chemical Biology.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- Cleavage of synthetic peptides. (2015). Google Patents.
- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). Semantic Scholar.
- Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. (n.d.).
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Methodological & Application
Application Notes and Protocols for Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
Abstract
Cysteine is a unique proteinogenic amino acid whose sulfhydryl side chain is pivotal for protein structure and function, primarily through the formation of disulfide bonds.[1] In Solid-Phase Peptide Synthesis (SPPS), the high reactivity of this thiol group necessitates robust protection to prevent undesirable side reactions such as oxidation and alkylation.[1][2] Fmoc-Cys(Trt)-OH, where the cysteine thiol is protected by an acid-labile trityl (Trt) group, is a cornerstone reagent for this purpose. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Fmoc-Cys(Trt)-OH in Fmoc-based SPPS. We will explore the underlying chemical principles, provide validated, step-by-step protocols, address common challenges like racemization, and offer expert troubleshooting advice to ensure the successful synthesis of high-quality, cysteine-containing peptides.
Introduction: The Strategic Role of the Trityl Group
The success of SPPS hinges on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.[3] The Fmoc/tBu strategy is a prime example of this principle. The Nα-Fmoc group is labile to weak bases (e.g., piperidine), while side-chain protecting groups (e.g., tBu, Boc, Trt) are labile to strong acids (e.g., trifluoroacetic acid, TFA).[4]
Fmoc-Cys(Trt)-OH fits seamlessly into this strategy. The S-trityl group offers several key advantages:
-
Stability: It is completely stable to the repetitive basic treatments required for Fmoc group removal during chain elongation.[2]
-
Acid Labile: It is readily cleaved during the final TFA-mediated step that simultaneously deprotects other acid-labile side-chain groups and cleaves the peptide from the resin.[5][6] This makes it ideal for synthesizing peptides intended to have free thiol groups post-synthesis.
-
Steric Hindrance: The bulky nature of the trityl group helps to minimize certain side reactions, such as the formation of 3-(1-piperidinyl)alanine when cysteine is the C-terminal residue.[7]
The primary application for Fmoc-Cys(Trt)-OH is the synthesis of linear peptides with one or more free cysteine residues, which can subsequently be used for native chemical ligation, PEGylation, or spontaneous oxidative disulfide bond formation in solution.[5][6]
The Chemistry of Cysteine Incorporation and Deprotection
The journey of a Cys(Trt) residue from a protected building block to a functional thiol in the final peptide involves several critical chemical transformations. Understanding these steps is key to optimizing protocols and troubleshooting outcomes.
The SPPS Cycle with Fmoc-Cys(Trt)-OH
The incorporation of Fmoc-Cys(Trt)-OH follows the standard rhythm of the Fmoc-SPPS workflow. The process is iterative, involving deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis incorporating Fmoc-Cys(Trt)-OH.
The Challenge of Racemization
Cysteine is highly susceptible to racemization during the activation step of coupling.[8] The mechanism involves the formation of an oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity. This side reaction is significantly exacerbated by the presence of tertiary amine bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9][10]
Studies have shown that coupling Fmoc-Cys(Trt)-OH using standard uronium/aminium activators (HBTU, HATU) in the presence of DIPEA can lead to substantial racemization (up to 8-10%).[11][12] Therefore, minimizing the basicity of the reaction environment is critical.
Mechanism of Trityl Deprotection and the Role of Scavengers
The cleavage of the trityl group from the cysteine thiol is an acid-catalyzed S_N1-type reaction. TFA protonates the sulfur, facilitating the departure of the highly stable trityl carbocation.
However, this reaction is reversible.[6][13] The nucleophilic free thiol can react with the liberated trityl cation, leading to incomplete deprotection.[13] To drive the reaction to completion, scavengers are added to the cleavage cocktail to irreversibly trap the trityl cation.[13] Triisopropylsilane (TIS) is the scavenger of choice for this purpose, as it reduces the trityl cation to the inert hydrocarbon triphenylmethane.[6][13][14]
Caption: Mechanism of acid-catalyzed Trt deprotection and irreversible scavenging by TIS.
Experimental Protocols
The following protocols are designed to provide a robust framework for the use of Fmoc-Cys(Trt)-OH. Optimization may be required based on the specific peptide sequence and synthesis scale.
Reagent and Solvent Preparation
| Reagent/Solvent | Preparation/Grade | Notes |
| DMF | Peptide synthesis grade | Ensure low water content. |
| DCM | Peptide synthesis grade | Used for washing and resin swelling. |
| Piperidine | Reagent grade | Prepare a 20% (v/v) solution in DMF. |
| Coupling Activator | e.g., HBTU, HATU, DIC | Use high-purity reagents. |
| Base (for coupling) | DIPEA or 2,4,6-Collidine | Collidine is recommended to minimize racemization.[9] |
| Cleavage Cocktail | See Section 3.4 | Prepare fresh before use. |
Protocol: Coupling of Fmoc-Cys(Trt)-OH
This protocol aims to minimize racemization.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the peptidyl-resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation (Recommended Method):
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3-5 eq. relative to resin loading) and an additive like HOBt or Oxyma (3-5 eq.) in DMF.
-
Add diisopropylcarbodiimide (DIC) (3-5 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes. Do not add a tertiary amine base. [8]
-
-
Coupling: Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-3 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion.[15] If the test is positive (indicating free amines), a recoupling step may be necessary.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Alternative Coupling Protocol (with Caution)
If using aminium/uronium activators (HBTU/HATU), it is crucial to substitute the standard base.
-
Activate Fmoc-Cys(Trt)-OH (3-5 eq.) with HBTU/HATU (3-5 eq.) in DMF.
-
Add 2,4,6-Collidine (6-10 eq.) instead of DIPEA.[9] Collidine is a weaker base and has been shown to significantly suppress racemization compared to DIPEA.[9]
-
Proceed with the coupling reaction as described above.
Protocol: Final Cleavage and Deprotection
The choice of cleavage cocktail is critical for efficient Trt group removal and for protecting other sensitive residues.[13]
| Cocktail Component | Standard Cocktail (v/v) | Trp-Containing Peptide (v/v) | Purpose |
| TFA | 95% | 94% | Cleaves peptide from resin and removes acid-labile protecting groups.[5] |
| Triisopropylsilane (TIS) | 2.5% | 2.5% | Irreversibly scavenges trityl and other carbocations.[6][14] |
| Water (H₂O) | 2.5% | 2.5% | Acts as a scavenger and aids peptide solubility. |
| 1,2-Ethanedithiol (EDT) | - | 1% | Protects tryptophan from modification and helps prevent thiol oxidation.[16] |
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptidyl-resin thoroughly with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Gently agitate or rock the mixture at room temperature for 2-4 hours.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet twice more with cold diethyl ether to remove residual scavengers and organic byproducts.
-
-
Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by RP-HPLC.
Troubleshooting and Scientific Insights
| Issue | Probable Cause(s) | Recommended Solution & Explanation |
| Incomplete Trityl Deprotection | 1. Reversible Reaction: The cleavage is an equilibrium process; re-attachment of the Trt cation can occur.[6][13]2. Insufficient Scavenging: Not enough scavenger to trap all liberated Trt cations. | Increase the concentration of TIS in the cleavage cocktail or prolong the cleavage time. TIS is essential to irreversibly convert the Trt⁺ cation to triphenylmethane, driving the reaction to completion.[13] |
| Significant Racemization | Base-Catalyzed Oxazolone Formation: Use of strong tertiary amine bases (DIPEA, NMM) during the coupling activation step.[8][9] | Switch to a base-free activation method using DIC/HOBt or DIC/Oxyma.[8] If a base is required with HBTU/HATU, use the sterically hindered, weaker base 2,4,6-collidine.[9] |
| Oxidation (Dimer Formation) | The free thiol group is highly susceptible to air oxidation, forming disulfide-bonded dimers or oligomers, especially at neutral or slightly basic pH.[17] | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[16] During purification and handling, maintain an acidic pH (e.g., in water with 0.1% TFA) to slow the rate of oxidation. |
| +51 Da Adduct on C-terminal Cys | Piperidinylalanine Formation: Base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine intermediate, which then adds piperidine from the deprotection solution.[7] | This side reaction is minimized by the steric bulk of the trityl group.[7] If it remains a problem, consider using a more sterically hindered resin, such as a 2-chlorotrityl resin, which can also reduce this side reaction.[6] |
Conclusion
Fmoc-Cys(Trt)-OH is an indispensable reagent for the synthesis of cysteine-containing peptides. Its compatibility with standard Fmoc-SPPS protocols and its straightforward deprotection make it a cost-effective and reliable choice.[6] However, scientific integrity demands a thorough understanding of the potential pitfalls, most notably racemization and incomplete deprotection. By implementing the optimized protocols described herein—specifically, by carefully selecting coupling reagents to avoid strong bases and by employing effective scavengers like TIS in the final cleavage—researchers can mitigate these challenges. This ensures the synthesis of high-purity peptides with intact, functional thiol groups, ready for downstream applications in drug discovery, protein engineering, and biomedical research.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. Investigation of Impurities in Peptide Pools [mdpi.com]
A Step-by-Step Guide to Trityl Group Cleavage from Cysteine: Principles, Protocols, and Troubleshooting
Abstract
The trityl (Trt) group is a cornerstone of modern peptide synthesis, prized for its bulky nature and acid lability, which allows for the effective protection of the cysteine thiol group. However, the successful and complete removal of the Trt group is a critical step that can significantly impact the yield and purity of the final peptide. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and practices of Trityl group cleavage from cysteine residues. We will delve into the underlying chemical mechanisms, present validated step-by-step protocols for both standard and specialized applications, and offer insights into troubleshooting common challenges.
The Chemistry of Trityl Group Cleavage: A Tale of a Stable Cation
The cleavage of the S-trityl group is predominantly an acid-catalyzed process.[1] The reaction hinges on the remarkable stability of the triphenylmethyl (trityl) carbocation that is liberated upon cleavage.[2][3] This stability, however, also presents the primary challenge: the cleavage is a reversible reaction.[3][4] The highly electrophilic trityl cation can readily re-attach to the nucleophilic thiol of the deprotected cysteine, leading to incomplete deprotection.[3]
To drive the reaction to completion, a "scavenger" is indispensable.[3] Scavengers are reagents that rapidly and irreversibly trap the trityl cation, preventing its re-attachment to the cysteine thiol.[3][5] Trialkylsilanes, such as triisopropylsilane (TIS), are exceptionally effective scavengers as they reduce the trityl cation to the inert triphenylmethane.[3][6]
Caption: Acid-mediated Trt deprotection and scavenger mechanism.
Essential Cleavage Cocktails: Formulations for Success
The choice of cleavage cocktail is paramount for achieving high-purity deprotected cysteine-containing peptides. The composition of the cocktail should be tailored to the specific peptide sequence, particularly considering the presence of other sensitive amino acid residues.[7]
| Reagent Cocktail | Composition (v/v/v) | Primary Use & Key Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General-purpose cleavage for peptides without other sensitive residues like Met or Trp.[3] Water acts as a scavenger and helps to dissolve the peptide. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues such as Cys, Met, or Trp.[3] Phenol and thioanisole protect against side reactions on tryptophan, while EDT helps maintain a reducing environment for the cysteine thiol. |
| "Odorless" Cocktail (Reagent B) | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A useful alternative to cocktails containing pungent thiols like EDT and thioanisole.[8] Particularly effective for peptides with trityl-based protecting groups. Note that this cocktail will not prevent the oxidation of methionine residues.[8] |
Step-by-Step Protocols for Trityl Group Cleavage
The following protocols provide a detailed workflow for the efficient removal of the trityl group from cysteine residues in solid-phase peptide synthesis (SPPS).
General Protocol for Acid-Catalyzed Cleavage
This protocol is suitable for most standard peptides where other sensitive residues are not a major concern.
Caption: General workflow for Trityl group cleavage and peptide isolation.
Materials:
-
Peptide-resin with Cys(Trt)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel (e.g., syringe with a frit)
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the peptide-resin (typically 20-50 mg for a small-scale trial) in a suitable reaction vessel.[9]
-
Cleavage Cocktail Preparation: In a separate vial, carefully prepare the cleavage cocktail. For the standard cocktail, mix 950 µL of TFA, 25 µL of TIS, and 25 µL of water. Always prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.[3] The optimal reaction time may vary depending on the peptide sequence and should be determined empirically.[3]
-
Peptide Isolation: After the incubation period, filter the TFA solution containing the cleaved peptide away from the resin into a clean collection tube.
-
Precipitation: Slowly add the TFA solution to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with a small volume of cold diethyl ether and centrifuge again. Repeat this washing step at least twice to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis and Purification: The crude peptide should be analyzed by techniques such as HPLC and mass spectrometry to confirm complete deprotection. Subsequent purification is typically performed using reverse-phase HPLC.
Oxidative Cleavage with Iodine
An alternative to acid-catalyzed cleavage is the use of iodine, which can simultaneously deprotect the trityl group and form a disulfide bond.[1] This method is particularly useful for the synthesis of cyclic peptides.
Materials:
-
Trityl-protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
-
Chromatography column (e.g., Sephadex)
Procedure:
-
Dissolution: Dissolve the protected peptide in DCM (approximately 1 mL per µmol of peptide).[1]
-
Oxidation: Add a 0.1 M solution of iodine in DCM (22 µL per µmol of peptide).[1] Stir the reaction mixture for 5 minutes at room temperature.[1]
-
Quenching: Add a 0.2 M citrate buffer containing ascorbic acid (100 µL of buffer per µmol of peptide) to quench the excess iodine.[1]
-
Purification: Isolate the peptide by chromatography on a suitable column, such as Sephadex.[1][10]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time.- Ineffective scavenging of the trityl cation.[3]- Re-attachment of the trityl group.[3] | - Extend the cleavage time up to 6 hours and monitor by HPLC.[3]- Ensure a sufficient concentration of an effective scavenger like TIS in the cleavage cocktail.[3][4]- Use a freshly prepared cleavage cocktail. |
| Side Product Formation (e.g., Alkylation) | - Alkylation of sensitive residues (Trp, Met) by the trityl cation or other protecting group-derived carbocations.[3][7] | - Utilize a cleavage cocktail with a combination of scavengers, such as Reagent K, to protect sensitive amino acids.[3]- Ensure the scavenger concentration is adequate for the number of protecting groups being removed. |
| Oxidation of Cysteine | - The free thiol group is susceptible to air oxidation, leading to disulfide bond formation (dimers or oligomers).[3][11] | - Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[3]- Handle the cleaved peptide in degassed, acidic buffers (e.g., 0.1% TFA in water).[4] |
Conclusion
The successful cleavage of the trityl group from cysteine is a critical determinant of success in peptide synthesis. A thorough understanding of the underlying chemical principles, particularly the reversible nature of the cleavage and the essential role of scavengers, empowers researchers to select the appropriate cleavage strategy and troubleshoot effectively. The detailed protocols and optimization strategies presented in this guide provide a solid foundation for achieving high yields of pure, deprotected cysteine-containing peptides for a wide range of research and drug development applications.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
Removal of S-Trityl Groups. [Link]
-
ResearchGate. TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF. [Link]
-
ResearchGate. A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]
-
NIH. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC. [Link]
-
ResearchGate. (a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram. [Link]
-
Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. [Link]
-
Royal Society of Chemistry. On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. [Link]
-
Royal Society of Chemistry. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Google Patents. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis.
-
ResearchGate. What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. [Link]
-
Radboud University. Application of the Trityl Group in Peptide Chemistry. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. [Link]
-
ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. [Link]
- Google Patents.
-
American Chemical Society. One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
NIH. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC. [Link]
-
2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. [Link]
-
ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
-
RSC Publishing. On cysteine and cystine peptides. Part V. S-trityl. [Link]
-
ACS Publications. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]
-
PubMed. Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates. [Link]
-
NIH. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific Introduction: Targeting Mitosis with S-trityl-L-cysteine
An In-Depth Guide to the Application of S-trityl-L-cysteine (STLC) in Cancer Cell Line Studies
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of S-trityl-L-cysteine (STLC), a potent and selective inhibitor of the mitotic kinesin Eg5, in cancer cell line research. This guide details the underlying mechanism of action and provides robust, field-proven protocols for evaluating its anti-cancer effects.
The fidelity of cell division is paramount for organismal health, and its deregulation is a hallmark of cancer. The mitotic spindle, a complex microtubule-based apparatus, is responsible for the accurate segregation of chromosomes into daughter cells. Kinesin motor proteins are critical for the formation and function of this spindle.
Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a plus-end-directed motor protein essential for establishing the bipolar mitotic spindle during the early stages of mitosis.[1] Eg5's motor activity pushes antiparallel microtubules apart, which drives the separation of centrosomes to form two distinct spindle poles.[2] Inhibition of Eg5 prevents this crucial step, resulting in the formation of a defective "monoastral" spindle, where chromosomes are arranged in a rosette around a single spindle pole.[3][4] This defect activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis.[5] Because rapidly dividing cancer cells are exquisitely dependent on this process, Eg5 has emerged as a high-value target for anti-cancer therapy.[1][6]
S-trityl-L-cysteine (STLC) is a potent, cell-permeable, and selective allosteric inhibitor of Eg5.[7][8] It binds to a unique pocket in the Eg5 motor domain, distinct from the ATP-binding site, inhibiting its microtubule-activated ATPase activity.[8][9] The consequent mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5][9][10] This guide outlines the experimental framework to investigate these phenomena in cancer cell lines.
Mechanism of Action: From Eg5 Inhibition to Apoptosis
The primary mechanism of STLC involves a cascade of events initiated by the specific inhibition of Eg5, leading to mitotic catastrophe and programmed cell death.
-
Eg5 Inhibition: STLC binds to an allosteric site on the Eg5 motor domain, inhibiting its ATPase activity.[3][9]
-
Spindle Defect: The loss of Eg5 function prevents the separation of duplicated centrosomes.[3][10] This results in the formation of a monoastral spindle instead of a normal bipolar spindle.[4]
-
Mitotic Arrest: The spindle assembly checkpoint detects the improper microtubule-kinetochore attachments and arrests the cell cycle in the G2/M phase.[5][9]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[5] This involves the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates like PARP and culminating in cell death.[5][10][11]
Experimental Applications and Protocols
A logical experimental workflow is crucial to comprehensively characterize the effects of STLC on a cancer cell line. This typically involves progressing from broad cytotoxicity assays to specific mechanistic studies.
Application 1: Assessment of Anti-Proliferative Activity
Rationale: The initial step is to determine the dose-dependent effect of STLC on the viability and proliferation of the target cancer cell line. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for compound potency.
Protocol: Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
STLC Preparation: Prepare a 10 mM stock solution of STLC in DMSO.[10] Create a series of 2x working concentrations in complete culture medium via serial dilution.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the STLC working solutions (or vehicle control, DMSO) to the respective wells. Incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized viability against the log of STLC concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Table 1: Representative IC50 Values of STLC in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Citation |
| HeLa | Cervical Cancer | 700 | [7][12] |
| SH-SY5Y | Neuroblastoma | ~5000 (at 48h) | [9] |
| SK-N-BE2 | Neuroblastoma | ~5000 (at 48h) | [9] |
Note: IC50 values can vary based on assay duration, cell density, and specific laboratory conditions.
Application 2: Cell Cycle Analysis
Rationale: To verify that STLC's anti-proliferative effect is mediated by mitotic arrest, cell cycle distribution is analyzed. An accumulation of cells in the G2/M phase is the expected outcome.[9]
Protocol: Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with STLC at various concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.[9]
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, combined with the floating cells from the supernatant, and pelleted by centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M peak indicates mitotic arrest.[9]
Application 3: Visualization of Mitotic Spindle Defects
Rationale: Immunofluorescence microscopy provides direct visual evidence of the formation of monoastral spindles, the characteristic phenotype of Eg5 inhibition.[3][4]
Protocol: Immunofluorescence Staining for Microtubules and Centrosomes
-
Cell Culture: Seed cells on sterile glass coverslips in a 12-well or 24-well plate and allow them to adhere.
-
Treatment: Treat cells with STLC (e.g., at the IC50 concentration) for a period sufficient to induce mitotic arrest (e.g., 8-16 hours).[4]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.[13]
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (to visualize microtubules, e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to stain the DNA.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Mitotic cells in the control group will display normal bipolar spindles, while STLC-treated mitotic cells will exhibit monoastral spindles with chromosomes clustered around a single microtubule aster.[14][15]
Application 4: Quantification of Apoptosis
Rationale: To confirm that the STLC-induced mitotic arrest leads to programmed cell death, apoptosis can be quantified using flow cytometry and validated by observing key biochemical markers.
Protocol A: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with STLC and a vehicle control for a relevant time period (e.g., 48 or 72 hours).[9]
-
Harvesting: Collect all cells (adherent and floating) as described in the cell cycle protocol.
-
Staining: Wash the cells with cold PBS. Resuspend the pellet in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze immediately by flow cytometry. The cell populations can be distinguished as:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.[16]
-
Protocol B: Western Blot for Caspase and PARP Cleavage
-
Protein Lysate Preparation: Following STLC treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The appearance of bands corresponding to the cleaved forms of caspase-3 and PARP confirms the activation of the apoptotic cascade.[10][17]
References
-
Liu, X., et al. (2018). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. Oncology Letters. Available at: [Link]
-
Skoufias, D. A., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. Journal of Biological Chemistry. Available at: [Link]
-
Patsnap Synapse. (2024). What are KIF11 inhibitors and how do they work?. Available at: [Link]
-
Kozielski, F., et al. (2008). Proteome Analysis of Apoptosis Signaling by S-trityl-L-cysteine, a Potent Reversible Inhibitor of Human Mitotic Kinesin Eg5. Proteomics. Available at: [Link]
-
MDPI. (2023). Kinesin Spindle Protein (KIF11) in Mitosis and Cancer. Available at: [Link]
-
Venere, M., et al. (2015). TARGETING KIF11 TO RADIOSENSITIZE GLIOBLASTOMA. Neuro-Oncology. Available at: [Link]
-
Venere, M., et al. (2015). The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma. Science Translational Medicine. Available at: [Link]
-
Zhang, C., et al. (2019). Kinesin family member 11 is a potential therapeutic target and is suppressed by microRNA‐30a in breast cancer. Cancer Science. Available at: [Link]
-
ResearchGate. (2006). S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. Available at: [Link]
-
Bissy, A., et al. (2015). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Eldridge, B. M., et al. (2020). Identifying fates of cancer cells exposed to mitotic inhibitors by quantitative phase imaging. Journal of Biomedical Optics. Available at: [Link]
-
Gascoigne, K. E., & Taylor, S. S. (2009). Effects of chemical manipulation of mitotic arrest and slippage on cancer cell survival and proliferation. The Journal of Biological Chemistry. Available at: [Link]
-
Potapova, T. A., et al. (2006). Mitosis persists in the absence of Cdk1 activity when proteolysis or protein phosphatase activity is suppressed. The Journal of Cell Biology. Available at: [Link]
-
Tang, K. C., et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... Available at: [Link]
-
ResearchGate. Proteome analysis of apoptosis signaling byS-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5. Available at: [Link]
-
Park, H. S., et al. (2017). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology Letters. Available at: [Link]
-
Trupinić, M., et al. (2022). Kinetochore-microtubule stability governs the metaphase requirement for Eg5. Molecular Biology of the Cell. Available at: [Link]
-
ResearchGate. Structure–Activity Relationship of S-Trityl-l-Cysteine Analogues as Inhibitors of the Human Mitotic Kinesin Eg5. Available at: [Link]
-
DeBonis, S., et al. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Apoptosis assay using flow cytometry after staining with Annexin... Available at: [Link]
-
Park, H. S., et al. (2017). Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells. Oncology Letters. Available at: [Link]
-
ResearchGate. Kif11/Eg5 inactivation by STLC reduces spindle chirality, whereas... Available at: [Link]
-
Tao, Y., et al. (2014). Identification of a mitotic death signature in cancer cell lines. Cell Cycle. Available at: [Link]
-
Mayne, E. S., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. Available at: [Link]
-
Jackson, J. R., et al. (2007). Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs. The Journal of Clinical Investigation. Available at: [Link]
-
Shi, J., et al. (2009). Length of mitotic arrest induced by microtubule-stabilizing drugs determines cell death after mitotic exit. Molecular Cancer Therapeutics. Available at: [Link]
-
NCBI Bookshelf. Apoptosis Caused by Caspases. In: Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
-
Lazzaro, F., et al. (2022). Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6. Journal of the American Chemical Society. Available at: [Link]
-
McIlwain, D. R., et al. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. S-Trityl-L-cysteine | Kinesin | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
- 13. Mitosis persists in the absence of Cdk1 activity when proteolysis or protein phosphatase activity is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetochore-microtubule stability governs the metaphase requirement for Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-Based Protocol for Monitoring Tritylcysteine Deprotection
Introduction: The Critical Role of Thiol Protection in Synthesis
In the intricate field of peptide and small molecule synthesis, the thiol group of cysteine represents a uniquely reactive functional group. Its propensity for oxidation to form disulfide bonds and its high nucleophilicity necessitate the use of protecting groups during synthesis to prevent unwanted side reactions. The triphenylmethyl (Trityl, Trt) group is one of the most widely employed thiol-protecting groups, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), due to its steric bulk and its lability under moderately acidic conditions.[1][2]
The successful removal, or deprotection, of the Trityl group is a critical final step, liberating the free thiol for subsequent conjugation, disulfide bond formation, or to yield the final active molecule. Incomplete deprotection results in yield loss and introduces a significant, structurally similar impurity that can be challenging to remove during purification. Conversely, prolonged exposure to harsh acidic conditions can lead to undesirable side reactions.[3][4] Therefore, a reliable and precise analytical method to monitor the reaction's progress is not merely beneficial—it is essential for process optimization, quality control, and ensuring the scientific integrity of the final product.
This application note provides a detailed, field-proven protocol for monitoring the acid-catalyzed deprotection of S-Tritylcysteine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the chemical principles, provide a step-by-step experimental guide, and offer insights into data interpretation, establishing a self-validating system for researchers and drug development professionals.
Scientific Principles
The Chemistry of Trityl Deprotection
The cleavage of the Trityl group from the cysteine sulfur is an acid-catalyzed process, typically achieved using trifluoroacetic acid (TFA). The reaction proceeds via the protonation of the sulfur atom, weakening the C-S bond and leading to the release of the cysteine thiol and a highly stable triphenylmethyl carbocation (trityl cation).[5]
This reaction is reversible; the liberated trityl cation is a potent electrophile that can re-attach to the nucleophilic thiol of the deprotected cysteine.[3] To drive the reaction to completion, "scavengers" are added to the cleavage cocktail. These are reagents that rapidly and irreversibly trap the trityl cation.[3][6] Triisopropylsilane (TIS) is a highly effective scavenger that reduces the trityl cation to the inert triphenylmethane.[3][7]
-
Deprotection Reaction: Cys(Trt) + H⁺ ⇌ Cys-SH + Trt⁺
-
Scavenging Reaction: Trt⁺ + TIS → Triphenylmethane + (CH₃)₂CHSi⁺
The presence of scavengers is mandatory for efficient deprotection.[1][3]
The Analytics: Reverse-Phase HPLC Separation
RP-HPLC is the ideal technique for monitoring this reaction. The separation is based on the differential partitioning of the reaction components between a nonpolar stationary phase (typically C18 silica) and a polar mobile phase.[8][9][10]
-
S-Tritylcysteine (Starting Material): The bulky, hydrophobic trityl group gives this molecule a strong affinity for the C18 stationary phase. It is therefore highly retained and will have a long retention time.
-
Deprotected Cysteine (Product): Lacking the trityl group, the free cysteine-containing molecule is significantly more polar. It has less affinity for the stationary phase and will elute much earlier.
-
Triphenylmethane (Scavenged Byproduct): This is also a very hydrophobic molecule and will be highly retained on the column, often eluting even later than the starting material.
By monitoring the decrease in the peak area of the starting material and the corresponding increase in the product peak area over time, the reaction progress can be accurately quantified.
Experimental Protocol
This protocol provides a robust starting point for monitoring the deprotection of a Trityl-protected cysteine-containing peptide or molecule.
Materials and Reagents
-
Deprotection Cocktail:
-
Trifluoroacetic acid (TFA), Reagent Grade (≥99%)
-
Triisopropylsilane (TIS), (≥98%)
-
Deionized Water (H₂O), HPLC Grade
-
Standard Cocktail Composition (v/v/v): 95% TFA / 2.5% H₂O / 2.5% TIS[3]
-
-
HPLC Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Deionized Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN), HPLC Grade
-
-
Quenching Solution: Cold Diethyl Ether or Methyl Tert-Butyl Ether (MTBE)
Instrumentation & HPLC Parameters
-
HPLC System: A standard analytical HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD) or multi-wavelength detector.
-
Data Acquisition Software: Capable of peak integration and analysis.
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 3.5-5 µm, 100-300Å, 4.6 x 150 mm | Standard for peptide and small molecule separation. Wide-pore (300Å) is often preferred for larger peptides.[9][11] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for peptides and protonating silanols.[9][12] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the common organic modifier for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient ensures elution of all components, from the polar product to the very nonpolar starting material and byproduct. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[11] |
| Injection Vol. | 5-20 µL | Dependent on sample concentration. |
| Detection | 220 nm and 260 nm | 220 nm: For detecting the peptide backbone.[8] 260 nm: The trityl group has a strong absorbance around 260 nm, making this wavelength ideal for sensitively tracking the starting material. The trityl cation itself absorbs strongly around 410-435 nm, which appears as a transient yellow color in the reaction vial.[13][14][15][16] |
Workflow Diagram
Caption: Workflow for HPLC monitoring of Tritylcysteine deprotection.
Step-by-Step Protocol
-
System Equilibration: Set up the HPLC method as described in the table above. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Initiate Deprotection: In a suitable vial, add the cleavage cocktail (e.g., 1 mL) to your Trityl-protected starting material (e.g., 5-10 mg). Start a timer immediately. The solution may turn yellow, indicating the formation of the trityl cation.[17]
-
Timepoint Zero (t=0): Immediately after adding the cocktail, take a small aliquot (~5 µL) of the reaction mixture.
-
Sample Preparation: Quench and dilute the aliquot in a vial containing a large excess of Mobile Phase A (e.g., 500 µL). This immediately stops the reaction by dilution and prepares the sample for injection.
-
HPLC Analysis: Inject the prepared sample onto the equilibrated HPLC system.
-
Monitor Reaction: Repeat steps 3-5 at regular intervals (e.g., 30, 60, 90, 120, and 240 minutes). The optimal duration can range from 2-4 hours depending on the specific molecule.[3]
-
Data Processing: After each run, integrate the peak areas for the starting material and the product at the chosen wavelength (260 nm is often best for sensitivity to the starting material).
Data Interpretation
A successful deprotection will show a clear trend in the HPLC chromatograms over time:
-
The Starting Material Peak: This peak, identified by its late retention time in the t=0 sample, will systematically decrease in area with each subsequent timepoint.
-
The Product Peak: A new, more polar peak will appear at an earlier retention time. Its area will increase as the starting material is consumed.
Calculating Reaction Completion:
The percentage of deprotection can be estimated by comparing the peak area of the starting material relative to the total area of the starting material and product peaks.
% Completion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
The reaction is generally considered complete when the area of the starting material peak is <5% of the total. It is highly recommended to confirm the identity of the peaks via mass spectrometry (LC-MS).
Troubleshooting & Field Insights
-
Incomplete Deprotection: If the reaction stalls, the primary cause is often insufficient scavenging of the trityl cation, leading to re-protection.[3] Ensure the scavenger (TIS) is fresh and used in the correct proportion. For stubborn cases, extending the reaction time may be necessary.[3]
-
Oxidation: The free thiol is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers. This will appear as a new, later-eluting peak. If this is a concern, adding a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail can be beneficial.[3]
-
Other Side Reactions: Alkylation of the thiol by other carbocations (e.g., from tert-butyl groups) can occur. Using a sufficient concentration of scavengers is the best way to minimize these side reactions.[3][4]
Conclusion
This application note outlines a comprehensive and robust protocol for monitoring Tritylcysteine deprotection by RP-HPLC. By understanding the underlying chemical and analytical principles, researchers can effectively track the reaction, optimize conditions, and ensure the quality and integrity of their final product. This method provides a clear, quantitative measure of success, transforming a critical synthetic step into a controlled and validated process.
References
-
UV-vis spectrum of trityl cation (2% TFA in CHCl3) and solidstate... ResearchGate. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (NIH). [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Mac-Mod Analytical. [Link]
-
Optical nature of non‐substituted triphenylmethyl cation: Crystalline state emission, thermochromism, and phosphorescence. researchmap. [Link]
-
Formation of the Trityl Cation in Pulse Irradiated Solutions of Triphenylmethyl Chloride in Cyclohexane. RSC Publishing. [Link]
-
Reversed-phase isolation of peptides. PubMed. [Link]
-
Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. [Link]
-
Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Agilent. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
(A) UV‐vis spectrum of trityl cation (2% TFA in CHCl3) and solid‐state... ResearchGate. [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]
-
Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
(a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. hplc.eu [hplc.eu]
- 10. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchmap.jp [researchmap.jp]
- 15. Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Evidence for an intermediate radical cation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: On-Resin Cyclization of Peptides Using S-Trityl Cysteine
Authored by: Gemini, Senior Application Scientist
Abstract
Cyclic peptides offer significant advantages over their linear counterparts in drug discovery and development, including enhanced metabolic stability, improved receptor affinity, and increased bioavailability.[1][2] On-resin cyclization is a powerful strategy that leverages the benefits of solid-phase peptide synthesis (SPPS) to efficiently produce these constrained molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of S-trityl (Trt) protected cysteine for on-resin disulfide bond formation, a robust and widely adopted method for peptide cyclization. We will explore the underlying chemical principles, provide comprehensive step-by-step protocols, and offer insights into troubleshooting and characterization of the final cyclic peptide product.
Introduction: The Power of Peptide Cyclization
The therapeutic potential of peptides is often limited by their linear nature, which makes them susceptible to proteolytic degradation and conformational flexibility, leading to reduced target affinity. Cyclization imposes conformational constraints on the peptide backbone, which can lead to a significant enhancement in biological activity and stability.[1][3][4] Among the various methods to achieve cyclization, the formation of a disulfide bridge between two cysteine residues is a common and effective strategy.
On-resin cyclization, performed while the peptide is still attached to the solid support, offers several advantages over solution-phase methods.[5] The "pseudo-dilution" effect on the resin minimizes intermolecular side reactions, such as dimerization and polymerization, by favoring the desired intramolecular cyclization. This often leads to cleaner crude products and simplifies downstream purification.
The choice of protecting group for the cysteine thiol is critical for a successful on-resin cyclization strategy. The S-trityl (Trt) group is a popular choice in Fmoc-based SPPS due to its lability under mildly acidic conditions, which allows for its selective removal on-resin without cleaving the peptide from many common resins or removing other acid-labile side-chain protecting groups.[6]
The Role of S-Trityl Cysteine in On-Resin Cyclization
The S-trityl protecting group provides robust protection for the cysteine thiol during the iterative steps of solid-phase peptide synthesis. Its selective removal is the key step that initiates the on-resin cyclization process.
2.1. Mechanism of S-Trityl Deprotection and Disulfide Bond Formation
The on-resin cyclization process using S-trityl cysteine can be broken down into two key steps:
-
Selective Deprotection of the S-Trityl Group: The peptide-resin is treated with a dilute solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[6] The acid cleaves the trityl group, leaving free thiol moieties on the cysteine side chains. Scavengers, such as triisopropylsilane (TIS), are often included to quench the reactive trityl cations and prevent side reactions.[7]
-
On-Resin Oxidation to Form the Disulfide Bridge: Following deprotection, the resin is washed to remove the deprotection reagents. The free thiols are then oxidized to form a disulfide bond. Various oxidizing agents can be employed for this step, with iodine being a common and effective choice.[6][8] The reaction is typically carried out in a solvent that promotes good resin swelling, such as N,N-dimethylformamide (DMF).
The overall workflow is depicted in the diagram below:
Sources
- 1. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Side-Chain Cyclization Methods in Peptide Chemistry - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Peptide Thioesters with Fmoc-Cys(Trt)-OH: An Application Guide for Advanced Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Peptide Thioesters
The chemical synthesis of large peptides and proteins has been revolutionized by the advent of native chemical ligation (NCL), a powerful technique that enables the chemoselective joining of unprotected peptide fragments.[1][2][3] At the heart of NCL lies the peptide thioester, a key building block that reacts with an N-terminal cysteine residue on another peptide to form a native peptide bond at the ligation site.[4] While tremendously useful, the synthesis of these crucial intermediates, particularly using the popular Fmoc-based solid-phase peptide synthesis (SPPS) methodology, presents unique challenges. The inherent base lability of the thioester linkage is incompatible with the standard piperidine treatment used for Fmoc deprotection, necessitating specialized strategies.[5][6]
This application note provides a detailed guide to the synthesis of peptide thioesters, with a focus on leveraging Fmoc-Cys(Trt)-OH. We will delve into the mechanistic rationale behind the chosen strategies, provide step-by-step protocols, and offer expert insights to navigate the complexities of this advanced synthetic procedure. The trityl (Trt) protecting group for the cysteine thiol is particularly advantageous as it is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage from the resin.
Mechanistic Principles: Overcoming the Fmoc Challenge
The primary obstacle in synthesizing peptide thioesters via Fmoc-SPPS is the susceptibility of the thioester bond to nucleophilic attack by piperidine during the iterative Fmoc removal steps. To circumvent this, "safety-catch" linkers have been developed. These linkers are stable to the basic conditions of Fmoc deprotection but can be activated post-synthesis to allow for cleavage by a thiol, thereby generating the desired C-terminal thioester.[6][7]
Another innovative approach involves the use of a backbone amide linker or methods that generate the thioester functionality during the final cleavage step, thus avoiding exposure to piperidine.[7][8] The protocols outlined below will focus on a widely applicable safety-catch linker strategy, which offers a robust and versatile route to peptide thioesters.
Experimental Workflow Overview
The synthesis of a peptide thioester using a safety-catch linker strategy can be broken down into several key stages, each with critical parameters that influence the final yield and purity.
Caption: General workflow for peptide thioester synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-Cys(Trt)-OH | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Bachem | Ensure high purity. |
| Safety-Catch Linker Resin | e.g., Kenner's sulfonamide linker | Novabiochem | Choice of linker is critical. |
| Fmoc-amino acids | Peptide Synthesis Grade | Standard Suppliers | |
| Coupling Reagents (HBTU, HOBt) | Peptide Synthesis Grade | Standard Suppliers | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Suppliers | |
| Piperidine | Anhydrous | Standard Suppliers | For Fmoc deprotection. |
| Dichloromethane (DCM) | Anhydrous | Standard Suppliers | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Suppliers | |
| Iodoacetonitrile | Reagent Grade | Standard Suppliers | For linker activation. |
| Thiophenol or Benzyl Mercaptan | Reagent Grade | Standard Suppliers | For thiolysis. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Suppliers | For final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Suppliers | Scavenger. |
| Water | HPLC Grade | Standard Suppliers | Scavenger. |
| Diethyl Ether (cold) | Reagent Grade | Standard Suppliers | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Standard Suppliers | For purification. |
Detailed Protocols
PART 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the use of a sulfonamide "safety-catch" linker.
1.1 Resin Preparation and First Amino Acid Coupling
-
Swell the sulfonamide linker-functionalized resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the linker. This is typically achieved using standard coupling reagents like HBTU/HOBt and DIPEA in DMF. The reaction progress can be monitored by a Kaiser test. Expert Tip: Ensure complete coupling of the first residue as it forms the foundation for the subsequent peptide chain.
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
1.2 Peptide Chain Elongation using Fmoc-SPPS
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (including Fmoc-Cys(Trt)-OH when required in the sequence) using a 3-5 fold excess of the amino acid, coupling reagents (e.g., HBTU/HOBt), and DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a Kaiser test. Causality Note: The use of HBTU/HOBt forms a highly reactive activated ester of the amino acid, facilitating efficient amide bond formation.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 1-4 for each amino acid in the peptide sequence.
PART 2: On-Resin Activation and Thiolysis
2.1 Activation of the Safety-Catch Linker
-
After the final Fmoc deprotection and washing, swell the peptidyl-resin in a suitable solvent like DMF or THF.
-
Prepare a solution of iodoacetonitrile (e.g., 10 equivalents relative to resin loading) in DMF.
-
Add the iodoacetonitrile solution to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9] This step alkylates the sulfonamide nitrogen, activating it for nucleophilic attack.
-
Wash the resin extensively with DMF and DCM to remove any unreacted iodoacetonitrile.
Caption: Activation and thiolysis of a sulfonamide safety-catch linker.
2.2 Thiolytic Cleavage to Generate the Peptide Thioester
-
Prepare a solution of a suitable thiol, such as thiophenol or benzyl mercaptan (e.g., 10-20% v/v), in an appropriate solvent like THF or DMF.
-
Add the thiol solution to the activated peptidyl-resin and allow the mixture to react for 4-12 hours at room temperature. The thiol will nucleophilically attack the activated carbonyl group of the C-terminal amino acid, cleaving the peptide from the resin as a thioester.[6]
-
Filter the resin and collect the filtrate containing the protected peptide thioester.
-
Wash the resin with additional solvent (THF or DMF) and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
PART 3: Final Deprotection and Purification
3.1 Side-Chain Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v). Scientific Rationale: TIS is a scavenger that quenches the reactive trityl cations generated during the deprotection of Cys(Trt), preventing side reactions with other nucleophilic residues like tryptophan and methionine.[10][11]
-
Add the cold cleavage cocktail to the crude peptide thioester and stir for 2-3 hours at room temperature. This will remove the Trt group from cysteine and other acid-labile side-chain protecting groups.
-
Precipitate the crude peptide thioester by adding the reaction mixture to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
3.2 Purification and Characterization
-
Purification: Purify the crude peptide thioester using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[12]
-
Characterization:
Troubleshooting and Expert Insights
-
Incomplete Coupling: If a Kaiser test indicates incomplete coupling, extend the reaction time or perform a double coupling. For difficult sequences, consider using a more potent coupling reagent or a different solvent system.
-
Racemization of C-terminal Cysteine: The coupling of Fmoc-Cys(Trt)-OH can be prone to racemization. Using coupling conditions such as DIPCDI/Oxyma Pure has been shown to minimize this side reaction.
-
Low Thiolysis Yield: Ensure the activation of the sulfonamide linker is complete before proceeding to the thiolysis step. Incomplete activation is a common cause of low cleavage yields.
-
Thioester Hydrolysis: Peptide thioesters are susceptible to hydrolysis, especially at neutral or basic pH. It is crucial to maintain acidic conditions during purification (e.g., using 0.1% TFA in the mobile phase) and to store the purified product in a lyophilized form at low temperatures.
Conclusion
The synthesis of peptide thioesters using Fmoc-SPPS, while challenging, is a critical enabling technology for the construction of complex proteins and for various applications in chemical biology and drug development. The use of Fmoc-Cys(Trt)-OH in conjunction with a safety-catch linker strategy provides a reliable and versatile method to access these important synthetic intermediates. By understanding the underlying chemical principles and carefully controlling the reaction parameters outlined in this guide, researchers can successfully synthesize high-quality peptide thioesters for their downstream applications in native chemical ligation and beyond.
References
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. Journal of the American Chemical Society, 128(20), 6640–6646. Available at: [Link]
-
Flood, D. T., Hintzen, J. C. J., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(43), 14235-14239. Available at: [Link]
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Kulkarni, S. S., Sayyed, J. A., & Puranik, V. G. (2014). Native Chemical Ligation: A Boon to Peptide and Protein Chemistry. Taylor & Francis Online. Available at: [Link]
-
Biosyntan GmbH. (n.d.). Native Chemical Ligation. Retrieved from [Link]
-
Mondal, S., Saha, S., & Bera, S. (2020). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. Angewandte Chemie International Edition, 59(35), 14796-14801. Available at: [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. Available at: [Link]
-
Shin, Y., Winans, K. A., Backes, B. J., Kent, S. B. H., Ellman, J. A., & Bertozzi, C. R. (1999). Fmoc-Based Synthesis of Peptide-α-Thioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. Journal of the American Chemical Society, 121(50), 11684–11689. Available at: [Link]
-
PubChem. (n.d.). Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-D-Cys(Trt)-OH. Retrieved from [Link]
-
Burlina, F., Papageorgiou, G., & Tinker, A. (2014). Fmoc synthesis of peptide thioesters without post-chain-assembly manipulation. Organic Letters, 16(2), 596-599. Available at: [Link]
-
Hemantha, H. P., & Aimoto, S. (2013). Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Methods in Molecular Biology, 1047, 119-129. Available at: [Link]
-
Okamoto, R., & Kajihara, Y. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 10, 978995. Available at: [Link]
-
Anjana, S., & Sreekumar, K. (2018). SYNTHESIS OF PEPTIDE-THIOESTERS. International Journal of Advanced and Innovative Research, 7(7). Available at: [Link]
-
Mezzato, S., & Becker, C. F. W. (2015). Fmoc-Based Synthesis of Peptide Thioesters for Native Chemical Ligation Employing a tert-Butyl Thiol Linker. Organic Letters, 17(15), 3898–3901. Available at: [Link]
-
Brask, J., & Albericio, F. (2013). Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry. Methods in Molecular Biology, 1047, 119-29. Available at: [Link]
-
Piekielna-Ciesielska, J., & Kamysz, W. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. ACS Omega, 6(32), 21184–21192. Available at: [Link]
-
PubChem. (n.d.). Fmoc-Cys(trt)-Cys(trt)-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the trityl (Trt) protecting group. Retrieved from [Link]
-
Chong, K. L., Okamoto, R., & Kajihara, Y. (2022). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 10, 978995. Available at: [Link]
-
Ali, A. M., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Journal of Organic Chemistry, 89(10), 6639-6650. Available at: [Link]
-
Aapptec. (n.d.). Cleavage from Oxime Resin to acids, amides or esters. Retrieved from [Link]
-
The Hutton Group. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC traces of (a) purified peptide thioester.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. The presence of the carboxyl group appears to accelerate.... Retrieved from [Link]
-
Kumar, A., & Brik, A. (2014). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Chemical Science, 5(10), 3971-3976. Available at: [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Zervas, L., Photaki, I., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteine and -cysteine Peptides. Journal of the American Chemical Society, 85(9), 1337-1341. Available at: [Link]
-
Pearson, A. D., & Van Vranken, D. L. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 19(3), 174-180. Available at: [Link]
-
Biomatik. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC traces of crude peptide thioesters 32-35.... Retrieved from [Link]
-
Biron, E., et al. (2006). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Journal of Peptide Science, 12(3), 213-219. Available at: [Link]
-
Seitz, O., & Heinlein, C. (2007). Solid-Phase Synthesis of Peptide Thioesters with Self-Purification. Angewandte Chemie International Edition, 46(20), 3790-3792. Available at: [Link]
Sources
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- 7. Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry | Springer Nature Experiments [experiments.springernature.com]
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- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Tritylcysteine in the Solid-Phase Synthesis of Neuroblastoma-Targeting Peptides
Foreword: Precision in Peptide Synthesis for Targeted Neuroblastoma Therapy
Neuroblastoma, a formidable pediatric cancer originating from neural crest progenitor cells, presents a significant therapeutic challenge, particularly in high-risk cases which have survival rates below 50%.[1] The development of targeted therapies, which selectively act on tumor cells while sparing healthy tissue, is a paramount goal in oncology.[2][3] Peptide-drug conjugates (PDCs) have emerged as a promising modality, leveraging the high specificity of peptides to deliver cytotoxic payloads directly to cancer cells.[3][4][5] The success of these targeted agents hinges on the precise chemical synthesis of the peptide vector. This guide provides an in-depth exploration of the use of N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) in the solid-phase peptide synthesis (SPPS) of neuroblastoma-targeting peptides. We will delve into the rationale behind its selection, detailed protocols for its incorporation and deprotection, and its critical role in creating functional peptides for cancer research and therapeutic development.
The Strategic Importance of Cysteine in Neuroblastoma-Targeting Peptides
Cysteine's unique thiol side chain makes it a cornerstone amino acid in the design of functional peptides for therapeutic and diagnostic applications.[6] In the context of neuroblastoma-targeting peptides, cysteine residues are strategically incorporated for several key reasons:
-
Conjugation Site for Payloads: The nucleophilic thiol group of a deprotected cysteine provides a reactive handle for the covalent attachment of various moieties, including cytotoxic drugs, imaging agents (e.g., fluorophores, radioisotopes), and nanoparticles.[7] This is fundamental to creating PDCs and other targeted constructs.
-
Structural Stabilization via Disulfide Bonds: The oxidation of two cysteine residues to form a disulfide bridge can be used to cyclize a peptide.[6][8] Cyclic peptides often exhibit enhanced stability against enzymatic degradation, higher receptor binding affinity, and improved pharmacokinetic profiles compared to their linear counterparts.[9]
-
Modulation of Biological Activity: The presence and redox state of a cysteine residue can directly influence the peptide's interaction with its target receptor on neuroblastoma cells.
Recent studies have also highlighted the metabolic vulnerability of MYCN-amplified neuroblastoma cells to cysteine deprivation, leading to a form of cell death called ferroptosis.[10][11] This intrinsic dependency underscores the potential of exploiting cysteine-related pathways for therapeutic intervention.
Why Trityl Protection? A Chemist's Rationale for Fmoc-Cys(Trt)-OH
Solid-phase peptide synthesis (SPPS) relies on a system of orthogonal protecting groups to ensure the stepwise and specific formation of amide bonds.[12] The thiol group of cysteine is highly reactive and must be protected throughout the synthesis to prevent unwanted side reactions like oxidation and alkylation.[6][13] Among the various thiol-protecting groups available, the trityl (Trt) group is particularly well-suited for the routine synthesis of peptides intended to have a free thiol upon completion.
Key Advantages of the Trityl Group:
-
Acid Lability: The Trt group is readily cleaved under the acidic conditions typically used for the final cleavage of the peptide from the resin (e.g., with trifluoroacetic acid, TFA).[14][15] This allows for a convenient one-step deprotection of the side chain and cleavage from the solid support.
-
Stability to Piperidine: It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the temporary N-α-Fmoc group at each cycle of peptide elongation.[12]
-
Cost-Effectiveness: Fmoc-Cys(Trt)-OH is a widely available and cost-effective reagent for standard peptide synthesis.
-
Orthogonality: The Trt group's acid lability makes it orthogonal to other classes of protecting groups that are removed under different conditions (e.g., base-labile Fmoc, photolabile groups), enabling more complex synthetic strategies when needed.[12]
The selection of Fmoc-Cys(Trt)-OH is therefore a strategic choice that balances efficiency, reliability, and cost for the synthesis of neuroblastoma-targeting peptides designed for subsequent conjugation or for studies requiring a free sulfhydryl group.
Experimental Protocols: From Resin to Purified Peptide
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-Cys(Trt)-OH | Peptide Synthesis Grade | Sigma-Aldrich, ChemPep |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | ChemPep, Biotage |
| Other Fmoc-Amino Acids | Peptide Synthesis Grade | ChemPep, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | Sigma-Aldrich |
| Oxyma Pure | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Cold Diethyl Ether | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Workflow for Solid-Phase Peptide Synthesis
The following is a generalized protocol for manual SPPS of a hypothetical neuroblastoma-targeting peptide, H₂N-Tyr-Glu-Gly-Leu-Ile-Ser-Arg-Gly-Gly-Gly-Cys-CONH₂, derived from a sequence identified via phage display.[7]
Caption: Mechanism of Trityl deprotection and scavenger action.
Recommended Cleavage Cocktail:
For peptides containing Cys(Trt), a standard and effective cleavage cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) . [16]
| Component | Purpose |
|---|---|
| TFA | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including Trityl). [14] |
| TIS | A highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane. [17] |
| H₂O | Scavenger for other carbocations and helps with peptide solubility. |
| EDT | A reducing agent that prevents the oxidation of the newly freed cysteine thiol to form disulfide dimers. [16]|
Cleavage Protocol:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours. [15]4. Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation, Purification, and Characterization
-
Precipitation: Add the collected TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Repeat twice.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect fractions corresponding to the major peak.
-
-
Characterization:
-
Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated theoretical mass of the desired peptide.
-
Lyophilize the pure fractions to obtain a fluffy, white powder.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection of Trityl Group | 1. Insufficient scavenger concentration.<[18]br>2. Re-attachment of the trityl cation.<[18]br>3. Short cleavage time. | 1. Ensure at least 2.5% TIS is used. For peptides with multiple Trt groups, increase the scavenger concentration.2. Precipitate the peptide directly from the TFA cleavage mixture into ether to minimize re-attachment time.3. Extend cleavage time to 4 hours. |
| Peptide Dimerization (Disulfide Bond Formation) | Oxidation of the free thiol after cleavage. | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment. [16] |
| Racemization at Cysteine Residue | Use of base-mediated coupling reagents (e.g., HBTU/DIPEA). [19] | Use carbodiimide-based activation methods like DIC/Oxyma, which proceed under neutral/acidic conditions and minimize racemization. |
| Low Crude Purity | Side reactions during cleavage due to unprotected sensitive residues (e.g., Tryptophan). | If the sequence contains Trp, Met, or other sensitive residues, consider adding specific scavengers (e.g., EDT for Trp) to the cleavage cocktail. |
Conclusion: Enabling the Future of Neuroblastoma-Targeted Therapies
The chemical synthesis of peptides is a foundational element in the development of targeted cancer therapies. The strategic use of Fmoc-Cys(Trt)-OH provides a robust and efficient pathway for creating neuroblastoma-targeting peptides equipped with a crucial cysteine residue. This residue serves as a versatile anchor for the conjugation of therapeutic and diagnostic agents, transforming a simple peptide into a precision-guided molecular tool. By understanding the underlying chemistry and adhering to optimized protocols, researchers can reliably produce high-quality peptides, paving the way for the next generation of innovative treatments for neuroblastoma.
References
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Novel phage display-derived neuroblastoma-targeting peptides potentiate the effect of drug nanocarriers in preclinical settings - PMC - NIH. Available at: [Link]
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Peptidergic Systems and Neuroblastoma - MDPI. Available at: [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. Available at: [Link]
-
Characterization and Development of a Peptide (p160) with Affinity for Neuroblastoma Cells. Available at: [Link]
-
Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Available at: [Link]
-
Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Available at: [Link]
-
Development of peptide inhibitors to target neuroblastoma. Available at: [Link]
-
Abstract 2039: Potential therapeutic peptides for neuroblastoma. - AACR Journals. Available at: [Link]
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Neuroblastoma tumor cell-binding peptides identified through random peptide phage display - PubMed. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. Available at: [Link]
-
(a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Purification of cysteine-containing synthetic peptides via selective binding of the alpha-amino group to immobilised Cu2+ and Ni2+ ions - PubMed. Available at: [Link]
-
Marine Cyanobacterial Peptides in Neuroblastoma: Search for Better Therapeutic Options. Available at: [Link]
-
Peptidergic Systems and Neuroblastoma - PubMed. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic | ACS Pharmacology & Translational Science. Available at: [Link]
-
Cysteine protecting groups: applications in peptide and protein science - ResearchGate. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
MYCN mediates cysteine addiction and sensitizes neuroblastoma to ferroptosis - PMC. Available at: [Link]
-
On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site - Beilstein Journals. Available at: [Link]
-
Design, stability and efficacy of a new targeting peptide for nanoparticulate drug delivery to SH-SY5Y neuroblastoma cells - SciSpace. Available at: [Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]
-
Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Available at: [Link]
-
Supporting Information Selective detection and characterization of small cysteine-containing peptides with cluster-modified nano - DOI. Available at: [Link]
-
Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC - PubMed Central. Available at: [Link]
-
Researchers discover molecular mechanisms underlying extreme need for amino acids in neuroblastoma - News-Medical.Net. Available at: [Link]
-
Aminovinyl Cysteine Containing Peptides: A Unique Motif that Imparts Key Biological Activity | JACS Au - ACS Publications. Available at: [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. Available at: [Link]
-
Cysteine Peptide - NovoPro Bioscience Inc.. Available at: [Link]
-
The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed. Available at: [Link]
-
[Role and mechanism of cysteine and glycine-rich protein 2 in the malignant progression of neuroblastoma] - PubMed. Available at: [Link]
-
Role and mechanism of cysteine and glycine-rich protein 2 in the malignant progression of neuroblastoma - NIH. Available at: [Link]
-
Solid-phase peptide synthesis using Nα-trityl-amino acids - ResearchGate. Available at: [Link]
-
“Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett - Digital CSIC. Available at: [Link]
-
Role and mechanism of cysteine and glycine-rich protein 2 in the malignant progression of neuroblastoma - ResearchGate. Available at: [Link]
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Application Note & Protocols: Advanced Native Chemical Ligation Strategies Involving Trityl-Cysteine
Introduction: The Power and Precision of Native Chemical Ligation
Native Chemical Ligation (NCL) has revolutionized the field of chemical protein synthesis, enabling the construction of large polypeptides and proteins from smaller, chemically synthesized peptide fragments.[1][2] The elegance of NCL lies in its remarkable chemoselectivity: the reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[3][4] This process takes place in aqueous solution at neutral pH, a critical advantage that allows for the ligation of unprotected peptide segments, preserving the integrity of sensitive amino acid side chains.[2]
The core mechanism of NCL is a two-step process.[2][3] It begins with a reversible transthioesterification, where the thiol of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which forms the thermodynamically stable native amide bond.[4] The specificity of this reaction for an N-terminal cysteine is a key feature, as internal cysteine residues do not lead to the formation of a peptide bond, ensuring high regioselectivity.[2][5]
While powerful, the reliance on a cysteine residue at the ligation junction has been a limitation of the classical NCL approach.[5][6] However, innovative strategies, such as subsequent desulfurization of the cysteine to an alanine, have significantly broadened the applicability of this technique.[5] This application note focuses on strategies involving S-Trityl-L-cysteine (Cys(Trt)), a widely used protected form of cysteine, and provides detailed protocols for its application in modern NCL workflows.
The Role of the Trityl Group in NCL Strategies
The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the thiol side chain of cysteine in solid-phase peptide synthesis (SPPS).[7] Its primary function is to prevent unwanted side reactions of the highly nucleophilic thiol group during peptide chain elongation.
Key Advantages of Trityl-Cysteine in Peptide Synthesis for NCL:
-
Stability: The Cys(Trt) group is stable to the basic conditions used for Fmoc deprotection during SPPS.
-
Facile Cleavage: The trityl group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin.[8][9]
-
Compatibility: It is compatible with both Boc and Fmoc peptide synthesis strategies.[5]
Critical Considerations for Trityl Group Removal:
Complete removal of the trityl group is crucial for the cysteine's thiol to be available for ligation. Due to the stability of the trityl cation, its removal is a reversible process. To ensure complete deprotection and prevent reattachment of the trityl cation to the cysteine thiol or other nucleophilic residues like tryptophan, scavengers must be included in the cleavage cocktail.[7][10] Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation.[7]
A standard cleavage cocktail for peptides containing Cys(Trt) is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[9]
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of a peptide C-terminal thioester using a trityl-based linker strategy and the subsequent native chemical ligation reaction.
Workflow Overview
The overall workflow for synthesizing a target protein from two peptide fragments using a Trityl-cysteine strategy is depicted below.
Figure 1: General workflow for protein synthesis via NCL using a C-terminal peptide thioester and an N-terminal Trityl-cysteine precursor.
Protocol 1: Synthesis of Peptide C-Terminal Thioester via TAMPAL Resin
A robust method for generating peptide C-terminal thioesters involves using a pre-made linker on the solid support, such as the Trityl-Associated Mercaptopropionic Acid–Leucine (TAMPAL) resin.[11] This approach simplifies the synthesis by avoiding the need for special coupling conditions for the first amino acid.
Materials:
-
Nα-Fmoc protected amino acids
-
TAMPAL resin[11]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Deionized water for HPLC
Procedure:
-
Resin Preparation:
-
Swell the TAMPAL resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Remove the N-terminal Fmoc group from the Leucine on the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Couple the first Fmoc-protected amino acid (3 equivalents) by activating with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Allow the coupling to proceed for 1-2 hours.
-
Confirm complete coupling using a ninhydrin test.
-
Wash the resin with DMF (5x).
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x).
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) to the resin (approximately 10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide thioester.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water).
-
Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions.
-
Confirm the identity and purity of the peptide thioester by mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Synthesis of N-Terminal Cysteine Peptide
This protocol describes the synthesis of the peptide fragment that will contain the N-terminal cysteine, starting with Cys(Trt).
Materials:
-
Standard Fmoc-compatible resin (e.g., Rink Amide or Wang resin)
-
Nα-Fmoc-Cys(Trt)-OH
-
Other Nα-Fmoc protected amino acids
-
Reagents for SPPS, cleavage, and purification as listed in Protocol 1.
Procedure:
-
Resin Preparation and Peptide Synthesis:
-
Perform standard Fmoc-SPPS on a suitable resin.
-
For the final coupling step, use Nα-Fmoc-Cys(Trt)-OH.
-
-
Cleavage and Deprotection:
-
Follow the same cleavage and deprotection procedure as described in Protocol 1 (steps 3.1 to 3.4). The cleavage cocktail containing TFA and TIS will simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the trityl group from the N-terminal cysteine.[7][9]
-
-
Purification and Characterization:
-
Follow the same purification and characterization procedure as described in Protocol 1 (steps 4.1 to 4.3).
-
Protocol 3: Native Chemical Ligation
This protocol details the ligation of the two purified peptide fragments.
Materials:
-
Purified Peptide A-MPAL Thioester
-
Purified Peptide B with N-terminal Cysteine
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5
-
Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Reaction Setup:
-
Dissolve the two peptide fragments (Peptide A-MPAL Thioester and Peptide B) in the ligation buffer at equimolar concentrations (typically 1-5 mM).
-
Add TCEP to a final concentration of 5-10 mM to ensure all cysteine thiols are in a reduced state.
-
Add the thiol catalyst MPAA to a final concentration of 20-30 mM.[12]
-
Adjust the final pH of the solution to 7.0-7.5 if necessary.
-
-
Ligation Reaction:
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The reaction is complete when the starting materials are consumed and the peak corresponding to the ligated product reaches a maximum. Reaction times can vary from a few hours to 24 hours.[11]
-
-
Purification and Characterization:
-
Once the ligation is complete, purify the full-length protein product by RP-HPLC.
-
Lyophilize the pure fractions.
-
Characterize the final product by mass spectrometry and, if applicable, by other analytical techniques such as amino acid analysis or sequencing.
-
Advanced Strategy: Ligation-Desulfurization
A significant extension of NCL is the subsequent desulfurization of the cysteine residue at the ligation site to an alanine.[5] This two-step, one-pot strategy dramatically expands the scope of NCL, as it allows for the synthesis of proteins at Xaa-Ala junctions, where alanine is one of the most common amino acids.
Ligation-Desulfurization Mechanism
Figure 2: The ligation-desulfurization strategy converts the ligation-site cysteine to alanine.
One-Pot Ligation-Desulfurization Protocol Considerations
Performing ligation and desulfurization in a single pot enhances efficiency by avoiding intermediate purification steps.[12] However, a key challenge is that aryl thiol catalysts (like MPAA) used in NCL can act as radical scavengers, inhibiting the desulfurization reaction.[12] Recent methods have been developed to overcome this, for example, by selectively quenching the aryl thiol after ligation is complete.[12]
A simplified one-pot approach:
-
Perform the NCL reaction as described in Protocol 3.
-
Once ligation is complete, add a radical initiator (e.g., VA-044) and an alkyl thiol additive (e.g., N-acetyl cysteine or thiocholine) to the reaction mixture.[12][13]
-
Incubate the reaction mixture, often with gentle heating, to facilitate the desulfurization process.
-
Monitor the conversion of the cysteine-containing product to the alanine-containing product by HPLC and MS.
-
Purify the final desulfurized protein.
Quantitative Data Summary
The efficiency of NCL can be influenced by the amino acid residue at the C-terminus of the thioester fragment (the 'X' in an X-Cys ligation). The table below summarizes relative ligation rates for different C-terminal amino acids.
| C-terminal Residue (X) at Ligation Site | Relative Ligation Rate | Typical Time to Completion | Reference |
| Glycine (Gly) | Fast | < 4 hours | [11] |
| Cysteine (Cys) | Fast | < 4 hours | [11] |
| Histidine (His) | Fast | < 4 hours | [11] |
| Alanine (Ala) | Moderate | ~ 9 hours | [11] |
| Leucine (Leu) | Moderate | ~ 9 hours | [11] |
| Phenylalanine (Phe) | Moderate | ~ 9 hours | [11] |
| Valine (Val) | Slow | > 24 hours | [11] |
| Isoleucine (Ile) | Slow | > 24 hours | [11] |
| Proline (Pro) | Slow | > 48 hours | [11] |
Note: These are approximate times and can vary based on the specific peptide sequences and reaction conditions.
Conclusion
The use of Trityl-cysteine in conjunction with modern solid-phase peptide synthesis techniques provides a reliable and efficient pathway for generating the necessary building blocks for Native Chemical Ligation. The protocols outlined in this application note, particularly the use of TAMPAL resin for thioester synthesis, offer a streamlined workflow for researchers. Furthermore, the integration of ligation with subsequent desulfurization reactions significantly broadens the synthetic possibilities, allowing for the creation of a vast array of native and modified proteins for research, therapeutic, and diagnostic applications.
References
Sources
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. pnas.org [pnas.org]
- 12. An Elegant Method of One‐Pot Ligation‐Desulfurization for High‐Yielding Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Seamless Integration of Tritylcysteine in Automated Peptide Synthesis
Introduction: The Strategic Role of Cysteine and the Trityl Protecting Group
Cysteine residues are of paramount importance in peptide chemistry, serving as critical nodes for forming disulfide bridges that dictate the tertiary structure and biological activity of peptides and proteins.[1][2] The inherent reactivity of the cysteine's thiol group, however, necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[2] Among the arsenal of thiol-protecting groups, the trityl (Trt) group has established itself as a cornerstone in Fmoc-based SPPS strategies due to its reliable performance and straightforward deprotection chemistry.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the successful incorporation of Fmoc-Cys(Trt)-OH in automated peptide synthesizers. We will delve into the underlying chemical principles, potential challenges, and optimization strategies to ensure high-yield, high-purity synthesis of cysteine-containing peptides.
I. The Chemistry of Tritylcysteine in Fmoc-SPPS: A Deliberate Choice
The selection of a protecting group is a critical decision in any peptide synthesis strategy. The trityl group's prevalence in Fmoc SPPS is not arbitrary; it is a consequence of its well-defined chemical properties that align with the orthogonal nature of this synthetic approach.[3]
Acid Lability and Orthogonality
The trityl group is highly acid-labile, a characteristic that makes it perfectly compatible with the Fmoc/tBu strategy.[4][5] While the Fmoc group is removed by a base (typically piperidine), the Trt group, along with other side-chain protecting groups like t-butyl (tBu), is cleaved by strong acid, most commonly trifluoroacetic acid (TFA), during the final cleavage from the resin.[3][6] This orthogonality is the bedrock of a successful SPPS campaign, ensuring that side-chain deprotection does not occur prematurely during the iterative N-terminal Fmoc removal steps.[3]
The mechanism of Trt group removal proceeds through the formation of a stable trityl cation, which is then quenched by scavengers in the cleavage cocktail.[7][8]
Steric Hindrance: A Double-Edged Sword
The bulky nature of the trityl group offers a significant advantage by sterically hindering the cysteine thiol, effectively preventing its participation in unwanted side reactions during synthesis. This bulkiness can also minimize the risk of piperidine-catalyzed elimination of the protected sulfhydryl group, a side reaction that can lead to the formation of dehydroalanine and subsequent addition of piperidine.[9]
However, this same steric hindrance can sometimes lead to slower or incomplete coupling reactions, especially when Cys(Trt) is adjacent to other sterically demanding amino acids. Modern automated peptide synthesizers can often overcome this challenge through features like extended coupling times, elevated temperatures, and the use of potent activation reagents.[10][11]
II. Potential Challenges and Mitigation Strategies
While the use of Tritylcysteine is generally robust, awareness of potential pitfalls is crucial for troubleshooting and process optimization.
Racemization
Cysteine derivatives are known to be susceptible to racemization during activation and coupling.[2] This is particularly true when using certain in-situ activating agents in the presence of tertiary amine bases like N,N-diisopropylethylamine (DIEA).
Mitigation Strategies:
-
Choice of Coupling Reagents: Utilizing coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt) can minimize racemization.
-
Base Selection: Employing less hindered bases like N-methylmorpholine (NMM) or sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) can reduce the extent of racemization.
-
Pre-activation: Limiting the pre-activation time of the amino acid can also be beneficial.
S-Alkylation during Cleavage
During the final TFA-mediated cleavage, carbocations generated from the resin linker (especially from Wang resin) can alkylate the newly deprotected cysteine thiol.[9][12] This side reaction is more pronounced when the cysteine residue is located at the C-terminus.[9]
Mitigation Strategy:
-
Effective Scavenging: The inclusion of efficient carbocation scavengers in the cleavage cocktail is non-negotiable. Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation and other carbocationic species.[8][9][13]
Peptide Aggregation
The hydrophobicity of the trityl group can sometimes contribute to peptide aggregation on the solid support, leading to incomplete coupling and deprotection steps.[9]
Mitigation Strategies:
-
Solvent Choice: Switching to more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like dimethyl sulfoxide (DMSO) can help disrupt aggregation.[9]
-
Microwave and Elevated Temperature: Automated synthesizers equipped with microwave or induction heating can significantly improve synthesis efficiency for aggregation-prone sequences.[10][11][14]
-
Resin Choice: Using a low-substitution resin or a resin with a polyethylene glycol (PEG) linker can improve solvation and reduce aggregation.[9]
III. Automated Synthesis Protocol for Tritylcysteine Incorporation
This protocol provides a generalized workflow for incorporating Fmoc-Cys(Trt)-OH into a peptide sequence using a modern automated peptide synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific peptide sequence.
Reagent Preparation
| Reagent | Preparation and Recommendations |
| Fmoc-Cys(Trt)-OH | Dissolve in a suitable solvent (e.g., DMF or NMP) to the standard concentration used in the synthesizer (typically 0.2 M to 0.5 M). Ensure complete dissolution. |
| Activator | Prepare solutions of DIC and OxymaPure (or HOBt) in DMF according to the manufacturer's recommendations for the synthesizer. |
| Deprotection Solution | Typically 20% piperidine in DMF. Use high-quality, fresh piperidine to avoid impurities that can lead to side reactions. |
| Wash Solvents | High-purity DMF and Dichloromethane (DCM) are standard. |
Synthesis Cycle Workflow
The following diagram illustrates a typical automated synthesis cycle for the incorporation of an amino acid, including Tritylcysteine.
Caption: Automated Fmoc-SPPS Cycle Workflow.
Step-by-Step Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes prior to the first coupling reaction.
-
Initial Fmoc Deprotection: Perform an initial deprotection step to remove the Fmoc group from the resin-bound amino acid.
-
Automated Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical protocol involves two treatments: a short initial treatment (1-3 minutes) followed by a longer one (5-15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Deliver the pre-activated Fmoc-Cys(Trt)-OH solution to the reaction vessel. A standard coupling time is 30-60 minutes. For potentially difficult couplings, this time can be extended, or a double coupling can be performed. Some synthesizers allow for real-time monitoring of the coupling reaction via UV.[15]
-
Washing: Wash the resin with DMF to remove excess reagents. A final wash with DCM can be performed before the next deprotection step.
-
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Final Washes: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.
IV. Cleavage and Deprotection: Releasing the Final Product
The final cleavage step removes the peptide from the resin and simultaneously cleaves the side-chain protecting groups, including the Trt group from cysteine. The composition of the cleavage cocktail is critical to prevent side reactions.[16][17]
Cleavage Cocktail Composition
A standard and effective cleavage cocktail for peptides containing Tritylcysteine is Reagent B.[13]
| Component | Volume/Weight % | Purpose |
| Trifluoroacetic Acid (TFA) | ~95% | Cleavage of the peptide from the resin and removal of acid-labile protecting groups. |
| Triisopropylsilane (TIS) | ~2.5% | Scavenger for the trityl cation and other carbocations.[8] |
| Water | ~2.5% | Proton source and scavenger. |
Note: For peptides containing other sensitive residues like methionine, tryptophan, or arginine, a more complex cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[18] However, for many standard peptides, the TFA/TIS/Water cocktail is sufficient and avoids the use of malodorous thiols.[18]
Cleavage Protocol
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the peptide under vacuum.
The following flowchart outlines the decision-making process for selecting a cleavage cocktail.
Caption: Decision Flowchart for Cleavage Cocktail Selection.
V. Comparative Overview of Cysteine Protecting Groups
While Trt is a workhorse, other protecting groups for cysteine exist, each with its own specific applications. The choice depends on the desired disulfide bond pattern and overall synthetic strategy.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Features & Applications |
| Trityl | Trt | High TFA (e.g., 95%) | Standard for Fmoc-SPPS; cleaved during final resin cleavage.[2][6] |
| Acetamidomethyl | Acm | Iodine, Mercury(II) Acetate, Silver salts | Stable to TFA; allows for orthogonal disulfide bond formation.[4][5][6] |
| 4-Methoxytrityl | Mmt | Dilute TFA (1-2%) | More acid-labile than Trt; allows for selective on-resin deprotection.[4][5][7] |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Mercury(II) Acetate | Stable to standard TFA cleavage; requires harsher deprotection conditions.[6] |
VI. Conclusion
The incorporation of Tritylcysteine in automated peptide synthesizers is a well-established and reliable method for producing cysteine-containing peptides. A thorough understanding of the underlying chemistry, potential side reactions, and appropriate mitigation strategies is key to success. By carefully selecting coupling and cleavage conditions, and by leveraging the advanced features of modern automated synthesizers, researchers can confidently and efficiently synthesize high-quality peptides for a wide range of applications in research and drug development.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Cys thiol protection with the trityl (Trt) protecting group... ResearchGate.
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. MDPI.
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
Cleavage Cocktails; Reagent B. Aapptec Peptides.
-
Understanding Acid Lability of Cysteine Protecting Groups. PMC - NIH.
-
Cysteine Derivatives. Bachem.
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH.
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC.
-
Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Biosynth.
-
Minimal Protection Group Strategies for SPPS. CPC Scientific.
-
A Researcher's Guide to Cysteine Protecting Groups in Fmoc SPPS: An Objective Comparison. Benchchem.
-
Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. PubMed.
-
Side reactions in the SPPS of Cys-containing peptides. PubMed.
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube.
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
-
Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC - NIH.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
-
Side reactions in the SPPS of Cys-containing peptides. ResearchGate.
-
Automated Peptide Synthesis. Gyros Protein Technologies.
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
-
Automated Solid-Phase Peptide Synthesis. Springer Nature Experiments.
-
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. PubMed.
-
Therapeutic peptides: Synthesis optimization using parallel automated SPPS. 5Z.com.
-
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. ResearchGate.
-
(PDF) Automated Peptide Synthesizers and Glycoprotein Synthesis. ResearchGate.
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. 5z.com [5z.com]
- 12. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
troubleshooting incomplete Trityl group deprotection from cysteine
Welcome to the technical support center for troubleshooting issues related to the deprotection of the Trityl (Trt) group from cysteine residues in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical step.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of the Trityl (Trt) group from my cysteine-containing peptide incomplete?
Incomplete deprotection of the Cys(Trt) group is a frequent issue primarily due to the stability of the trityl cation and the nucleophilic nature of the resulting free thiol. The cleavage of the trityl group with trifluoroacetic acid (TFA) is a reversible reaction. Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected cysteine thiol, leading to an equilibrium that favors the protected state.[1]
Q2: What is the fundamental role of scavengers in the trityl deprotection cocktail?
Scavengers are essential for achieving complete and irreversible deprotection of the Trityl group. Their main function is to "trap" or "quench" the highly reactive trityl carbocations generated during acid cleavage.[1][2] By reacting with these carbocations, scavengers prevent them from reattaching to the nucleophilic thiol group of cysteine, thereby driving the deprotection reaction to completion.[1] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose, as it irreversibly converts the trityl cation to triphenylmethane.[1][3]
Q3: What are the recommended cleavage cocktails for Cys(Trt) deprotection?
The choice of cleavage cocktail is critical for successful deprotection. For most sequences, a mixture of TFA, a scavenger, and water is sufficient. The addition of scavengers like 1,2-ethanedithiol (EDT) can also help maintain the peptide in a reduced state.[1]
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] |
Q4: How long should the cleavage reaction be performed?
For most peptides, a cleavage time of 2-4 hours at room temperature is generally sufficient.[1] However, the optimal duration can depend on the specific peptide sequence and the other protecting groups present. It is highly recommended to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal reaction time for your specific peptide.[1] For particularly stubborn deprotections, extending the cleavage time up to 6 hours may be beneficial, but be aware that prolonged exposure to strong acid can lead to other side reactions.[1]
Q5: What are common side reactions during Cys(Trt) deprotection and how can they be minimized?
Several side reactions can occur during the deprotection of Cys(Trt). Understanding these can help in troubleshooting and optimizing the process.
| Side Reaction | Cause | Prevention |
| Re-attachment of Trityl Group | Insufficient scavenging of the trityl cation.[1] | Use an effective scavenger like TIS in the cleavage cocktail.[1] |
| Oxidation | The free thiol group is susceptible to oxidation, leading to disulfide bond formation (dimers or oligomers).[1] | Add a reducing agent like EDT to the cleavage cocktail.[1] |
| Alkylation | Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.[1][2][4] | Ensure a sufficient concentration of scavengers in the cleavage cocktail.[1] |
| 3-(1-Piperidinyl)alanine Formation | A side reaction that can occur with C-terminal cysteine during Fmoc/tBu protocols.[5] | Using a sterically bulky protecting group like trityl can help minimize this.[5] |
In-Depth Troubleshooting Guide
Problem: My HPLC and Mass Spectrometry data show a significant amount of remaining Trityl-protected peptide.
This is the most common indicator of incomplete deprotection. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete Cys(Trt) deprotection.
Q6: I've extended the reaction time to 6 hours, but deprotection is still incomplete. What's the next step?
If extending the reaction time is not sufficient, the issue likely lies with the cleavage cocktail's composition or the inherent properties of your peptide.
-
Re-evaluate your scavenger: Triisopropylsilane (TIS) is highly effective at quenching the trityl cation. If you are not using it, its inclusion is strongly recommended. If you are already using TIS, ensure its concentration is adequate (typically 2.5-5% v/v).
-
Consider steric hindrance: In long peptides or sequences prone to aggregation, the cleavage reagents may have poor access to the Trt-protected site.[2] Sonication of the reaction mixture for short periods can sometimes improve reagent access.
-
Repeat the cleavage: If deprotection remains incomplete, precipitate the peptide with cold diethyl ether, wash the pellet, and subject it to a second cleavage treatment with fresh reagents.[2]
Q7: Can I selectively remove the Trityl group without cleaving my peptide from the resin?
Yes, the high acid lability of the Trityl group allows for its selective on-resin removal. This is typically achieved by treating the resin with a low concentration of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[2] This method is particularly useful for on-resin modifications of the deprotected cysteine side chain. However, it's important to note that the stability of Cys(Trt) to low concentrations of TFA can be sequence-dependent.[6]
Q8: My peptide contains other sensitive residues like Tryptophan and Methionine. How do I avoid side reactions with them during Cys(Trt) deprotection?
When dealing with peptides containing sensitive residues, a carefully formulated scavenger cocktail is crucial. Tryptophan and Methionine are susceptible to alkylation by carbocations generated during cleavage.[2][4]
-
Use a comprehensive scavenger mix: Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is designed for this purpose.[1] Phenol protects Tyrosine and Tryptophan, while thioanisole and EDT help protect Methionine and Cysteine.[2][4]
-
TIS is generally safe for Tryptophan: TIS is effective in preventing acid-catalyzed oxidation of tryptophan residues.[4]
Experimental Protocol: Standard Cleavage and Deprotection of a Cys(Trt)-Containing Peptide
This protocol outlines a general procedure for the cleavage and deprotection of a peptide containing Cys(Trt) from a solid-phase resin.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the peptide-resin in a reaction vessel. If the resin is dry, swell it in DCM for 30 minutes and then drain the solvent.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[7] A white precipitate of the crude peptide should form.
-
Maximizing Precipitation: Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.[7]
-
Pelleting and Washing: Pellet the precipitated peptide by centrifugation (e.g., 3000-5000 x g for 5-10 minutes). Carefully decant the ether. Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleavage by-products. Centrifuge and decant the ether after each wash.[7]
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Racemization of Tritylcysteine
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical integrity during the incorporation of S-trityl cysteine (Cys(Trt)). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and optimization efforts.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding Tritylcysteine racemization.
Q1: Why is Fmoc-Cys(Trt)-OH so susceptible to racemization?
A1: The α-proton on the chiral center of cysteine is inherently acidic. During the carboxyl group activation step required for peptide coupling, this acidity is enhanced. In the presence of a base, this proton can be abstracted, forming a planar carbanion intermediate. Re-protonation can then occur from either face, leading to a loss of stereochemical purity (racemization). Cysteine and Histidine are particularly prone to this side reaction.[1][2][3]
Q2: My standard HBTU/HATU coupling protocol is causing high levels of racemization for Cys(Trt). What's the fastest way to fix this?
A2: The combination of aminium/uronium salt reagents (HBTU, HATU) with tertiary amine bases like N,N-diisopropylethylamine (DIEA) is known to cause significant racemization (5-33%) with Cys(Trt), especially with pre-activation.[2][4] The quickest modifications are:
-
Change your base: Switch from DIEA or N-methylmorpholine (NMM) to a bulkier, weaker base like 2,4,6-trimethylpyridine (TMP, collidine).[4][5][6]
-
Change your coupling reagent: Switch to a carbodiimide-based method, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[7][8] This method avoids the need for a tertiary base during the coupling itself.
Q3: What are additives like HOBt and Oxyma, and how do they help?
A3: Additives like HOBt, HOAt, and Oxyma are crucial for suppressing racemization.[1][7][9] When mixed with a coupling reagent, they form an active ester intermediate. This active ester is highly reactive towards the desired amine coupling, proceeding faster than the competing racemization pathway. They are essential when using carbodiimide reagents and highly recommended for most other coupling strategies.[2][7]
Q4: Does the S-trityl protecting group itself contribute to the problem?
A4: While the primary mechanism is base-catalyzed proton abstraction, the choice of thiol-protecting group does have an effect. The bulky trityl group is generally effective at minimizing other side reactions like β-elimination.[1] However, studies have shown that other protecting groups, such as 4-methoxybenzyloxymethyl (MBom) or Tetrahydropyran (Thp), can lead to lower racemization levels under certain conditions, particularly with microwave-assisted synthesis or when the cysteine is at the C-terminus.[10]
Q5: How can I accurately measure the level of racemization in my synthetic peptide?
A5: Accurate quantification requires analytical techniques that can separate diastereomers. Common methods include:
-
Chiral Amino Acid Analysis: The peptide is hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent) before separation by HPLC.[11][12]
-
Enzymatic Digestion: Using an enzyme that is specific for L-amino acids (like Carboxypeptidase A) can help identify the presence of D-isomers.[12]
-
Specialized Chromatography: For smaller peptides, direct separation of the D-Cys and L-Cys containing peptide diastereomers may be possible using high-resolution chiral HPLC columns or specialized methods like capillary zone electrophoresis.[13]
In-Depth Troubleshooting & Optimization Guide
When unacceptable levels of racemization are detected, a systematic approach to troubleshooting is required. The following sections break down the key experimental factors and provide evidence-based solutions.
The Mechanism of Racemization
Understanding the root cause is critical for effective troubleshooting. The primary pathway for racemization during coupling involves the activation of the carboxylic acid, which makes the α-proton more acidic and susceptible to removal by a base.
The Role of the Base
The choice and amount of base are arguably the most critical factors. Strong, sterically unhindered bases readily abstract the α-proton, promoting racemization.
-
Problem: High racemization observed when using DIEA or NMM.
-
Causality: These bases are strong enough and small enough to efficiently deprotonate the α-carbon of the activated amino acid.[3]
-
Solution: Switch to a weaker, more sterically hindered base. 2,4,6-trimethylpyridine (TMP, collidine) is significantly better than DIEA or NMM at suppressing racemization because its bulkiness hinders its ability to approach the α-proton, while it can still act as a proton scavenger in the reaction.[4][5][9] Using a reduced amount of base (e.g., 2 equivalents instead of 4) can also be beneficial.[4]
The Impact of the Coupling Reagent & Additives
Onium salts (HBTU, HATU, HCTU, PyBOP) require a tertiary base for activation, creating conditions ripe for racemization. Carbodiimides, on the other hand, can be used under base-free conditions during the critical activation step.
-
Problem: Standard onium salt protocols (HBTU, HATU) are causing epimerization.
-
Causality: These reagents, when combined with bases like DIEA, lead to high levels of racemization, often exceeding 5-10%.[2][4]
-
Solution: The combination of DIC/HOBt or DIC/OxymaPure is one of the most effective methods for minimizing racemization.[7][8] The carbodiimide (DIC) activates the carboxylic acid, which then rapidly forms the HOBt or Oxyma active ester. This esterification outcompetes the racemization pathway. This coupling reaction is performed without the addition of a tertiary amine base, thereby removing the primary catalyst for racemization.
Quantitative Comparison of Coupling Conditions
The following table summarizes data from literature on the percentage of D-Cys formation in a model peptide under various coupling conditions. This data clearly illustrates the impact of reagent and base selection.
| Fmoc-Cys Protecting Group | Coupling Reagent | Base | Pre-activation | Solvent | % D-Cys (Racemization) | Reference |
| Trityl (Trt) | HBTU | DIEA | 5 min | DMF | 8.0% - 10.9% | [4][10][14] |
| Trityl (Trt) | HBTU | TMP | 0 min | CH₂Cl₂/DMF | <1.0% | [4] |
| Trityl (Trt) | HATU | DIEA | 5 min | DMF | ~10% | [4] |
| Trityl (Trt) | DIC/HOBt | None | 5 min | CH₂Cl₂/DMF | <1.0% | [4] |
| Trityl (Trt) | DIC/Oxyma | None | Not specified | DMF | 3.3% | |
| Tetrahydropyranyl (Thp) | DIC/Oxyma | None | Not specified | DMF | 0.74% |
Data is compiled from studies on model peptides and may vary based on sequence and specific conditions.
Procedural Factors: Pre-activation and Solvent
-
Problem: Racemization persists even after changing reagents.
-
Causality & Solution:
-
Pre-activation: Allowing the protected amino acid, coupling reagent, and base to mix for several minutes before adding to the resin-bound peptide gives the racemization reaction a "head start". For onium salt couplings, avoiding pre-activation is critical . Add the reagents to the resin immediately, or add the base last.[2][4]
-
Solvent: The polarity of the solvent can influence the rate of racemization. Using a less polar solvent like 1:1 CH₂Cl₂/DMF has been shown to reduce racemization compared to using neat DMF.[4]
-
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing Cys(Trt) racemization issues.
Recommended Experimental Protocols
The following are detailed, field-proven protocols for the low-racemization incorporation of Fmoc-Cys(Trt)-OH during solid-phase peptide synthesis (SPPS).
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This is a robust, base-free coupling method ideal for racemization-prone residues.
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.5 mmol/g scale) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (at least 6 times) to ensure complete removal of piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents relative to resin loading) and HOBt (4 equivalents) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the solution from step 4 to the washed resin.
-
Immediately add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the resin slurry.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and the diisopropylurea (DIU) byproduct.
-
Confirmation of Coupling: Perform a Kaiser test or other appropriate test to confirm the reaction has gone to completion. If incomplete, a second coupling may be performed.
Protocol 2: Low-Racemization Coupling using HBTU/TMP
This protocol modifies a standard onium salt method by substituting the base and eliminating pre-activation.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation & Reaction:
-
In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a 1:1 mixture of dichloromethane (DCM) and DMF.
-
Add this solution immediately to the washed resin.
-
Immediately add 2,4,6-trimethylpyridine (TMP) (4-6 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing and Confirmation: Follow steps 6-7 from Protocol 1.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... [Diagram]. ResearchGate. [Link]
-
Siedler, F., Weyher, E., & Moroder, L. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
Gong, Q., Wang, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. [Link]
-
Puntip, K., & Tharat, P. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6280. [Link]
-
ResearchGate. (n.d.). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. [Request PDF]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Configuration and racemization determination of cysteine residues in peptides by chiral derivatization and HPLC: Application to oxytocin peptides. [Request PDF]. ResearchGate. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Digital CSIC. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
Bide Pharmatech. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Bide Pharmatech. [Link]
-
Chien, P. T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841-11849. [Link]
-
Haneda, K., Inazu, T., et al. (1996). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Tetrahedron Letters, 37(6), 821-824. [Link]
-
Hibino, H., Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(2), 89-95. [Link]
-
ResearchGate. (n.d.). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Table]. ResearchGate. [Link]
-
Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 879-887. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mesalabs.com [mesalabs.com]
- 7. bachem.com [bachem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating TFA Cleavage of Cys(Trt)-Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing S-trityl-protected cysteine (Cys(Trt)). Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize side reactions and maximize the yield and purity of your target peptide.
The Challenge: Unmasking Cysteine's Reactivity
The trityl (Trt) group is a widely used protecting group for the sulfhydryl side chain of cysteine due to its acid lability, allowing for its removal during the final TFA cleavage and global deprotection step in solid-phase peptide synthesis (SPPS).[1][2] However, the very nature of this deprotection—an acid-catalyzed process that generates a stable trityl carbocation—presents a significant risk of side reactions.[3][4] The nucleophilic character of the newly liberated cysteine thiol, coupled with the presence of other reactive species, can lead to a variety of undesirable peptide modifications.
This guide will dissect the common pitfalls associated with Cys(Trt) cleavage and provide scientifically grounded solutions to ensure the integrity of your synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cys(Trt) cleavage, and why are scavengers so critical?
A1: The cleavage of the S-Trityl bond is an acid-catalyzed, reversible reaction.[4] Trifluoroacetic acid (TFA) protonates the trityl group, leading to its departure as a stable and highly reactive trityl carbocation (Trt⁺). This leaves behind the desired free thiol on the cysteine residue.
The reversibility of this reaction is the core of the problem. Without an effective "scavenger" to trap the liberated trityl cation, it can readily re-attach to the nucleophilic sulfur of the deprotected cysteine, resulting in incomplete deprotection.[4] Scavengers are nucleophilic compounds added to the cleavage cocktail to irreversibly react with and neutralize these carbocations, driving the equilibrium towards the fully deprotected peptide.[3][4]
Q2: What are the most common side reactions observed during the TFA cleavage of Cys(Trt) peptides?
A2: Beyond the re-attachment of the trityl group, several other side reactions can compromise the purity of your crude peptide:
-
S-tert-butylation: If your peptide contains other acid-labile protecting groups based on a tert-butyl (tBu) moiety (e.g., on Asp, Glu, Thr, Ser, Tyr), the cleavage process will also generate tBu cations. These can alkylate the highly nucleophilic cysteine thiol, leading to the formation of S-tert-butylated cysteine adducts.[5][6][7]
-
Oxidation (Disulfide Bond Formation): The free thiol of cysteine is highly susceptible to oxidation, especially when exposed to air.[8] This can lead to the formation of undesired intramolecular or intermolecular disulfide bonds, resulting in dimers or higher-order oligomers.[8]
-
Alkylation by other carbocations: Depending on the resin linker and other protecting groups used, various other reactive carbocations can be generated that may alkylate sensitive residues like cysteine.[9]
Q3: What is Triisopropylsilane (TIS), and what is its specific role in the cleavage cocktail?
A3: Triisopropylsilane (TIS) is a hindered organosilane that serves as a highly effective carbocation scavenger.[10][11] Its primary role is to reduce the trityl cation to the inert hydrocarbon triphenylmethane.[2][4] This reaction is irreversible and efficiently prevents the re-attachment of the trityl group to the cysteine thiol.[11] TIS is a staple in many standard cleavage cocktails for its efficacy and volatility, which simplifies its removal during peptide work-up.[10]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Trityl Deprotection (Mass spec shows a peak corresponding to the Trt-protected peptide) | 1. Insufficient Scavenging: The concentration of the trityl cation overwhelms the scavenger.[4] 2. Reversible Reaction Equilibrium: Lack of an efficient, irreversible scavenger.[4] | 1. Ensure adequate scavenger concentration. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.[3][10] For peptides with multiple Trt groups, consider increasing the TIS concentration. 2. Use a highly effective scavenger like TIS. TIS irreversibly converts the trityl cation to triphenylmethane.[4] |
| Presence of S-tert-butyl Adducts (Mass spec shows a peak at Peptide Mass + 56 Da) | Alkylation by tBu Cations: Generated from other protecting groups (e.g., Boc, tBu esters/ethers) during cleavage.[5][7] | 1. Optimize the scavenger cocktail. While TIS is excellent for Trt⁺, thiol-based scavengers can also be effective against tBu⁺. Consider a two-step cleavage, starting with a lower TFA concentration to gently remove some protecting groups before full deprotection.[5][6] 2. Increase water content. Water can act as a scavenger for t-butyl cations.[3] |
| Formation of Dimers/Oligomers (HPLC shows higher molecular weight species) | Oxidation of Cysteine Thiols: Exposure of the deprotected, highly reactive thiol to atmospheric oxygen.[8] | 1. Add a reducing agent to the cleavage cocktail. 1,2-Ethanedithiol (EDT) at 2.5% is highly effective at maintaining a reducing environment and preventing disulfide bond formation.[3][8] 2. Work under an inert atmosphere (e.g., nitrogen or argon) during cleavage and initial work-up steps. |
| Low Peptide Yield | Re-attachment to Resin: Cationic species generated from the linker can react with nucleophilic side chains.[12] Precipitation Issues: The peptide may be soluble in the precipitation solvent (e.g., diethyl ether).[12] | 1. Ensure sufficient scavenger concentration and adequate mixing during cleavage.[12] 2. Optimize precipitation. If the peptide doesn't precipitate in cold ether, try reducing the TFA volume under a stream of nitrogen before adding ether.[12] |
Experimental Protocols & Methodologies
Protocol 1: Standard Cleavage for Cys(Trt) Peptides
This protocol is suitable for most peptides where S-tert-butylation is not a major concern and the primary goal is efficient trityl removal and prevention of oxidation.
Reagents:
-
Cleavage Cocktail (prepare fresh):
-
94% Trifluoroacetic Acid (TFA)
-
2.5% 1,2-Ethanedithiol (EDT)
-
2.5% Water (H₂O)
-
1% Triisopropylsilane (TIS)
-
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried under vacuum to remove any residual Dimethylformamide (DMF).[13]
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (approximately 10 mL per 1 g of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.[4] The solution will likely turn a deep yellow or orange color, indicating the release of the trityl cation.[12]
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[12]
-
A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the pellet 2-3 times with cold diethyl ether to remove scavengers and cleavage by-products.[12]
-
Dry the final peptide product under vacuum.
-
Protocol 2: Advanced Cleavage Using "Reagent K" for Sensitive Peptides
For peptides containing multiple sensitive residues (e.g., Cys, Met, Trp, Tyr), a more robust scavenger cocktail like Reagent K is recommended to minimize a wider range of potential side reactions.[14][15]
Reagents:
-
Reagent K (prepare fresh):
-
82.5% Trifluoroacetic Acid (TFA)
-
5% Phenol
-
5% Water (H₂O)
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
-
Procedure:
Follow the same procedure as outlined in Protocol 1, substituting the standard cleavage cocktail with the freshly prepared Reagent K. Note that this mixture has a strong odor and must be handled in a well-ventilated fume hood.[16]
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and experimental logic.
Caption: Cys(Trt) cleavage mechanism and the critical role of scavengers.
Caption: Troubleshooting workflow for analyzing and optimizing Cys(Trt) cleavage.
References
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? | ResearchGate. (2018). ResearchGate. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Publications. [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. (2013). National Institutes of Health (NIH). [Link]
-
An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. (2011). PubMed. [Link]
-
I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? (2020). ResearchGate. [Link]
-
TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). ACS Figshare. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022). YouTube. [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development - ACS Publications. [Link]
-
The use of DODT as a non-malodorous scavenger in FMOC-based peptide synthesis. (2011). Europe PMC. [Link]
-
The use of Dodt as a Non-Malodorous Scavenger in Fmoc-Based Peptide Synthesis. (2002). Bentham Science. [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF. (2021). ResearchGate. [Link]
-
The use of DODT as a non-malodorous scavenger in Fmoc-based peptide synthesis. (2002). PubMed. [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2000). ResearchGate. [Link]
-
Regioselective Disulfide Formation. (2008). Oxidative Folding of Peptides and Proteins. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. [Link]
-
Reduction of cysteine- S -protecting groups by triisopropylsilane | Request PDF. (2013). ResearchGate. [Link]
-
Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. (1994). The Rockefeller University. [Link]
-
New disulfide bond-forming reactions for peptide and protein synthesis. (1994). PubMed. [Link]
-
Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (1994). SpringerLink. [Link]
-
Peptide Cleavage and Protected Cleavage Procedures Application Note. (n.d.). CEM Corporation. [Link]
- Cleavage of synthetic peptides. (2015).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - TFA Cleavage Strategy for Mitigation of SâtButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Scavenger Cocktails for Trityl Group Removal
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for optimizing the removal of the Trityl (Trt) protecting group. This guide is designed for researchers, scientists, and drug development professionals engaged in peptide and oligonucleotide synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your deprotection strategies with confidence.
The Core Challenge: Managing the Trityl Cation
The Trityl group is prized for its utility in protecting nucleophilic side chains, particularly on Cysteine (Cys), Histidine (His), and Asparagine (Asn), due to its acid-labile nature.[1] Deprotection is typically achieved with Trifluoroacetic acid (TFA), which protonates the ether, amine, or thioether linkage, leading to cleavage.
However, this cleavage is a reversible equilibrium reaction that liberates a highly stable, yet highly reactive, triphenylmethyl (trityl) carbocation.[2][3] If left unchecked, this cation can reattach to the deprotected nucleophile or, more damagingly, alkylate other sensitive residues in your sequence, such as Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr).[4]
This is where scavengers become indispensable. Their role is to irreversibly trap the trityl cation, driving the deprotection reaction to completion and preventing unwanted side reactions.[2][5]
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of the trityl (Trt) group from my peptide incomplete?
Incomplete deprotection is a common issue stemming from several factors:
-
Reaction Equilibrium: As shown in Figure 1, the cleavage is reversible. Without an effective scavenger to trap the liberated trityl cation, it can reattach to the deprotected residue, leading to an equilibrium that favors the protected state.[2]
-
Steric Hindrance: In long peptides or sequences prone to aggregation on the solid support, the cleavage reagents may have poor physical access to the Trt-protected site.[4]
-
Problematic Residues: Certain amino acids, most notably N-terminal Asparagine (Asn), exhibit significantly slower deprotection rates due to the proximity of the N-terminal amino group, which can hinder cleavage.[4][6] This has also been observed for Asn residues near a reduced peptide bond.[7][8]
Q2: How do I choose the right scavenger or scavenger cocktail?
The choice is dictated entirely by the amino acid composition of your peptide. A "one-size-fits-all" approach is often suboptimal. The goal is to quench the trityl cation while protecting sensitive residues from both the cation and oxidation.
| Scavenger | Primary Function & Target Residues |
| Triisopropylsilane (TIS) | A highly effective and general scavenger for the trityl cation, which it irreversibly reduces to triphenylmethane.[2][9] It is a clean, non-odorous substitute for thiols and is strongly recommended in most cases.[10] |
| Water (H₂O) | Acts as a proton source and helps to suppress the formation of t-butyl adducts on Tryptophan side chains when other t-butyl protecting groups are present.[4][11] |
| 1,2-Ethanedithiol (EDT) | A strong reducing agent that is excellent for preventing oxidation of Cysteine and Methionine.[11] It is also a very good scavenger for trityl cations and is particularly useful for assisting in the removal of Cys(Trt).[4] |
| Thioanisole | Scavenges carbocations and is known to accelerate the removal of Arg(Pmc/Pbf) protecting groups.[11] |
| Phenol | A classic scavenger that helps protect Tyrosine and Tryptophan residues from alkylation.[4] |
Q3: What are some standard, field-proven cleavage cocktails?
Several standard cocktails have been developed to address peptides with varying sensitivities. Always prepare cocktails fresh before use.[12]
| Reagent Name | Composition (v/v) | Primary Use & Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without highly sensitive residues like Cys, Met, or Trp.[2][13] TIS is highly effective for scavenging Trt cations.[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | An excellent "all-purpose" cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[2][14] Often used as a default general cleavage reagent.[13][14] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" alternative to thiol-containing cocktails, suitable for many sequences with sensitive residues.[14] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 1.5% Anisole | Specifically formulated to prevent methionine oxidation.[14] |
Q4: How long should the cleavage reaction be performed?
For most standard peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[2] However, the optimal duration depends on the peptide sequence and the protecting groups present. For sequences with known issues (e.g., N-terminal Asn(Trt) or aggregation), extending the time to 6 hours or performing a second cleavage may be necessary.[2][4] The most reliable method is to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the ideal time for your specific peptide. [2]
Q5: Can I remove the Trt group selectively while the peptide is still on the resin?
Yes. The high acid lability of the Trt group allows for its selective removal without cleaving the peptide from most standard resins (like Wang or Rink Amide). This is a powerful technique for on-resin modifications, such as cyclization or labeling. This is typically achieved by treating the resin with a dilute solution of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Trityl group removal.
Issue: My analysis shows a significant amount of Trt-protected peptide remaining.
-
Root Cause Analysis: This is the most direct sign of incomplete cleavage. The primary suspect is the reversibility of the deprotection reaction, meaning the liberated trityl cation is reattaching faster than it is being scavenged.[2] Other causes include slow kinetics due to problematic residues like N-terminal Asn(Trt) or poor swelling/aggregation of the peptide-resin, which physically blocks the TFA from reaching the cleavage site.[4][6]
-
Validated Solution:
-
Verify Scavenger Efficacy: Ensure your cleavage cocktail is freshly prepared with high-purity reagents. Triisopropylsilane (TIS) is an extremely effective scavenger for trityl cations and should be a primary component.[2]
-
Extend Reaction Time: For stubborn deprotections, extend the cleavage time to 4-6 hours.[4]
-
Perform a Second Cleavage: If a single extended cleavage is insufficient, precipitate the peptide, wash it, and subject it to a second, fresh cleavage treatment for 1-2 hours.[4]
-
Issue: My mass spec shows unexpected mass additions, especially on Trp, Cys, or Met.
-
Root Cause Analysis: This indicates that reactive carbocations generated during cleavage are not being adequately trapped. The primary culprit is the trityl cation itself, but cations from other protecting groups (like the tert-butyl cation from Boc, tBu, or Pbf groups) can also cause alkylation.[4] Oxidation of the free thiol on cysteine to form disulfide bonds is also a common side reaction if the environment is not sufficiently reducing.[2]
-
Validated Solution:
-
Optimize the Scavenger Mix: This is a classic scavenger problem. Use a robust cocktail designed for sensitive residues, such as Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT).[2]
-
Add a Reducing Agent: The presence of 1,2-ethanedithiol (EDT) in the cocktail will maintain a reducing environment, preventing oxidation of Cys and Met residues.[2]
-
Ensure Sufficient Scavenger Concentration: A standard cocktail contains 5-15% total scavengers. For long peptides with many protecting groups, ensure you have a molar excess of scavengers relative to the total moles of protecting groups being cleaved.
-
Key Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection
This protocol is a robust starting point for most Trityl-protected peptides.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with Dichloromethane (DCM) (3x the resin volume) and aspirate to dryness. This ensures the resin is well-swollen and free of residual synthesis solvents like DMF.[5]
-
Cleavage Reaction:
-
CAUTION: Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE). TFA is highly corrosive.[1]
-
Add the freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin (typically 10 mL per gram of resin).[5]
-
Seal the vessel and agitate gently at room temperature for 2-4 hours.
-
-
Peptide Isolation: Filter the cleavage mixture through a sintered glass funnel, collecting the filtrate into a cold centrifuge tube containing ~10x volume of cold (-20°C) diethyl ether.[1][5]
-
Peptide Precipitation: A white precipitate of the peptide should form. Keep the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Washing and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic by-products. Re-centrifuge after each wash.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Small-Scale Trial Cleavage for Optimization
This self-validating step is crucial for new or complex peptides to determine the optimal cleavage time and avoid wasting material.
-
Take a small amount of your peptide-resin (~10-20 mg).
-
Perform the cleavage reaction (Protocol 1, Step 2) in a microcentrifuge tube.
-
At specific time points (e.g., 1h, 2h, 4h, 6h), use a gel-loading pipette tip with a small cotton or glass wool plug to withdraw a tiny aliquot of the TFA filtrate.
-
Precipitate this aliquot in a separate tube of cold ether.
-
Analyze the resulting small peptide sample by HPLC and/or Mass Spectrometry to assess the extent of deprotection and the formation of any side products.
-
Use this data to determine the minimum time required for complete and clean deprotection for your bulk reaction.[2]
References
- BenchChem. (2025). Troubleshooting incomplete trityl group deprotection from cysteine. BenchChem Technical Support.
- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total-Synthesis.com.
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group. BenchChem Technical Support.
- Aapptec Peptides. (n.d.). Cleavage Cocktails. Aapptec.com.
-
Varkey, J. T., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigmaaldrich.com.
-
Fields, G. B. (2009). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com.
- BenchChem. (2025). Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides. BenchChem Technical Support.
-
ResearchGate. (2020). Ideal concentration of TFA to use at a chemical synthesis of peptides. ResearchGate Q&A. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine. BenchChem Technical Support.
-
K.J. Flook, et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. [Link]
-
P. White. (2000). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. [Link]
- BenchChem. (2025). Monitoring Mtt deprotection by observing trityl cation color. BenchChem Technical Support.
-
C. P. Bloomer, et al. (1998). Incomplete Trifluoroacetic Acid Deprotection of Asparagine-Trityl-Protecting Group in the Vicinity of a Reduced Peptide Bond. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. BenchChem Technical Support.
-
Scite.ai. (1998). Incomplete trifluoroacetic acid deprotection of asparagine‐trityl‐protecting group in the vicinity of a reduced peptide bond. Scite.ai. [Link]
-
Glen Research. (2009). Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research Report 21.19. [Link]
-
K. L. G. Lackey, et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. PubMed. [Link]
-
ResearchGate. (2018). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. ResearchGate. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. ResearchGate Q&A. [Link]
-
ResearchGate. (2003). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]
-
ResearchGate. (2019). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. ResearchGate. [Link]
-
ResearchGate. (2009). A Facile Method for Deprotection of Trityl Ethers Using Column Chromatography. ResearchGate. [Link]
-
Glen Research. (2024). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Glen Research Report 36.15. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Aggregation of Peptides Containing Tritylcysteine
Welcome to the technical support center for managing challenges associated with Trityl-cysteine (Trt-Cys) containing peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter aggregation issues during the synthesis, purification, and handling of these complex molecules. Here, we provide in-depth, experience-driven answers to common problems, explaining not just the "how" but the critical "why" behind each recommendation.
Understanding the Core Challenge: Why Do Trt-Cys Peptides Aggregate?
Peptides containing Trityl-protected cysteine present a unique set of challenges rooted in a combination of hydrophobicity and chemical reactivity. Aggregation can occur at multiple stages, from on-resin synthesis to post-cleavage handling, and is driven by several key factors:
-
Inherent Hydrophobicity: The trityl group is exceptionally bulky and hydrophobic.[1] In sequences that already contain multiple hydrophobic residues, the addition of Trt-Cys can significantly increase the peptide's tendency to self-associate and precipitate from solution, a common issue with "difficult sequences".[2]
-
Interchain Hydrogen Bonding: Like many peptides, especially those with a high propensity to form β-sheet structures, Trt-Cys peptides can aggregate through the formation of intermolecular hydrogen bonds between peptide backbones.[3][4] This self-association can lead to poor solvation, incomplete reactions during synthesis, and precipitation.[2][3]
-
Premature Deprotection and Disulfide Formation: Although the Trt group is designed to be stable, certain conditions can lead to its premature removal. The resulting free thiol (-SH) group is highly reactive and prone to oxidation, forming intermolecular disulfide bonds (-S-S-) that covalently link peptide chains together, leading to irreversible aggregation. Disulfide bridges are critical for the structure of many proteins and peptides.[5][6][7][8]
-
Reversibility of Cleavage: During the final trifluoroacetic acid (TFA) cleavage step, the removal of the Trt group generates a stable trityl cation. This reaction can be reversible, and the highly nucleophilic free thiol can react back with the cation if it is not effectively "scavenged," leading to incomplete deprotection and heterogeneous mixtures.
This guide will provide structured solutions to navigate these challenges effectively.
Troubleshooting Guide: Common Problems & Field-Tested Solutions
This section addresses specific issues you may encounter during your workflow. Each answer provides a step-by-step protocol and explains the underlying scientific principles.
Question 1: My peptide is showing poor swelling and incomplete coupling during solid-phase peptide synthesis (SPPS). What's happening and how can I fix it?
Answer:
This is a classic sign of on-resin aggregation.[3] The growing peptide chains are collapsing onto themselves and interacting with each other, preventing reagents from efficiently accessing the reactive sites. This leads to deletion sequences and a low-purity final product.
Underlying Cause: Inter-chain hydrogen bonding is the primary culprit. Hydrophobic sequences are particularly prone to this behavior.[2][3]
Solutions & Protocols:
-
Solvent & Reagent Modification:
-
Switch to "Magic" Mixtures: Disrupt hydrogen bonds by changing the solvent environment. Add chaotropic salts (e.g., LiCl, KSCN) or nonionic detergents. A common strategy is to add ethylene carbonate to NMP/DMF.[3]
-
Incorporate DMSO: Adding up to 20% dimethyl sulfoxide (DMSO) to your coupling and deprotection solvents can significantly disrupt secondary structures and improve solvation.[3]
-
Elevated Temperature: Perform couplings at a higher temperature (e.g., 50-75°C), which can provide enough energy to break up aggregates. Microwave peptide synthesizers excel at this.[3]
-
-
Sequence-Based Strategic Modifications:
-
Insert a "Backbone Protection" Group: For long or very difficult sequences, incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the alpha-nitrogen of an amino acid every 6-7 residues can physically prevent the hydrogen bonding that leads to aggregation.[3]
-
Utilize Pseudoprolines: If your sequence contains a Ser or Thr, incorporating a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Me pro)-OH) can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[3]
-
-
Resin & Loading Adjustments:
-
Lower Substitution Resin: Resynthesize the peptide on a resin with a lower loading capacity (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular interaction.
-
Switch Resin Type: Move from a standard polystyrene resin to a more hydrophilic support like a PEG-based resin (e.g., TentaGel) or a highly swelling resin like ChemMatrix®.[4]
-
Question 2: After TFA cleavage, my Trt-Cys peptide precipitated out of the cleavage cocktail or won't dissolve for purification. What should I do?
Answer:
This is a critical solubility and aggregation issue, often caused by the newly exposed hydrophobic domains and the reactive thiol group. Immediate and proper handling is key to salvaging your peptide.
Underlying Cause: The primary reasons are the high hydrophobicity of the full-length peptide and the potential for rapid, air-induced oxidation of the free cysteine thiols into intermolecular disulfide bonds.
Workflow for Rescue and Solubilization:
Caption: Troubleshooting workflow for post-cleavage peptide precipitation.
Detailed Protocol Steps:
-
Verify Scavengers: First, ensure your cleavage cocktail was appropriate. For Trt-Cys, scavengers are mandatory to prevent the trityl cation from reattaching or causing other side reactions.[5] A standard, robust cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .
-
Triisopropylsilane (TIS): Effectively captures the trityl cation.
-
Ethanedithiol (EDT): A reducing agent that helps keep the cysteine thiol in its free, reduced state, preventing premature disulfide bond formation.
-
-
Initial Solubility Test: Before dissolving the entire batch, test a small amount.
-
Protocol:
-
Take ~1 mg of lyophilized crude peptide.
-
Attempt to dissolve in 100 µL of 50% aqueous acetonitrile containing 0.1% TFA. The acidic pH is crucial to keep the thiol protonated and less reactive.
-
If it dissolves, use this solvent system for your bulk sample.
-
-
-
Advanced Solubilization: If the initial test fails, move to stronger, denaturing solvents.
-
Protocol:
-
Test solubility in a small amount of 6 M Guanidine-HCl or 8 M Urea. These chaotropic agents disrupt the non-covalent interactions (hydrogen bonds, hydrophobic effects) holding the aggregates together.[9]
-
Alternatively, for highly hydrophobic peptides, try dissolving in a minimal amount of pure DMSO, then slowly dilute with your aqueous HPLC buffer.[10]
-
Caution: If using alkaline solutions to dissolve acidic peptides, be aware that this is not recommended for Cys-containing peptides as the basic pH promotes rapid oxidation to disulfide bonds.[10]
-
-
-
Immediate Purification: Once dissolved, do not store the crude solution. Filter and immediately inject it onto your reverse-phase HPLC column. Delaying injection allows for re-aggregation or oxidation.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for storing a purified Trt-Cys peptide?
A: This is highly sequence-dependent. For short-term storage (< 24 hours) in solution, a common choice is a mixture of acetonitrile and water (often 50/50) with 0.1% TFA. The organic solvent helps with solubility, while the acidic TFA keeps the thiol group protonated and less susceptible to oxidation. For long-term storage, lyophilization is strongly recommended. Store the lyophilized powder at -20°C or -80°C.
Q: I see a second peak in my mass spec that is +51 Da. What is this?
A: This side product is likely 3-(1-Piperidinyl)alanine. It forms when peptides with a C-terminal cysteine are synthesized using an Fmoc/tBu strategy. The piperidine used for Fmoc deprotection can react with the cysteine residue in a base-catalyzed elimination-addition reaction. Using a sterically bulky protecting group like trityl minimizes this side reaction but may not eliminate it entirely.[3]
Q: How can I confirm if my aggregation is due to disulfide bond formation?
A: You can perform a simple reduction experiment.
-
Protocol:
-
Dissolve a small amount of your aggregated peptide in a suitable buffer.
-
Add a 5-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is effective over a wider pH range and does not require pH 8 like DTT.
-
Let the reaction proceed for 1-2 hours at room temperature.
-
Analyze the sample by HPLC and Mass Spectrometry. If the aggregate peak disappears and the monomer peak increases, your aggregation was mediated by disulfide bonds.
-
Q: Can I use a solubilizing tag to prevent these issues from the start?
A: Yes, this is an excellent and increasingly common strategy for notoriously difficult peptides. A temporary solubilizing tag, often a chain of hydrophilic residues like arginine or lysine, can be attached to the peptide.[9][11][12]
-
Mechanism: The tag dramatically increases the overall hydrophilicity of the peptide, preventing aggregation during synthesis and simplifying purification.
-
Workflow: The tag is attached via a linker that can be cleaved after synthesis and purification, yielding the native peptide sequence. Some modern methods even allow the tag to be removed concurrently during a native chemical ligation (NCL) reaction.[9][12]
Caption: General workflow for using a solubilizing tag.
Data Summary: Solubilization Strategies
| Strategy | Mechanism | Best For | Considerations |
| Acidic pH (0.1% TFA) | Keeps thiol (-SH) protonated, reducing reactivity. | General dissolution for HPLC, short-term storage. | May not be sufficient for highly hydrophobic peptides. |
| Organic Solvents (ACN, DMSO) | Disrupts hydrophobic interactions. | Highly hydrophobic peptides. | DMSO can be difficult to remove; use minimal amount.[10] |
| Chaotropic Agents (Gdn-HCl, Urea) | Disrupts hydrogen bonds and secondary structures. | Severely aggregated peptides. | Must be removed by dialysis or HPLC; can denature folded peptides.[9] |
| Reducing Agents (DTT, TCEP) | Breaks covalent disulfide bonds. | Aggregates confirmed to be disulfide-linked. | Introduces additional reagents that need to be removed. |
| Solubilizing Tags | Increases overall peptide hydrophilicity. | Proactively managing known "difficult sequences". | Requires additional synthesis and cleavage steps.[9][11][12] |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chen, L., Annis, I., & Barany, G. (2001). Formation of Disulfide Bonds in Peptides. Current Protocols in Protein Science, Chapter 18, Unit 18.6. doi:10.1002/0471140864.ps1806s23. Available at: [Link]
-
Hartrampf, N., et al. (2023). Taming Aggregation. American Peptide Society. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159. doi:10.3389/fbioe.2020.00159. Available at: [Link]
-
Photaki, I., Taylor-Papadimitriou, J., Sakarellos, C., Mazarakis, P., & Zervas, L. (1970). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteine and -cysteine Peptides. Journal of the Chemical Society C: Organic, 18, 2683-2689. doi:10.1039/J39700002683. Available at: [Link]
-
Spears, R. J., & Kulkarni, S. S. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11478-11523. doi:10.1039/D1CS00271F. Available at: [Link]
-
Tebu-bio. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
Yoshiya, T., Tsuda, S., & Masuda, S. (2019). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. ChemBioChem, 20(15), 1906-1913. doi:10.1002/cbic.201900105. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Taming Aggregation - Research [americanpeptidesociety.org]
- 5. bachem.com [bachem.com]
- 6. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06001A [pubs.rsc.org]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperidinylalanine Formation with C-terminal Cys(Trt)
Welcome to the technical support guide for troubleshooting and preventing 3-(1-piperidinyl)alanine formation, a common side reaction encountered during the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides with a C-terminal Cysteine protected by a trityl (Trt) group. This guide is designed for researchers, scientists, and drug development professionals to diagnose, understand, and resolve this specific synthetic challenge.
I. Understanding the Problem: The Mechanism of Piperidinylalanine Formation
During the synthesis of peptides with a C-terminal cysteine, a base-catalyzed side reaction can occur, leading to the formation of a 3-(1-piperidinyl)alanine adduct. This unwanted modification results in a mass shift of +51 Da in the final peptide, complicating purification and reducing the overall yield of the target molecule.[1]
The reaction proceeds through a two-step mechanism:
-
β-Elimination: The process is initiated by the piperidine solution used for Fmoc deprotection. Piperidine, acting as a base, abstracts the α-proton of the C-terminal Cys(Trt) residue. This is followed by the elimination of the trityl-protected thiol group to form a highly reactive dehydroalanine (Dha) intermediate.[1][2]
-
Michael Addition: The dehydroalanine residue then undergoes a Michael addition reaction with piperidine, which is present in high concentration, to form the stable 3-(1-piperidinyl)alanine adduct.[2][3]
While the bulky trityl (Trt) protecting group on the cysteine side chain can minimize this side reaction, it does not eliminate it entirely.[1] The extent of this side reaction is influenced by several factors, including the choice of cysteine side-chain protecting group, the resin used, and the specific Fmoc deprotection conditions.[2]
Visualizing the Mechanism
The following diagram illustrates the chemical transformation leading to piperidinylalanine formation.
Caption: Mechanism of piperidinylalanine formation.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and guide you through a logical troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: I've detected a +51 Da mass addition to my peptide with a C-terminal Cys(Trt). What is it?
A1: A mass increase of +51 Da is a strong indicator of 3-(1-piperidinyl)alanine formation.[1] This occurs when piperidine, used for Fmoc deprotection, adds to a dehydroalanine intermediate formed from your C-terminal cysteine residue.
Q2: Why is this side reaction more prominent with C-terminal cysteine?
A2: The C-terminal cysteine is particularly susceptible due to the increased acidity of its α-proton, making it more prone to abstraction by the basic piperidine solution. This initiates the β-elimination/Michael addition cascade.[4] The problem is exacerbated when the cysteine is anchored to certain resins, like the Wang-type resin.[5]
Q3: I thought using the Trt protecting group was supposed to prevent this. Why is it still happening?
A3: The bulky trityl group does offer steric hindrance that can reduce the rate of β-elimination, but it does not completely prevent it.[1] Factors such as prolonged exposure to piperidine, elevated temperatures, or specific sequence effects can still lead to significant formation of the side product.
Q4: Can this happen with other cysteine protecting groups?
A4: Yes. In fact, the extent of β-elimination is highly dependent on the protecting group. Studies have shown that S-tBu is most prone to this side reaction, followed by Acm and then Trt.[2]
Troubleshooting and Mitigation Strategies
If you have confirmed or suspect piperidinylalanine formation, consider the following strategies, ranging from simple protocol modifications to more fundamental changes in your synthetic approach.
Strategy 1: Modification of Fmoc Deprotection Conditions
The most direct approach is to alter the conditions of the Fmoc deprotection step to be less harsh.
1.1. Reduce Piperidine Concentration and Exposure Time:
-
Rationale: Minimizing the contact time and concentration of piperidine can reduce the extent of the base-catalyzed elimination.
-
Protocol:
-
Reduce the piperidine concentration in DMF from the standard 20% to 10-15%.
-
Shorten the deprotection time. For example, instead of a single 20-minute incubation, use two shorter treatments (e.g., 2 x 5-7 minutes).
-
Ensure efficient washing between deprotection and the subsequent coupling step to completely remove residual piperidine.
-
1.2. Use an Alternative Base:
-
Rationale: Replacing piperidine with a less nucleophilic or sterically hindered base can disfavor the Michael addition step.
-
Recommended Alternative: 4-Methylpiperidine
-
Protocol:
-
Prepare a solution of 30% (v/v) 4-methylpiperidine in DMF containing 0.5 M OxymaPure.
-
Use this solution for Fmoc deprotection following your standard instrument protocol timings.
-
1.3. Additive to the Deprotection Solution:
-
Rationale: Adding a mild acid to the piperidine solution can buffer the basicity, reducing the rate of α-proton abstraction. This strategy is commonly used to prevent aspartimide formation but can also be beneficial here.[8]
-
Protocol:
-
Add 1-hydroxybenzotriazole (HOBt) or OxymaPure to the 20% piperidine/DMF solution to a final concentration of 0.1 M.
-
Use this buffered deprotection solution for all Fmoc removal steps after the C-terminal Cys(Trt) has been incorporated.
-
| Parameter | Standard Protocol | Recommended Modification | Rationale |
| Base | 20% Piperidine in DMF | 30% 4-Methylpiperidine in 0.5M OxymaPure/DMF | Less nucleophilic base, buffered condition.[7] |
| Time | 1 x 20 min or 2 x 10 min | 2 x 7 min | Minimize exposure to basic conditions. |
| Additive | None | 0.1 M HOBt or OxymaPure | Buffer the basicity to reduce α-proton abstraction.[8] |
Strategy 2: Choice of Resin and Cysteine Protecting Group
If protocol modifications are insufficient, the choice of solid support and protecting group should be re-evaluated.
2.1. Use a Sterically Hindered Resin:
-
Rationale: Resins like 2-chlorotrityl chloride (2-CTC) or other trityl-type resins are known to reduce both epimerization and piperidinylalanine formation for C-terminal cysteine residues compared to Wang-type resins.[5]
-
Recommendation: For any new synthesis of a peptide with a C-terminal cysteine, starting with a 2-CTC resin is highly advisable.
2.2. Consider an Alternative Cysteine Protecting Group:
-
Rationale: Some protecting groups are inherently less prone to β-elimination.
-
Recommended Alternative: Tetrahydropyranyl (Thp)
Strategy 3: Advanced Synthetic Strategies
For particularly challenging sequences, more advanced synthetic routes may be necessary.
3.1. Side-Chain Anchoring Strategy:
-
Rationale: Instead of anchoring the C-terminal cysteine via its carboxyl group, it can be attached to the resin through its side-chain thiol group. This leaves the α-carboxyl group protected throughout the synthesis, which can reduce the acidity of the α-proton and thus minimize β-elimination.[4]
-
Implementation: This is a more complex approach requiring specialized building blocks and resins, but it can be highly effective in eliminating both piperidinylalanine formation and racemization.[3][4]
Diagnostic Workflow
Use the following flowchart to guide your troubleshooting process.
Caption: Troubleshooting workflow for piperidinylalanine formation.
IV. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-760. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(49), 9062-9067. Retrieved from [Link]
-
Arbour, C. A., et al. (2018). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Chemical Science, 9(12), 3108-3114. Retrieved from [Link]
-
Han, Y., & Barany, G. (1997). Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptide Acids with C-Terminal Cysteine. The Journal of Organic Chemistry, 62(12), 3841-3848. Retrieved from [Link]
-
Fields, G. B., et al. (2003). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. Journal of Peptide Research, 62(2), 97-109. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy. Journal of Peptide Science, 15(4), 269-275. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 273-281. Retrieved from [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. digital.csic.es [digital.csic.es]
- 8. biotage.com [biotage.com]
Technical Support Center: Mass Spectrometry Analysis of Tritylcysteine Deprotection Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of tritylcysteine deprotection byproducts. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of this critical step in peptide synthesis and analysis. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Critical Nature of Tritylcysteine Deprotection
The trityl (Trt) group is a widely used protecting group for the thiol side chain of cysteine residues in solid-phase peptide synthesis (SPPS). Its removal, typically under acidic conditions, is a crucial step that can unfortunately lead to a variety of byproducts. Incomplete deprotection or the formation of side-products can significantly complicate downstream applications and purification. Mass spectrometry (MS) is an indispensable tool for monitoring the efficiency of the deprotection reaction and identifying these byproducts.[1][2][3] This guide will address common issues observed during the LC-MS analysis of tritylcysteine deprotection and provide solutions to ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My MS spectrum shows a major peak with a mass corresponding to the intact Trityl-protected peptide. What are the likely causes and how can I resolve this?
This is the most common indication of incomplete deprotection. Several factors can contribute to this issue.
Answer:
Incomplete deprotection of the trityl group from cysteine is a frequent challenge in peptide synthesis. The primary indicator is a significant peak in your mass spectrum corresponding to the mass of the trityl-protected peptide.[4][5] A systematic approach to troubleshooting this issue is essential.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Reaction Time: The trityl group is cleaved by acidolysis.[6] If the trifluoroacetic acid (TFA) concentration is too low or the cleavage time is too short, the reaction may not go to completion.
-
Troubleshooting Protocol:
-
Verify TFA Concentration: Ensure you are using a fresh, high-purity stock of TFA. A typical cleavage cocktail consists of 95% TFA.
-
Extend Cleavage Time: For most peptides, a cleavage time of 2-4 hours at room temperature is sufficient.[4] However, for longer or more complex peptides, extending the time to 6 hours may be necessary.[4]
-
Monitor Progress: If possible, take small aliquots of the cleavage reaction at different time points (e.g., 2, 4, and 6 hours) and analyze them by LC-MS to determine the optimal cleavage time for your specific peptide.
-
-
-
Ineffective Scavenging of the Trityl Cation: During acid cleavage, the trityl group is released as a stable and highly reactive trityl carbocation.[5][6] If not effectively "trapped" by a scavenger, this cation can re-attach to the nucleophilic thiol group of cysteine, leading to incomplete deprotection.[4][5]
-
Troubleshooting Protocol:
-
Incorporate an Effective Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[4] A standard cleavage cocktail often includes TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Consider Alternative Scavengers: For peptides sensitive to the reducing properties of TIS, other scavengers like 1,2-ethanedithiol (EDT) can be used to maintain a reducing environment and prevent disulfide bond formation.[4]
-
-
-
Steric Hindrance: In large or aggregated peptides, the cleavage reagents may have limited access to the trityl-protected cysteine residue.[5]
-
Troubleshooting Protocol:
-
Improve Solubility: Add a small amount of a denaturing agent like guanidine hydrochloride to the cleavage cocktail to disrupt secondary structures and improve reagent access.
-
Sonication: Briefly sonicating the cleavage mixture can help to break up aggregates and enhance the reaction rate.[7]
-
-
Question 2: I observe a peak with a mass corresponding to a dimer of my peptide. What is causing this and how can I prevent it?
The formation of peptide dimers is a strong indication of disulfide bond formation between two deprotected cysteine residues.
Answer:
The free thiol group of cysteine is highly susceptible to oxidation, which leads to the formation of a disulfide bond.[4] This can occur between two molecules of your peptide, resulting in a homodimer.
Mechanism of Dimerization:
Caption: Oxidation of free thiols to form a disulfide-linked dimer.
Prevention Strategies:
-
Inclusion of a Reducing Agent: The most effective way to prevent dimerization is to include a reducing agent in your cleavage cocktail.
-
Recommended Agents:
-
1,2-Ethanedithiol (EDT): A common choice to maintain a reducing environment.
-
Dithiothreitol (DTT): A stronger reducing agent that can be used if dimerization is persistent.
-
-
Typical Cocktail: A cleavage cocktail of TFA/EDT/H₂O (95:2.5:2.5 v/v/v) is often effective.
-
-
Workup under Inert Atmosphere: Performing the cleavage and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.
-
Immediate Purification: After cleavage and precipitation, purify the peptide as quickly as possible to minimize the time the free thiol is exposed to oxidizing conditions.
Question 3: My mass spectrum shows a complex mixture of peaks, some with unexpected mass additions. What are these byproducts?
The presence of multiple, unexpected peaks suggests the occurrence of various side reactions during deprotection.
Answer:
The highly reactive trityl cation generated during deprotection can lead to several side reactions, particularly with nucleophilic amino acid residues in your peptide sequence.
Common Byproducts and Their Identification:
| Byproduct | Mass Change (Δm/z) | Probable Cause | Prevention Strategy |
| Trityl Adducts | +243.34 Da | Re-attachment of the trityl cation to the deprotected cysteine or other nucleophilic residues (e.g., Trp, Met).[5] | Increase scavenger concentration (e.g., TIS).[4] |
| tert-Butyl Adducts | +57.12 Da | Alkylation by tert-butyl cations from other protecting groups (e.g., Boc, tBu) if present.[4] | Ensure sufficient scavenger concentration. |
| Oxidation Products | +16, +32, +48 Da | Oxidation of the cysteine thiol to sulfenic, sulfinic, or sulfonic acid, respectively. | Use a reducing agent (e.g., EDT, DTT) in the cleavage cocktail. |
| Dehydration | -18.02 Da | Loss of a water molecule, often from Ser, Thr, Asp, or Glu residues under strong acidic conditions. | Minimize cleavage time and temperature. |
| Cyclization of N-terminal Cys | -17.03 Da | N-terminal cysteine can undergo cyclization to form a thiazolidine derivative, leading to a loss of NH₃.[8] | This is an inherent reactivity; rapid workup and analysis can help in identification. |
Workflow for Byproduct Identification:
Sources
- 1. gilson.com [gilson.com]
- 2. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One moment, please... [total-synthesis.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-Terminal Cys(Trt) Stability in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth analysis and troubleshooting advice for a common challenge in peptide chemistry: maintaining the stability of a C-terminal cysteine protected with a trityl (Trt) group. As researchers and drug development professionals know, the success of a synthesis often hinges on the stability of protecting groups and linkers. This document offers expert insights into how resin choice critically impacts the integrity of C-terminal Cys(Trt) and provides field-proven protocols to mitigate common failures.
The Core Challenge: The Lability of the Trityl Group
The trityl (Trt) group is a cornerstone of Fmoc-based SPPS for protecting the nucleophilic thiol side chain of cysteine. Its key advantage is its acid lability, allowing for its removal during the final trifluoroacetic acid (TFA) cleavage step. However, this same characteristic presents a significant challenge, particularly when the Cys(Trt) residue is at the C-terminus of the peptide.
The ester bond linking the C-terminal amino acid to the resin is susceptible to the repeated acidic conditions of the Nα-Fmoc deprotection steps (typically 20% piperidine in DMF). The choice of resin linker dictates the overall acid sensitivity of this ester bond. A linker that is too sensitive can lead to premature cleavage of the peptide from the resin, while a linker that is too stable can exacerbate side reactions on the C-terminal residue itself. For Cys(Trt), the primary issue is the gradual loss of the Trt group with each Fmoc deprotection cycle, exposing the highly reactive thiol group and leading to a cascade of undesirable side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with C-terminal Cys(Trt) peptides.
Question 1: Why am I observing significant impurities, such as dimers or products with a mass loss of 242 Da, in my final peptide?
Answer: This is a classic symptom of premature deprotection of the C-terminal Cys(Trt). The mass loss of ~242 Da corresponds to the mass of the trityl cation. When the Trt group is lost during synthesis, the exposed cysteine thiol is free to react. The two most common side reactions are:
-
Disulfide Bond Formation: Two deprotected peptide chains can oxidize to form a disulfide-bonded dimer. This is especially prevalent if the synthesis is performed open to the atmosphere.
-
Alkylation: The free thiol can be alkylated by reactive species in the synthesis cocktail, such as carbocations generated during deprotection of other side chains.
The root cause often lies with the choice of resin. Wang resin , a popular choice for synthesizing peptide acids, is often problematic for C-terminal Cys(Trt). The p-alkoxybenzyl ester linkage of Wang resin is not sufficiently stable to prevent gradual acid-catalyzed loss of the S-Trt group during the repeated piperidine treatments for Fmoc removal. Furthermore, upon final TFA cleavage, the Wang linker itself can decompose and alkylate the newly deprotected cysteine thiol.[1]
Recommendation: For any peptide terminating in Cys(Trt), the use of a hyper-acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin , is strongly recommended. The steric hindrance and high acid sensitivity of the 2-CTC linker provide maximal stability for the S-Trt group throughout the synthesis.
Question 2: Which resin is the best choice for my C-terminal Cys(Trt) peptide, and what are the trade-offs?
Answer: The optimal choice is almost always 2-Chlorotrityl chloride (2-CTC) resin . Its linkage is designed to be cleaved under extremely mild acidic conditions (e.g., 1-3% TFA in DCM), which leaves the Cys(Trt) group and other acid-labile side-chain protecting groups fully intact.[2] This allows for the synthesis of fully protected peptide fragments. For final deprotection, a standard TFA cocktail is used.
The table below compares the performance of common resins for this application.
| Resin Type | Linker Type | C-Terminal Stability of Cys(Trt) | Key Side Reactions | Recommendation |
| 2-Chlorotrityl Chloride (2-CTC) | Substituted Trityl Ester | High | Minimal premature Trt loss. Low risk of epimerization.[3] | Highly Recommended |
| Wang Resin | p-Alkoxybenzyl Ester | Low to Moderate | Significant premature Trt deprotection, epimerization, and S-alkylation by linker byproducts.[1] | Not Recommended |
| Sieber Amide Resin | Xanthenyl Amide | N/A (produces peptide amides) | While used for peptide amides, the principle of using a highly acid-labile linker to protect sensitive groups applies. | Use for peptide amides. |
Question 3: I am observing epimerization of my C-terminal Cysteine. How does resin choice affect this?
Answer: Epimerization (racemization) at the C-terminal residue is a significant risk in SPPS, and Cysteine is particularly susceptible.[4][5] This side reaction is base-mediated and occurs via deprotonation of the α-carbon, which is exacerbated when the residue is esterified to a resin linker.
The steric environment of the linker plays a crucial role. The bulky trityl group of the 2-CTC resin provides significant steric hindrance around the ester bond, which helps to shield the α-proton from the base (piperidine) used during Fmoc deprotection.[3] This makes 2-CTC resin superior to Wang resin in minimizing epimerization for C-terminal Cys. One study noted that racemization during coupling of Fmoc-Cys(Trt)-OH was 3.3% on a Wang-type resin. Another alternative protecting group, Tetrahydropyranyl (Thp), has shown less tendency to racemize compared to Trt.[3]
Question 4: How can I experimentally verify the stability of Cys(Trt) on my chosen resin during a synthesis?
Answer: A simple and effective method is to perform a time-point analysis. This involves taking small aliquots of the peptidyl-resin after specific coupling cycles, cleaving the peptide, and analyzing the crude product by HPLC and Mass Spectrometry (MS).
By quantifying the ratio of the desired peptide to the deprotected species at different stages, you can directly measure the stability of the Trt group on your specific resin under your synthesis conditions.
Key Experimental Protocols
Protocol 1: Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl Chloride Resin
This protocol is optimized to ensure efficient loading while minimizing side reactions.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g substitution)
-
Fmoc-Cys(Trt)-OH
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Resin Swelling: Swell 1g of 2-CTC resin in 10 mL of anhydrous DCM in a reaction vessel for at least 30 minutes under an inert atmosphere.
-
Amino Acid Preparation: In a separate flask, dissolve 0.8 to 1.5 equivalents of Fmoc-Cys(Trt)-OH (relative to the resin substitution) in a minimal amount of DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Cys(Trt)-OH solution to the resin. Add 3-4 equivalents of DIPEA (relative to the amino acid).
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction is typically fast.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the reaction vessel and agitate for an additional 30 minutes. This prevents unwanted side reactions in subsequent steps.[2]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
-
Substitution Test (Optional but Recommended): Determine the final loading of the resin using a spectrophotometric analysis of the dibenzofulvene adduct released upon treating a small, known quantity of resin with piperidine.
Protocol 2: Test Cleavage for Stability Analysis
This protocol is for cleaving small resin samples to analyze peptide integrity during synthesis.
Materials:
-
Peptidyl-resin aliquot (~10-20 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. Note: TIS is a critical scavenger that captures the released trityl cation, preventing re-attachment to the cysteine thiol or alkylation of other sensitive residues like Tryptophan.[6]
-
Cold diethyl ether
Procedure:
-
Place the resin aliquot in a microcentrifuge tube.
-
Add ~200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed for 1.5 - 2 hours at room temperature.
-
Filter the cleavage mixture through a cotton-plugged pipette into a new tube containing ~1.5 mL of cold diethyl ether to precipitate the peptide.
-
Centrifuge the tube to pellet the crude peptide.
-
Decant the ether, wash the pellet again with cold ether, and dry the peptide pellet.
-
Dissolve the peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water) for HPLC and MS analysis. Look for the mass of the desired product and potential side products (e.g., Trt-deprotected monomer, dimer).
By implementing these protocols and understanding the chemical principles behind resin selection, researchers can significantly improve the yield and purity of challenging peptides containing a C-terminal Cys(Trt), ensuring the integrity and success of their synthetic campaigns.
References
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (n.d.). Request PDF. Retrieved January 3, 2026, from [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2021). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Side-Chain Anchoring Strategy for Solid-Phase Synthesis of Peptid Acids with C-Terminal Cysteine. (2002). Request PDF. Retrieved January 3, 2026, from [Link]
-
Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. (2013). PubMed. Retrieved January 3, 2026, from [Link]
-
Fmoc-Cys(Trt)-OH. (n.d.). Aapptec Peptides. Retrieved January 3, 2026, from [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Solid-phase synthesis of C-terminus Cysteine peptide acids. (2022). Digital CSIC. Retrieved January 3, 2026, from [Link]
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. (2012). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Fmoc-Cys(Trt)-OH. (n.d.). CEM Corporation. Retrieved January 3, 2026, from [Link]
-
Fmoc-L-Cys(Trt)-OH. (n.d.). Matrix Innovation. Retrieved January 3, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. (2013). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. (2003). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]
-
Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Application of the Trityl Group in Peptide Chemistry. (n.d.). Radboud University Repository. Retrieved January 3, 2026, from [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]
-
What resin to be used and what variety of the Cysteine amino acid to be used? (2022). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Guide to Tritylcysteine and Acetamidomethylcysteine in Orthogonal Peptide Synthesis Strategy
In the precise and demanding field of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. For cysteine, a trifunctional amino acid with a highly reactive thiol side chain, the choice of protecting group dictates not only the prevention of unwanted side reactions but also enables complex molecular architectures through orthogonal cleavage strategies. This guide provides an in-depth, objective comparison of two of the most widely utilized cysteine protecting groups: the acid-labile Trityl (Trt) group and the specialized, orthogonally-cleaved Acetamidomethyl (Acm) group.
The principle of orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of different classes of protecting groups under distinct chemical conditions without affecting others.[1][2][3] This enables the precise, stepwise assembly of the peptide chain and the regioselective formation of disulfide bonds, which are crucial for the structure and function of many peptides and proteins.[4] This guide is intended for researchers, scientists, and drug development professionals to inform the rational selection of Cys(Trt) versus Cys(Acm) based on the specific demands of their synthetic targets.
The Trityl (Trt) Group: The Workhorse for Routine Synthesis
The Trityl (triphenylmethyl) group is a bulky, acid-labile protecting group widely employed in Fmoc-based SPPS.[5] Its primary advantage lies in its straightforward removal during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[6][7] This makes it a cost-effective and convenient option for the synthesis of peptides where a free thiol is the desired final product.
The mechanism of Trt deprotection involves the protonation of the ether linkage followed by the formation of a highly stable trityl cation. This carbocation must be effectively scavenged to prevent side reactions, such as re-attachment to the cysteine thiol or alkylation of other sensitive residues like tryptophan.[8] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[8]
Key Characteristics of the Trityl Group:
-
Acid Labile: Cleaved by mild acidolysis, typically with TFA.[6][9]
-
Compatibility: Fully compatible with the base-labile Fmoc group used for Nα-protection in SPPS.[3][5]
-
Side Reactions: Can be prone to causing racemization, particularly at the C-terminus.[6] Incomplete deprotection can occur without sufficient scavengers.[8] Formation of 3-(1-piperidinyl)alanine can be a side reaction for C-terminal cysteine in Fmoc/tBu protocols.[10]
The Acetamidomethyl (Acm) Group: The Key to Orthogonal Ligation and Complex Disulfide Architectures
The Acetamidomethyl (Acm) group offers a distinct advantage over the Trityl group: its stability to the standard TFA cleavage conditions used in Fmoc-SPPS.[11] This stability makes the Acm group truly orthogonal to the acid-labile side-chain protecting groups (like tBu and Trt) and the base-labile Fmoc group.[12] This orthogonality is indispensable for synthetic strategies requiring the selective deprotection of a specific cysteine residue for on-resin modifications or the regioselective formation of multiple disulfide bonds.[4][13]
Deprotection of the Acm group is typically achieved through treatment with electrophilic reagents such as iodine or heavy metal salts like mercury(II) acetate or silver(I) tetrafluoroborate.[6][14] Iodine-mediated deprotection is widely used as it simultaneously oxidizes the liberated thiols to form a disulfide bond.[13][15]
Key Characteristics of the Acm Group:
-
Orthogonal: Stable to both the basic conditions for Fmoc removal and the acidic conditions for final peptide cleavage.[11]
-
Specialized Deprotection: Requires specific reagents like iodine or mercury(II) acetate for removal.[14]
-
Applications: Essential for the synthesis of peptides with multiple disulfide bridges and for on-resin cysteine modification.[4][13]
-
Side Reactions: The Acm group has been reported to be unexpectedly labile under certain strong acid conditions, potentially leading to tyrosine alkylation.[16] Migration of the Acm group to serine or threonine residues has also been observed during iodine-mediated oxidation.[17]
Head-to-Head Comparison: Trityl vs. Acm
| Feature | Trityl (Trt) | Acetamidomethyl (Acm) |
| Chemical Nature | Triphenylmethyl ether | Acetamidomethyl thioether |
| Primary Deprotection Method | Mild acidolysis (e.g., TFA)[6][18] | Iodine, Mercury(II) acetate, Silver(I) salts[14] |
| Orthogonality in Fmoc-SPPS | Compatible with Fmoc, but not orthogonal to other acid-labile side-chain protecting groups.[3] | Fully orthogonal to both base-labile (Fmoc) and acid-labile (tBu, Trt) protecting groups.[11][12] |
| Common Applications | Routine synthesis of peptides with free cysteine residues. | Synthesis of peptides with multiple, regioselectively formed disulfide bonds; on-resin cysteine modification.[4][13] |
| Key Advantages | Cost-effective; straightforward deprotection during final cleavage.[6] | Enables complex peptide architectures through orthogonal protection schemes.[4] |
| Potential Side Reactions | Racemization at C-terminus[6]; Re-attachment of trityl cation without proper scavenging[8]; 3-(1-piperidinyl)alanine formation.[10] | Partial lability in strong acid[16]; Acm migration to Ser/Thr during iodine oxidation.[17] |
Experimental Protocols
Protocol 1: Deprotection of Cys(Trt) during Final Cleavage
This protocol describes the standard procedure for the final cleavage of a peptide from the solid support and the simultaneous deprotection of acid-labile side-chain protecting groups, including Trityl.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM and dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Protocol 2: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine
This protocol details the on-resin deprotection of two Cys(Acm) residues with concomitant formation of a disulfide bridge.
Materials:
-
Peptide-bound resin with two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF (approximately 1 mL per 100 mg of resin).[15]
-
Prepare a solution of iodine in DMF/H₂O (4:1 v/v) to a final concentration that provides 10 equivalents of iodine relative to the peptide on the resin.[15]
-
Add the iodine solution to the resin and shake the mixture at room temperature for 40-60 minutes.[13][15]
-
Monitor the reaction for completion using a qualitative test such as the Ellman's test on a cleaved sample.
-
Filter the resin and wash thoroughly with DMF (3 times).[15]
-
Wash the resin with 2% ascorbic acid in DMF to quench any remaining iodine (2 times).[15]
-
Wash the resin with DMF (5 times) and then with DCM (3 times).[15]
-
Dry the resin under vacuum. The peptide with the newly formed disulfide bond is now ready for final cleavage.
Visualizing the Workflows
Caption: Workflow for Trityl deprotection and peptide cleavage.
Caption: On-resin Acm deprotection and cyclization workflow.
Conclusion
The choice between Trityl and Acm as a cysteine protecting group is fundamentally a strategic one, dictated by the final desired product and the complexity of the synthetic route. For the straightforward synthesis of peptides requiring a free thiol, the Trityl group offers a convenient and economical solution.[6] However, for the synthesis of complex peptides with multiple disulfide bonds or those requiring site-specific modification of cysteine residues, the orthogonality of the Acm group is unparalleled and essential.[4][6] A thorough understanding of the chemistry, potential side reactions, and deprotection conditions of both groups is paramount for any researcher in the field of peptide chemistry and drug development.
References
-
Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
-
Amino Acid Sidechain Deprotection. Aapptec Peptides.
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Troubleshooting Incomplete Trityl Group Deprotection from Cysteine. Benchchem.
-
Protecting Groups in Peptide Synthesis. Biosynth.
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Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 2000;55(2):123-39.
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 1994;91(15):6987-91.
-
A Comparative Guide to S-Benzyl, Trityl (Trt), and Acetamidomethyl (Acm) Cysteine Protecting Groups in Peptide Synthesis. Benchchem.
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
-
A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.
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Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2020;2103:111-128.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 2013;11(35):5895-900.
-
Orthogonal Protection Definition. Fiveable.
-
Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2020;2103:111-128.
-
Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Aapptec.
-
The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis of Glutamine-Containing Peptides. Benchchem.
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2021;50(17):9536-9603.
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
-
Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis. Journal of Peptide Research, 1997;49(4):341-6.
-
Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 1994;43(2):163-71.
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 2010;12(19):4462-5.
-
Assessing the Stability of the Trityl Group During Synthesis: A Comparative Guide. Benchchem.
-
Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2–: One-Pot Regioselective Synthesis of Disulfide Bonds. The Journal of Organic Chemistry, 2022;87(2):1168-78.
-
Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions. ResearchGate.
-
Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 2018;20(13):2949-53.
-
Application of the Trityl Group in Peptide Chemistry. RWTH Aachen University Publications.
-
Trityl Protection. Common Organic Chemistry.
-
Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate.
-
Cysteine Derivatives. Bachem.
-
Optimizing the removal of an ACM protecting group. Biotage.
-
(a) Cys thiol protection with the trityl (Trt) protecting group.... ResearchGate.
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 2013;24(8):1235-47.
-
Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Omega, 2024;9(2):1653-73.
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2021;50(17):9536-9603.
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. International Journal of Molecular Sciences, 2025;26(6):2523.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 2013;18(5):5411-25.
-
The aspartimide problem in Fmoc-based SPPS—part III. ResearchGate.
-
A Comparative Guide to the Stability of Fmoc-Protected Peptides. Benchchem.
-
Fmoc Amino Acids for SPPS. AltaBioscience.
-
Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 2014;20(1):48-55.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.
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A Comparative Guide to Trityl-Based Protecting Groups: Trt, Mmt, and Mtt
In the intricate world of multi-step organic synthesis, particularly in peptide, oligonucleotide, and carbohydrate chemistry, the judicious use of protecting groups is paramount to success. These temporary modifications of functional groups prevent unwanted side reactions, directing the course of a synthetic route with precision. Among the most versatile and widely utilized classes are the trityl-based protecting groups, prized for their steric bulk and, most importantly, their tunable acid lability.
This guide provides an in-depth comparative analysis of three cornerstone members of this family: the parent Trityl (Trt) group, the more labile 4-Methyltrityl (Mtt), and the exceptionally acid-sensitive 4-Methoxytrityl (Mmt). We will explore the subtle yet critical differences in their chemical properties, deprotection kinetics, and strategic applications, providing field-proven experimental insights to guide your synthetic planning.
The Foundational Principle: Acid-Catalyzed Deprotection
The utility of the trityl family hinges on a shared deprotection mechanism: acid-catalyzed cleavage. This process involves the protonation of the ether, amine, or thioether linkage, followed by the departure of a highly stabilized triphenylmethyl (trityl) carbocation.[1] The remarkable stability of this cation, a consequence of extensive resonance delocalization across the three phenyl rings, is the thermodynamic driving force for the reaction.
The liberated trityl cation is not benign; it is a reactive electrophile that can lead to undesired alkylation of nucleophilic residues, such as tryptophan, if not properly managed.[2] This necessitates the addition of "scavengers"—typically silanes like triisopropylsilane (TIS) or triethylsilane (TES)—to the deprotection cocktail to trap the cation and prevent side reactions.[1][3][4]
Caption: General mechanism of acid-catalyzed trityl group cleavage.
The Trityl Family: A Spectrum of Lability
The genius of the trityl family lies in its tunable lability. By introducing electron-donating substituents onto the phenyl rings, the stability of the departing carbocation can be enhanced, thereby increasing the rate of cleavage under acidic conditions.[2] This creates a spectrum of protecting groups that can be removed with increasing selectivity and mildness.
The general order of acid lability is: Mmt > Mtt > Trt .[2][5][6]
Caption: Structures of Trt, Mtt, and Mmt groups.
-
Trityl (Trt): The Robust Workhorse The parent trityl group is the most robust of the three. Its removal typically requires stronger acidic conditions, such as higher concentrations of trifluoroacetic acid (TFA).[5][7] Due to its steric bulk, it is often used for the selective protection of primary over secondary hydroxyls in carbohydrate chemistry.[1] In peptide synthesis, it serves as a reliable protecting group for the side chains of cysteine and histidine.[8][9]
-
4-Methyltrityl (Mtt): The Tunable Intermediate The addition of a single, weakly electron-donating methyl group on one phenyl ring makes the Mtt group significantly more acid-labile than Trt.[5][10][11] It strikes a critical balance: stable enough to withstand the basic conditions of Fmoc group removal in solid-phase peptide synthesis (SPPS), yet easily cleaved with very mild acid (e.g., 1-2% TFA in dichloromethane).[5][12] This property is the cornerstone of its utility in orthogonal protection schemes.[5]
-
4-Methoxytrityl (Mmt): The Highly Labile Specialist The strongly electron-donating methoxy group renders the Mmt group the most acid-sensitive of the trio.[2][13] It can be cleaved under exceptionally mild conditions, such as very dilute TFA (≤1%), cocktails of acetic acid and trifluoroethanol (TFE), or even 0.6 M HOBt in DCM/TFE.[3][5][12] This exquisite lability makes it ideal for syntheses involving highly acid-sensitive substrates or when seeking to deprotect in the presence of the Mtt group.[8][13]
Comparative Analysis: A Data-Driven Overview
The strategic selection of a protecting group is dictated by the specific demands of the synthetic route. The following table summarizes the key performance characteristics of Trt, Mmt, and Mtt to aid in this decision-making process.
| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions | Key Advantages & Applications |
| Trityl (Trt) | Least Labile | Stronger acids (e.g., >10% TFA, HCl)[5][7][9] | - High stability, suitable for multi-step synthesis. - Protection of Cys, His side chains.[8] - Selective protection of primary alcohols.[1] |
| 4-Methyltrityl (Mtt) | Moderately Labile | 1-2% TFA in DCM with 1-5% TIS scavenger.[2][3][5] Milder cocktails: HFIP/TFE/DCM.[5][14] | - Orthogonal to Fmoc, Boc, and tBu groups.[5][15] - Ideal for on-resin side-chain modification (e.g., Lys, Orn) to create branched or cyclic peptides.[3][5][16] |
| 4-Methoxytrityl (Mmt) | Most Labile | ≤1% TFA in DCM with scavenger.[3][13] Acetic acid/TFE/DCM cocktails.[5][12] 0.6 M HOBt in DCM/TFE.[3][5] | - Extremely acid-sensitive for delicate substrates.[13] - Selective removal in the presence of Mtt and Trt.[17] - Widely used for Cys protection for on-resin disulfide bridging.[13][18] |
Orthogonality in Practice: The Power of Selective Deprotection
The true elegance of the Mtt and Mmt groups is revealed in orthogonal synthetic strategies, particularly in modern Fmoc-based SPPS. An orthogonal system allows for the removal of one class of protecting groups under conditions that leave all other classes intact.
In a typical scenario, the Nα-amino group is protected by the base-labile Fmoc group, while various amino acid side chains are protected by acid-labile groups of differing sensitivity (e.g., Mtt for lysine, tBu for aspartic acid). This allows for a modular approach to complex peptide construction.
Caption: Orthogonal deprotection workflow in Fmoc-SPPS.
Experimental Protocols: From Theory to Practice
A protocol is only as trustworthy as its reproducibility. The following methodologies are validated and widely cited for the on-resin selective deprotection of Mtt-protected amines.
Protocol: Selective On-Resin Deprotection of N-ε-Mtt-Lysine
This protocol describes the removal of the Mtt group from a lysine side chain on a peptide-resin, enabling subsequent modification.
Materials:
-
Mtt-protected peptide-resin (1.0 g)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF
Deprotection Cocktail Preparation (Prepare Fresh):
-
To 97 mL of DCM in a graduated cylinder, add 2 mL of TIS and 1 mL of TFA. Mix thoroughly. This creates a 1% TFA, 2% TIS in DCM (v/v/v) solution.
Methodology:
-
Resin Swelling: Place the peptide-resin (1.0 g) in a solid-phase synthesis vessel. Add DCM (~10 mL) and gently agitate for 30 minutes to ensure complete swelling of the resin beads.[12][19]
-
Initial Deprotection: Drain the DCM from the swollen resin. Add the freshly prepared deprotection cocktail (~10 mL). Agitate the suspension at room temperature for 30 minutes.[12][20] The release of the Mtt cation will typically impart a yellow-orange color to the solution.[5][21]
-
Monitoring for Completion: Drain the deprotection solution. To check for completion, remove a few resin beads, wash them thoroughly with DCM, and add a single drop of 100% TFA. An immediate, intense orange color indicates the presence of remaining Mtt groups.[19][20]
-
Repeat Cycles: If the color test is positive, repeat Step 2 one or two more times for 30 minutes each, using fresh deprotection cocktail, until the colorimetric test is negative (no color change).
-
Washing: Once deprotection is complete, drain the final cocktail and wash the resin thoroughly with DCM (3 x 10 mL).[20]
-
Neutralization & Final Wash: Wash the resin with DMF (2 x 10 mL), followed by 10% DIEA in DMF (2 x 10 mL) to neutralize any residual acid. Finally, wash with DMF (3 x 10 mL).[19][20] The resin is now ready for the next synthetic step (e.g., side-chain acylation, alkylation, or cyclization).
Causality Behind Choices:
-
Why 1-2% TFA? This concentration is empirically determined to be strong enough to cleave the Mtt group efficiently without significantly affecting more robust groups like Boc or tBu over short exposure times.[12]
-
Why TIS? TIS acts as a carbocation scavenger. It rapidly and irreversibly traps the electrophilic Mtt cation, preventing it from reattaching to the peptide or alkylating sensitive residues.[3][12]
-
Why multiple short cycles? Repeated, short exposures to the acidic cocktail are often more effective and cause fewer side reactions than a single, prolonged deprotection step.[12] This minimizes the contact time of the peptide with acid, preserving the integrity of other acid-labile groups.
Conclusion: Strategic Selection for Synthetic Success
The Trityl, Mmt, and Mtt protecting groups are not interchangeable; they are a suite of tools offering a gradient of acid lability that empowers the synthetic chemist with remarkable control. The choice between them is a strategic one, balancing the need for stability during chain elongation with the requirement for selective and mild cleavage.
-
Trt is the choice for maximum stability when orthogonality is not the primary concern.
-
Mtt is the quintessential group for orthogonal strategies in complex peptide synthesis, enabling on-resin modifications with precision.
-
Mmt provides an even greater degree of lability, reserved for the most sensitive substrates or when hierarchical deprotection of multiple trityl-type groups is required.
A thorough understanding of their comparative properties and the rationale behind their deprotection protocols is indispensable for researchers, scientists, and drug development professionals aiming to construct complex molecular architectures with efficiency and fidelity.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Common Organic Chemistry. Trityl Protection. [Link]
-
ResearchGate. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. [Link]
-
PubMed. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]
-
PubMed. Perfluoro-tert-butanol for selective on-resin detritylation: a mild alternative to traditionally used methods. [Link]
-
ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. [Link]
-
PubMed. A Rapid and Efficient Method for the Synthesis of Selectively S-Trt or S-Mmt Protected Cys-containing Peptides. [Link]
-
AAPPTec Peptides. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Semantic Scholar. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. [Link]
-
CBL Patras. The Abundant Versatility of the 4-Methoxytrityl Group. [Link]
-
NIH. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. [Link]
-
Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups. [Link]
-
PubMed. 4-Methyltrityl (Mtt): A New Protecting Group for the Side Chain Protection of Asn and Gln in Solid-Phase Peptide Synthesis. [Link]
-
PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides. [Link]
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A Comparative Guide to the Validation of Eg5 Inhibition by S-trityl-L-cysteine (STLC) Analogs
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the validation of S-trityl-L-cysteine (STLC) and its analogs as inhibitors of the human mitotic kinesin Eg5 (also known as KSP or KIF11). We will explore the mechanistic basis of Eg5 inhibition, compare STLC with other classes of inhibitors, and provide detailed, field-proven protocols for robust validation.
The Rationale for Targeting Eg5 in Oncology
The mitotic spindle is a cornerstone of cancer therapy, with tubulin-targeting agents like taxanes and vinca alkaloids demonstrating significant clinical success. However, these agents are often beset by challenges such as neurotoxicity and drug resistance.[1] This has spurred the search for novel antimitotic targets.
The kinesin spindle protein Eg5 is an ideal candidate.[1][2] As a member of the kinesin-5 family, Eg5 is a motor protein essential for establishing and maintaining the bipolar spindle during the early stages of mitosis.[1][3][4] It functions by sliding antiparallel microtubules apart, pushing the duplicated centrosomes away from each other. Inhibition of Eg5 prevents centrosome separation, leading to the formation of a characteristic "monoastral spindle," which triggers the spindle assembly checkpoint, arrests the cell in mitosis, and ultimately induces apoptosis.[1][3][5][6] Crucially, Eg5 is primarily expressed in proliferating cells, suggesting that its inhibition would have a more favorable safety profile compared to targeting the ubiquitously expressed tubulin.[2][6]
S-trityl-L-cysteine (STLC): A Potent, Allosteric Inhibitor
STLC was identified as a highly effective Eg5 inhibitor through screening of the National Cancer Institute (NCI) compound libraries.[3][4] It is a reversible and tight-binding inhibitor that specifically targets the Eg5 motor domain.[7]
Mechanism of Action: Unlike ATP-competitive inhibitors, STLC and its analogs bind to a novel allosteric pocket approximately 12 Å away from the nucleotide-binding site.[8] This pocket is formed by helix α2, loop L5, and helix α3.[9][10] Binding of STLC to this site induces a conformational change that prevents ADP release, locking Eg5 in a microtubule-weak-binding state and thereby inhibiting its motor activity.[10][11] This mechanism is shared with other inhibitors like Monastrol.[9][10]
The development of STLC analogs has focused on improving potency and drug-like properties. Structure-activity relationship (SAR) studies have shown that substitutions at the para-position of one of the phenyl rings can significantly enhance activity.[12][13] Optimized analogs have been developed with potent in vivo antitumor activity, demonstrating complete tumor regression in lung cancer xenograft models.[14][15]
Comparative Analysis: STLC Analogs vs. Other Eg5 Inhibitors
A variety of small molecules targeting the same allosteric pocket on Eg5 have been discovered. While they share a common binding region, their chemical scaffolds and potencies differ significantly. Here, we compare STLC with other well-characterized Eg5 inhibitors.
| Inhibitor Class | Example Compound | Biochemical IC50 (MT-activated ATPase) | Cell-Based EC50 (Mitotic Arrest) | Key Features & Clinical Status |
| Thiol-based | S-trityl-L-cysteine (STLC) | 140 nM[3][4] | 700 nM (HeLa)[3][4] | Potent, specific, reversible inhibitor.[7] Serves as a key research tool and scaffold for optimization.[14][15] |
| Optimized STLC Analog (34) | Kiapp < 5 nM (basal ATPase)[14] | GI50 ≈ 23 nM (K562)[14] | Preclinical candidate with excellent potency and in vivo efficacy.[14][15] | |
| Dihydropyrimidine | Monastrol | ~14 µM | ~20 µM | The first-identified specific Eg5 inhibitor; serves as a benchmark compound but has lower potency.[9][16] |
| Quinazolinone | Ispinesib (SB-715992) | 3-5 nM[17] | Single-digit nM range[17] | One of the first Eg5 inhibitors to enter clinical trials; showed limited monotherapy efficacy.[10][18] |
| Thiadiazole | Filanesib (ARRY-520) | ~3 nM | Single-digit nM range | Has shown promising clinical efficacy in multiple myeloma and advanced to Phase III trials.[10][18] |
| Rigor Inhibitor | BRD9876 | KI = 3.8 nM[11] | Not specified | ATP-competitive inhibitor that locks Eg5 in a strong microtubule-binding (rigor) state, paradoxically stabilizing spindles.[11] |
Note: IC50/EC50 values can vary depending on assay conditions and cell lines used.
This comparison highlights that while Monastrol was foundational, second-generation inhibitors like Ispinesib, Filanesib, and optimized STLC analogs exhibit significantly greater potency, often in the low nanomolar range.[14][17] Interestingly, inhibitors can have contrasting mechanistic effects; while STLC induces a weak-binding state leading to spindle collapse, rigor inhibitors like BRD9876 lock Eg5 onto microtubules, preventing collapse even while inhibiting motor activity.[11]
A Framework for Validation: Key Experimental Protocols
Validating a novel Eg5 inhibitor requires a multi-faceted approach, progressing from biochemical assays to cell-based functional and phenotypic assessments.
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- 2. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonality: Assessing Tritylcysteine in Boc and Fmoc Peptide Synthesis Strategies
Introduction: The Imperative of Orthogonality in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the success of assembling a target peptide hinges on the strategic use of protecting groups. These chemical shields temporarily mask reactive functional groups on amino acid side chains and the α-amino terminus, directing the formation of peptide bonds only at the desired location. The cornerstone of a successful protecting group strategy is orthogonality —the ability to deprotect one type of group under a specific set of chemical conditions without affecting others.[1][2] This principle allows for the sequential and controlled construction of the peptide chain.
Two dominant strategies have shaped the landscape of SPPS: the classic tert-butyloxycarbonyl (Boc) approach and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) methodology.[3][4] The fundamental difference lies in their orthogonal schemes. The Fmoc strategy is a truly orthogonal system, employing a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection.[5][6] In contrast, the Boc strategy is considered quasi-orthogonal, relying on graduated acid lability; the Nα-Boc group is removed with a moderate acid (trifluoroacetic acid, TFA), while the benzyl-based (Bzl) side-chain protecting groups require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for cleavage.[5][7][8]
Cysteine, with its highly nucleophilic and easily oxidized thiol side chain, presents a particular challenge.[9] Effective protection is not merely recommended; it is essential to prevent side reactions like disulfide bond scrambling, alkylation, and oxidation.[9] The Trityl (Trt) group, a bulky and highly acid-labile protecting group, is one of the most common choices for shielding cysteine's thiol group.[10] This guide provides an in-depth technical assessment of the orthogonality of S-Trityl-protected cysteine (Cys(Trt)) within both Boc and Fmoc SPPS frameworks, offering field-proven insights and experimental protocols to guide researchers in their synthetic strategies.
The Chemistry of Trityl Protection and Deprotection
The S-Trityl protecting group is attached to the cysteine thiol via a thioether linkage. Its key characteristic is its extreme sensitivity to acid, which is a direct consequence of the remarkable stability of the triphenylmethyl (trityl) carbocation formed upon cleavage.[11] This high acid lability is the central factor governing its compatibility and orthogonality with different SPPS strategies.
The deprotection is a reversible, acid-catalyzed process. To drive the reaction to completion and prevent the liberated trityl cation from reattaching to the nucleophilic cysteine thiol, a carbocation "scavenger" is indispensable in the cleavage cocktail.[8] Triisopropylsilane (TIS) is a highly effective scavenger, as it irreversibly reduces the trityl cation to the inert triphenylmethane.[12][13]
Assessing Orthogonality: Tritylcysteine in Fmoc/tBu Strategy
The Fmoc/tBu strategy represents a truly orthogonal system. The Nα-Fmoc group is removed with a base (typically 20% piperidine in DMF), while the side-chain protecting groups (like tBu, Boc, and Trt) are removed during the final cleavage step with a strong acid (TFA).[14][15]
In the context of Fmoc-SPPS, Cys(Trt) exhibits excellent orthogonality. The S-Trt group is completely stable to the basic conditions used for repetitive Nα-Fmoc deprotection.[10] It remains intact on the cysteine side chain throughout the entire chain elongation process. It is then efficiently removed simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final TFA-mediated cleavage.[16] This compatibility has made Fmoc-Cys(Trt)-OH a cost-effective and widely used building block for the routine synthesis of peptides intended to have free thiol groups.
Experimental Workflow: Fmoc-SPPS Cycle
The following diagram illustrates the distinct chemical environments at each stage of the Fmoc cycle, highlighting the stability of the S-Trt group during the base-mediated deprotection step.
Caption: Fmoc-SPPS workflow highlighting Trt group stability.
Assessing Orthogonality: Tritylcysteine in Boc/Bzl Strategy
The Boc/Bzl strategy operates on the principle of differential acid lability. A moderately strong acid (e.g., 50% TFA in DCM) is used for the repetitive cleavage of the Nα-Boc group, while a much stronger acid (e.g., HF) is required for the final cleavage of the peptide from the resin and removal of side-chain protecting groups like Benzyl (Bzl).[5][7]
The use of Cys(Trt) in a Boc-SPPS workflow is problematic due to a lack of true orthogonality . The very characteristic that makes the Trt group desirable—its high acid lability—becomes a significant liability. The S-Trt group is not fully stable to the repeated 50% TFA treatments required for Nα-Boc deprotection in each cycle.[6][7] This leads to a cumulative loss of the S-Trt protecting group throughout the synthesis, exposing the reactive thiol group prematurely.
This premature deprotection can lead to a cascade of side reactions, including:
-
Unwanted Disulfide Formation: Exposed thiols can oxidize to form incorrect disulfide-linked dimers or oligomers on the resin.
-
Alkylation: The deprotected thiol can be alkylated by carbocations generated during subsequent Boc deprotection steps (e.g., from t-butyl cations).[6]
Illustrative Experimental Data: Trityl Group Lability in Boc-SPPS
While precise kinetic data is sequence-dependent, the following table illustrates the expected premature loss of the S-Trt group during a hypothetical 10-cycle Boc-SPPS, compared to its stability in a parallel Fmoc synthesis.
| Synthesis Cycle | Boc Strategy Condition (20 min exposure to 50% TFA/DCM per cycle) | Fmoc Strategy Condition (2 x 5 min exposure to 20% Piperidine/DMF per cycle) |
| Illustrative % S-Trityl Group Remaining | % S-Trityl Group Remaining | |
| Start (Cycle 0) | 100% | 100% |
| Cycle 1 | ~98% | 100% |
| Cycle 2 | ~96% | 100% |
| Cycle 5 | ~90% | 100% |
| Cycle 10 | ~80% | 100% |
| Note: Data for the Boc strategy is illustrative, based on qualitative reports of partial cleavage.[6][7] Actual loss is sequence- and process-dependent. Data for the Fmoc strategy reflects the established stability of the Trt group to basic conditions.[10] |
This progressive loss of protection makes Cys(Trt) a poor choice for Boc synthesis, especially for longer peptides. More acid-stable thiol protecting groups, such as 4-methylbenzyl (Meb) or acetamidomethyl (Acm), are required for compatibility with the Boc/Bzl strategy.[17]
Chemical Rationale: Graduated Lability vs. True Orthogonality
The core issue is the reliance on the same chemical mechanism (acidolysis) for both Nα and side-chain deprotection. The difference is one of degree (acid strength), not of kind (acid vs. base).
Caption: Orthogonality comparison of Fmoc vs. Boc strategies.
Experimental Protocols
To ensure self-validating and reproducible results, the following detailed protocols are provided.
Protocol 1: Standard Final Cleavage and Deprotection of a Cys(Trt)-Containing Peptide (Fmoc Strategy)
This protocol describes the global deprotection of all acid-labile side-chain groups, including S-Trt, and cleavage of the peptide from a standard acid-sensitive resin (e.g., Wang or Rink Amide).
Materials:
-
Peptide-resin (dried), ~100 mg
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) OR TFA/TIS/H₂O (95:2.5:2.5 v/v/v)[4][18]
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel with frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptide-resin (100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to remove residual DMF and then dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
Prepare the cleavage cocktail. For a peptide containing multiple sensitive residues (Trp, Met, Cys), Reagent K is robust. For most standard peptides, the TFA/TIS/H₂O cocktail is sufficient and less odorous. Causality: Scavengers (phenol, thioanisole, EDT, TIS, water) are critical to quench the reactive carbocations (e.g., t-butyl, trityl) generated during acidolysis, preventing re-attachment to the peptide or alkylation of sensitive residues like Trp and Cys.[8][12] TIS is particularly effective for scavenging the trityl cation.
-
Add 2 mL of the cleavage cocktail to the dried resin.
-
Agitate the slurry gently at room temperature for 2-3 hours. The solution will likely turn yellow/orange, indicating the release of the trityl cation.
-
Filter the cleavage solution away from the resin beads into a clean 15 mL centrifuge tube.
-
Wash the resin beads with a small amount of fresh cleavage cocktail (0.5 mL) and then with neat TFA (0.5 mL) to ensure quantitative recovery. Combine all filtrates.
-
Place the centrifuge tube containing the TFA filtrate in an ice bath. Add 10 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the tube at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding another 10 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice more to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum.
-
The resulting crude peptide can be analyzed by RP-HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Monitoring S-Trityl Lability During a Mock Boc-SPPS Deprotection
This experiment allows for a quantitative assessment of S-Trityl group loss under the repetitive acidic conditions of Boc-SPPS.
Materials:
-
Fmoc-Cys(Trt)-Wang Resin (~50 mg)
-
Boc Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% DIEA in DCM (v/v)
-
DCM, peptide synthesis grade
-
Small-scale reaction vessels
-
RP-HPLC system with a C18 column
-
Cleavage cocktail (from Protocol 1)
-
Mass spectrometer
Procedure:
-
Divide the Fmoc-Cys(Trt)-Wang resin into five equal portions (~10 mg each) in separate reaction vessels.
-
Timepoint 0 (Control): Take one portion of the resin, cleave it immediately using the procedure from Protocol 1, and analyze the resulting H-Cys(Trt)-OH by HPLC and MS. This confirms the starting material.
-
Cycle 1: To the remaining four portions, add 1 mL of the Boc Deprotection Solution (50% TFA/DCM). Agitate for 20 minutes.
-
Filter and wash the resin with DCM (3 x 1 mL).
-
Neutralize with the DIEA solution (2 x 1 mL), then wash again with DCM (3 x 1 mL).
-
Timepoint 1: Remove one vessel for analysis. Dry the resin, cleave as per Protocol 1, and analyze the product mixture by HPLC. Quantify the ratio of H-Cys(Trt)-OH to H-Cys-OH.
-
Cycles 2-4: Repeat steps 3-5 on the remaining three portions. After each full deprotection/neutralization cycle, remove one vessel for cleavage and HPLC/MS analysis.
-
Data Analysis: Plot the percentage of remaining S-Trt protected cysteine against the number of deprotection cycles. This will provide a quantitative measure of the lability of the Trt group under these specific conditions.
Conclusion and Recommendations
The orthogonality of a protecting group is not an absolute property but is defined by its compatibility within a specific synthetic strategy. Our assessment demonstrates a clear dichotomy for the S-Trityl protecting group:
-
For Fmoc/tBu SPPS: Cys(Trt) is an excellent and highly orthogonal protecting group. Its stability to the basic conditions of Fmoc removal and its clean cleavage with TFA make it a reliable and cost-effective choice for synthesizing peptides that require a free cysteine thiol in the final product.
-
For Boc/Bzl SPPS: Cys(Trt) is not recommended due to its lack of true orthogonality. Its lability in the moderate acid used for repetitive Nα-Boc deprotection leads to premature cleavage and a high risk of deleterious side reactions. Researchers employing the Boc strategy must use more acid-stable cysteine protecting groups, such as S-(4-methylbenzyl) or S-acetamidomethyl, to ensure the integrity of the thiol group throughout the synthesis.
Ultimately, the choice of a protecting group strategy must be a deliberate one, grounded in a thorough understanding of the chemical principles of orthogonality. For syntheses involving cysteine, the Fmoc/tBu strategy combined with Trityl protection offers a more robust, reliable, and truly orthogonal path to the target peptide.
References
-
Pearson, D. A., Blanchette, M., Baker, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
St. Fleur, T., Houghten, R. A., & Fields, G. B. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9635-9680. [Link]
-
Albericio, F., & Goodman, M. (2002). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 6(3), 323-330. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? Retrieved from [Link]
-
Zervas, L., Photaki, I., & Phocas, I. (1970). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteine and -cysteine peptides. Journal of the Chemical Society C: Organic, 2683-2687. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Pearson, D. A., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(10), e3111. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. Retrieved from [Link]
-
Galande, S. R., & Alewood, P. F. (2004). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Letters in Peptide Science, 10(5-6), 619-626. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. [Link]
-
AAPPTec. (2014). A Practical Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Fields, C. G., et al. (2011). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Methods in Molecular Biology, 758, 209-228. [Link]
-
Barlos, K., & Gatos, D. (2012). Trityl-based protecting groups in peptide synthesis. Peptide Science, 98(2), 89-106. [Link]
-
de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1997). Solid-phase peptide synthesis using Nα–trityl-amino acids. Letters in Peptide Science, 4(4-5), 323-326. [Link]
-
Albericio, F., et al. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 23(6), 1432. [Link]
-
Wang, Y., & Li, X. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 918. [Link]
-
CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Harris, J. L., & Lajoie, G. A. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science : an official publication of the European Peptide Society, 24(10), e3111. [Link]
-
ResearchGate. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]
-
Photaki, I., et al. (1970). On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine and -cysteine peptides. Journal of the Chemical Society C: Organic, 2683-2687. [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. One moment, please... [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drivehq.com [drivehq.com]
- 16. benchchem.com [benchchem.com]
- 17. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to HPLC-Based Purity Assessment of Peptides Synthesized with Fmoc-Cys(Trt)-OH
Abstract
The accurate assessment of peptide purity is a cornerstone of reliable research and therapeutic development.[1] For peptides synthesized using Fmoc-Cys(Trt)-OH, the inherent reactivity of the cysteine thiol group presents unique analytical challenges, including the potential for oxidation and side-product formation.[2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of these sensitive biomolecules. We will explore the underlying chemical principles, present a validated experimental protocol, compare critical method parameters, and offer insights into troubleshooting and advanced characterization to ensure the generation of robust and reproducible purity data.
Introduction: The Imperative of Peptide Purity
In both research and pharmaceutical applications, the purity of a synthetic peptide directly impacts experimental outcomes and patient safety.[1][3] Impurities, which can include truncated or deletion sequences, products of incomplete deprotection, or various side-reaction products, may lead to erroneous biological data or adverse immunological reactions.[3][4][5]
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard for producing synthetic peptides.[2][6] This method involves the stepwise addition of amino acids to a growing chain anchored to a solid support.[6] However, the incorporation of cysteine, a key amino acid for forming structural disulfide bonds and for bioconjugation, requires special consideration. Its reactive thiol (-SH) group is prone to unwanted side reactions, necessitating the use of a protecting group during synthesis.[2][7]
Fmoc-Cys(Trt)-OH, where the thiol is protected by a bulky and acid-labile trityl (Trt) group, is a widely used building block for this purpose.[2][8] While the Trt group offers robust protection during chain assembly, its removal during the final cleavage step, typically with trifluoroacetic acid (TFA), can generate highly reactive carbocations that lead to impurities if not properly managed.[9] Consequently, a well-designed analytical strategy, primarily centered around Reverse-Phase HPLC (RP-HPLC), is crucial for accurately determining the purity of the final peptide product.[10][11]
The Chemistry of Cysteine and Trityl Group Protection
The nucleophilic nature of the cysteine thiol makes it susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidative species.[12][13][14] During SPPS, this reactivity must be masked to prevent unwanted side reactions. The trityl group is an ideal choice for Fmoc-based strategies because it is stable to the basic conditions used for Fmoc removal (piperidine) but is readily cleaved by strong acids like TFA.[2]
The cleavage mechanism involves the protonation of the Trt group by TFA, leading to its departure as a stable trityl cation.[15] This cation is a potent electrophile and can react with nucleophilic residues in the peptide, such as tryptophan or the newly deprotected cysteine thiol itself, leading to re-alkylation or other modifications.[9] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations.[9][16]
dot
Caption: Workflow from synthesis to analysis of Cys(Trt)-peptides.
Core Principles of RP-HPLC for Peptide Analysis
RP-HPLC is the gold standard for assessing the purity of synthetic peptides.[11][17][18] The technique separates molecules based on their hydrophobicity. A complex peptide mixture is introduced into a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A polar mobile phase is then pumped through the column, and its composition is gradually changed by increasing the concentration of an organic solvent (like acetonitrile).
Peptides elute from the column based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to be eluted.[18][19] Detection is typically performed by monitoring UV absorbance at 210-230 nm, where the peptide backbone absorbs light.[10]
Experimental Protocol: A Validated HPLC Method
This section provides a robust, self-validating protocol for the analysis of a typical cysteine-containing peptide post-cleavage.
Instrumentation and Materials
-
HPLC System: A system capable of binary gradient elution with a UV detector.
-
Column: A high-quality reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size) is a good starting point.[17]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) or a simpler cocktail like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is commonly used.[9] EDT is particularly useful for keeping the cysteine thiol in a reduced state.[9][12]
Sample Preparation: Cleavage and Work-up
-
Cleavage: Treat the peptide-resin (approx. 20-50 mg) with the chosen cleavage cocktail (e.g., 1-2 mL) for 2-3 hours at room temperature. The use of scavengers like TIS is critical to quench the trityl cations formed upon deprotection.[15][16]
-
Precipitation: Filter the resin and precipitate the crude peptide by adding it to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Solubilization: Dissolve the crude peptide in a suitable solvent, typically Mobile Phase A or a small amount of DMSO followed by dilution with Mobile Phase A, to a final concentration of approximately 1 mg/mL.
HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm, 120 Å | A versatile, high-resolution column suitable for a wide range of peptides. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[6] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Acetonitrile is the preferred organic modifier for peptide separations. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperatures can improve peak shape and alter selectivity.[20] |
| Detection | UV at 214 nm | Wavelength for sensitive detection of the peptide backbone. |
| Injection Vol. | 10-20 µL | A typical volume for analytical runs. |
| Gradient | 5-65% B over 30 minutes | A broad scouting gradient to ensure elution of all components. This can be optimized for better resolution around the main peak.[6] |
Data Analysis and Interpretation
Purity is calculated based on the relative area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. It's crucial to integrate all peaks, as even small impurity peaks can be significant.[10] Coupling the HPLC to a mass spectrometer (LC-MS) is the definitive method for identifying impurities by confirming their molecular weights.[3][19][21]
Comparison of HPLC Methodologies
The choice of mobile phase additive and column chemistry can significantly impact the quality of the separation.
Impact of Mobile Phase Additives: TFA vs. Formic Acid (FA)
Trifluoroacetic acid (TFA) is the most common additive for peptide analysis due to its excellent properties as an ion-pairing agent, which sharpens peaks and improves resolution.[22] However, TFA is a strong ion-suppressing agent in mass spectrometry.[4][6][22] Formic acid (FA) is a more MS-friendly alternative but often results in broader peaks and lower resolution.[4][22][23]
| Attribute | Trifluoroacetic Acid (TFA, 0.1%) | Formic Acid (FA, 0.1%) |
| Chromatographic Resolution | Excellent; sharp, well-resolved peaks.[22] | Moderate; often results in broader peaks.[4][22] |
| Peak Shape | Generally excellent due to strong ion-pairing. | Good, but can be inferior to TFA for basic peptides.[23] |
| MS Compatibility | Poor; causes significant signal suppression.[6][22] | Excellent; minimal ion suppression.[6] |
| Selectivity | Provides a unique separation profile.[22] | Offers different selectivity compared to TFA, which can be useful for resolving co-eluting peaks.[20] |
For routine purity checks with UV detection, TFA is superior. For impurity identification via LC-MS, an FA-based method is necessary, though a compromise in chromatographic quality may be expected.
dot
Caption: Selecting the appropriate mobile phase additive.
Troubleshooting Common Issues in Cysteine Peptide Analysis
-
Peak Tailing/Broadening: This can be caused by secondary interactions between basic residues and residual silanols on the column. Ensure the TFA concentration is sufficient (0.1%). Using a modern, high-purity silica column can also mitigate this issue.
-
Multiple Peaks for the Main Product: Cysteine-containing peptides are highly susceptible to oxidation.[12] The presence of shoulders or adjacent peaks with masses corresponding to dimers (+2 Da from two peptides) strongly suggests disulfide bond formation.
-
Preventing Oxidation: The key is to maintain a reducing environment.
-
During cleavage, use a scavenger cocktail containing a thiol like EDT.[9][12]
-
When preparing the sample for HPLC, dissolve it in de-gassed mobile phase.
-
If oxidation persists, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) to the sample, but be aware this will add another peak to the chromatogram.
-
Advanced Characterization: The Power of HPLC-MS
While HPLC-UV provides quantitative purity data, it offers no structural information about the impurities.[10] Coupling HPLC to a mass spectrometer provides the molecular weight of the eluting peaks, allowing for the confident identification of common peptide impurities.[19][21]
Common Impurities Identifiable by HPLC-MS:
-
Deletion Sequences: Missing one or more amino acids from the target sequence.[4][14]
-
Incomplete Deprotection: Residual protecting groups (e.g., Trt on Cys, tBu on Asp/Glu) attached to the peptide.[11][21]
-
Oxidation Products: Especially common for Met (+16 Da) and Cys (dimers).[13][14][24]
-
Trt-Adducts: The trityl cation adduct to the peptide, particularly on Trp residues.
Conclusion
The accurate purity assessment of synthetic peptides containing Fmoc-Cys(Trt)-OH is a non-negotiable step in ensuring the validity of research and the safety of potential therapeutics.[25] A successful analysis hinges on a deep understanding of the underlying chemistry, from the crucial role of scavengers during cleavage to the prevention of thiol oxidation. By employing a well-optimized RP-HPLC method, researchers can achieve reliable and reproducible purity data. For comprehensive analysis, the use of TFA-modified mobile phases provides superior chromatographic resolution for UV-based quantification, while complementary analysis with FA-based mobile phases coupled to mass spectrometry is essential for the definitive identification of any impurities.
References
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Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Henzel, W. J., & Stults, J. T. (2001). Reversed-phase isolation of peptides. Current protocols in protein science, Chapter 11, Unit 11.6. [Link]
-
YMC. Tips for Optimization of Peptide Separation. [Link]
-
MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
-
JPT Peptide Technologies. Learn important facts about Peptide Quality & Purity. [Link]
-
Moran, D., et al. (2010). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Analytical chemistry, 82(15), 6536–6544. [Link]
-
Waters Corporation. A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. [Link]
-
Kumar, V., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS omega, 5(37), 23634–23644. [Link]
-
Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]
-
Hopax. Mastering Peptide Synthesis: The Role of Fmoc-Cys(Trt)-OH. [Link]
-
LabRulez. Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. [Link]
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ResolveMass Laboratories Inc. Impurity profiling in peptides: Why It Matters in Drug Development. [Link]
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Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]
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Oxford Global. Peptide Characterisation Methods and Impurity Detection. [Link]
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Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
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ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? [Link]
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Separation Science. Peptide analysis using reverse phase liquid chromatography. [Link]
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Springer. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
Chromatography Forum. TFA alternatives, peptide purification. [Link]
-
Kulkarni, S. S., & George, G. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of peptide science : an official publication of the European Peptide Society, 18(9), 543–547. [Link]
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Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
Zervas, L., et al. (1969). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. Journal of the Chemical Society C: Organic, 4, 513-520. [Link]
-
Somogyi, A., et al. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International journal of peptide research and therapeutics, 13(1-2), 113–119. [Link]
-
AAPPTec. Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. [Link]
-
Wenschuh, H., et al. (2021). Investigation of Impurities in Peptide Pools. International Journal of Molecular Sciences, 22(19), 10530. [Link]
-
Du, Y., et al. (2018). SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN. Biologicals : journal of the International Association of Biological Standardization, 56, 47–54. [Link]
-
Di Meo, D., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in molecular biosciences, 8, 735079. [Link]
-
Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]
-
Muttenthaler, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society reviews, 50(16), 9091–9152. [Link]
-
ResearchGate. What is the usual nature of impurities in synthetic peptides? [Link]
-
ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
Biology Stack Exchange. Peptide oxidation bias during sample preparation for LC-MS/MS. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 19(8), 471–482. [Link]
-
Purdue University. Live qualification/validation of purity methods for protein products. [Link]
-
PekCura Labs. Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. [Link]
-
ResolveMass Laboratories Inc. Peptide Purity by HPLC and Why It Matters. [Link]
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A Comparative Guide to the Stability of Trityl (Trt) and S-tert-butyl (StBu) Cysteine Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. Cysteine, with its reactive thiol side chain, presents a unique challenge, necessitating robust protection to prevent unwanted side reactions such as oxidation and alkylation.[1][2] Among the arsenal of available thiol protecting groups, the Trityl (Trt) and S-tert-butyl (StBu) groups are frequently employed. This guide provides an in-depth, objective comparison of the stability of Tritylcysteine (Trt-Cys) and S-tert-butylcysteine (StBu-Cys), supported by experimental data, to inform the rational design of synthetic strategies.
The Trityl (Trt) Group: An Acid-Labile Workhorse
The Trityl group is a bulky, acid-labile protecting group widely used in Fmoc-based solid-phase peptide synthesis (SPPS).[3] Its principal advantage lies in its convenient removal under acidic conditions, often concurrently with the cleavage of the peptide from the resin.
Mechanism of Deprotection: The cleavage of the Trt group proceeds via an acid-catalyzed mechanism, generating a stable trityl carbocation.[4][5] This reaction is reversible, necessitating the use of "scavengers" in the cleavage cocktail to trap the trityl cation and prevent re-attachment to the cysteine thiol.[5]
The S-tert-butyl (StBu) Group: A Robust and Orthogonal Protector
The S-tert-butyl group offers a contrasting stability profile. It is notably stable to the standard acidic conditions used for peptide cleavage from the resin in Fmoc-SPPS, such as high concentrations of trifluoroacetic acid (TFA).[1][6][7] This stability makes the StBu group an excellent choice for orthogonal protection strategies, where selective deprotection of other protecting groups is required while the cysteine thiol remains masked.[1]
Mechanism of Deprotection: The removal of the StBu group is more challenging and typically requires harsher conditions or specific reagents. Common methods include treatment with mercury(II) acetate or strong acids like trifluoromethanesulfonic acid (TFMSA).[6][7][8] Reductive cleavage using thiols or phosphines is also a viable method for StBu removal.[9]
Head-to-Head Stability Comparison: Trt-Cys vs. StBu-Cys
The fundamental difference in the stability of Trt and StBu protecting groups lies in their response to acidic conditions. This dictates their suitability for different synthetic strategies.
| Condition | Trityl (Trt) Group Stability | S-tert-butyl (StBu) Group Stability | Rationale & Field-Proven Insights |
| Strong Acid (e.g., 95% TFA) | Labile. Cleaved during standard peptide-resin cleavage.[10] | Stable.[1][6] | The Trt group's lability to TFA makes it ideal for routine synthesis of peptides with a free cysteine thiol post-cleavage. The StBu group's stability allows for the isolation of a fully protected peptide for subsequent solution-phase manipulations or orthogonal deprotection. |
| Mild Acid (e.g., 1-5% TFA in DCM) | Slowly cleaved. | Stable. | The partial lability of the Trt group in dilute TFA can be a drawback if on-resin manipulations under mildly acidic conditions are required. The StBu group provides robust protection in such scenarios. |
| Base (e.g., 20% Piperidine in DMF) | Stable. | Stable. | Both groups are compatible with the standard basic conditions used for Fmoc group removal during SPPS. |
| Oxidizing Agents (e.g., Iodine) | Can be cleaved with simultaneous disulfide bond formation.[10] | Stable to iodine oxidation.[11] | This property of the Trt group can be exploited for direct on-resin or in-solution cyclization via disulfide bridge formation. The StBu group's stability to iodine allows for selective oxidation of other cysteine residues protected with more labile groups. |
| Heavy Metal Salts (e.g., Hg(OAc)₂) | Can be removed.[6] | Removable.[6][7] | While effective, the toxicity of mercury salts has led to a decline in the routine use of this deprotection method. |
| Reducing Agents (e.g., DTT, TCEP) | Not applicable for cleavage. | Cleavable.[9] | The reductive cleavage of the StBu group offers a mild and orthogonal deprotection strategy, particularly useful for on-resin modifications. |
Experimental Workflows
Deprotection of Tritylcysteine (Trt-Cys)
The following diagram illustrates a typical workflow for the cleavage and deprotection of a Trt-protected peptide from a solid support.
Deprotection of S-tert-butylcysteine (StBu-Cys)
This diagram outlines a common method for the deprotection of a StBu-protected cysteine residue.
Detailed Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Trt-Protected Peptide
Objective: To cleave a peptide from the solid support and simultaneously remove the Trt protecting group from cysteine residues.
Materials:
-
Peptidyl-resin containing Cys(Trt).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% Triisopropylsilane (TIS).[5]
-
Cold diethyl ether.
-
Dichloromethane (DCM).
-
HPLC system for purification.
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of TFA, and then with DCM. Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Protocol 2: Reductive Deprotection of an StBu-Protected Peptide
Objective: To selectively remove the StBu protecting group from a purified peptide.
Materials:
-
Purified peptide containing Cys(StBu).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[9]
-
Buffer: 0.1 M ammonium acetate, pH 5-7.[9]
-
HPLC system for monitoring and purification.
Procedure:
-
Dissolve the Cys(StBu)-protected peptide in the buffer to a concentration of 1-5 mg/mL.
-
Add a 10-50 fold molar excess of the reducing agent (TCEP or DTT) to the peptide solution.[9]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the deprotection by reverse-phase HPLC.
-
Upon complete removal of the StBu group, purify the deprotected peptide by reverse-phase HPLC to remove the excess reducing agent and byproducts.
Conclusion: Strategic Selection for Synthetic Success
The choice between Trityl and S-tert-butyl as a cysteine protecting group is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.
-
Tritylcysteine is the go-to choice for straightforward syntheses where a free cysteine thiol is desired in the final product after a single cleavage step. Its acid lability, while a convenience, can be a liability if on-resin modifications under acidic conditions are planned.
-
S-tert-butylcysteine offers exceptional stability and orthogonality, making it indispensable for complex syntheses involving multiple disulfide bonds, on-resin cyclization, or the need for a fully protected peptide for subsequent fragment condensation or solution-phase modifications. The trade-off for this stability is the requirement for a separate, and sometimes harsh, deprotection step.
A thorough understanding of the stability profiles of these two critical protecting groups empowers researchers to design more robust and efficient synthetic routes, ultimately accelerating the discovery and development of novel peptide-based therapeutics.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Spears, R. J., & Fasan, R. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9933–9967. [Link]
-
Semantic Scholar. (n.d.). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]
-
Galande, A. K., & Spatola, A. F. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 13(1-2), 147–155. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155–5170. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Malleswara Rao, V. N., & Gopi, H. N. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. International Journal of Peptide Research and Therapeutics, 30(2), 24. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1125 - Removal of St-Butyl Groups. Retrieved from [Link]
-
Thapa, P., Shrestha, J. P., Karki, R., & Perera, S. N. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3119. [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group... [Image]. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Cysteine Protecting Groups: Why Fmoc-Cys(StBu)-OH Remains a Key Choice. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]
-
Zervas, L., Photaki, I., & Ghelis, N. (1969). On Cysteine and Cystine Peptides. Part V.l S-Trityl- and S-Diphenyl. Journal of the Chemical Society C: Organic, 10, 1333-1339. [Link]
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(44), 40307–40316. [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butyl (tBu) protecting group and... [Image]. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Retrieved from [Link]
-
Fujino, M., & Nishimura, O. (1976). New method for the cleavage of the S-p-methoxybenzyl and S-t-butyl groups of cysteine residues with mercury(II) trifluoroactate. Journal of the Chemical Society, Chemical Communications, (23), 968. [Link]
-
Hiskey, R. G., & Adams, J. B. (1969). On cysteine and cystine peptides. Part V. S-trityl- and S-diphenylmethyl-cysteine and -cysteine peptides. Journal of the Chemical Society C: Organic, 1333-1339. [Link]
-
Mendoza, E., et al. (2018). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 16(34), 6274–6284. [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the tert-butylsulphenyl (StBu) protecting... [Image]. Retrieved from [Link]
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- 3. benchchem.com [benchchem.com]
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- 5. benchchem.com [benchchem.com]
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- 8. New method for the cleavage of the S-p-methoxybenzyl and S-t-butyl groups of cysteine residues with mercury(II) trifluoroactate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. peptide.com [peptide.com]
A Comparative Guide to the Kinetics of Trityl Group Removal Under Different Acidic Conditions
For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful multi-step synthesis. Among these, the triphenylmethyl (trityl) group is a vital tool for the protection of hydroxyl, amino, and thiol functionalities, particularly in the synthesis of complex biomolecules like oligonucleotides and peptides. Its defining characteristic is its lability under acidic conditions, allowing for selective deprotection. However, the kinetics of this removal can vary dramatically depending on the chosen acid, its concentration, the solvent system, and the substitution pattern on the trityl group itself.
This guide provides an in-depth comparison of the kinetic profiles of trityl group removal under a range of acidic conditions. By understanding the causality behind experimental choices and leveraging supporting data, researchers can optimize their deprotection strategies to maximize yield, purity, and efficiency.
The Mechanism of Acid-Catalyzed Trityl Deprotection: A Tale of Carbocation Stability
The removal of a trityl group is an acid-catalyzed process that proceeds through the formation of a highly stable trityl cation. This stability is the primary driver of the reaction and is a key factor in the mild conditions under which deprotection can be achieved. The generally accepted mechanism for the deprotection of a trityl ether is as follows:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by an acid (Brønsted or Lewis). This step makes the alcohol moiety a better leaving group.
-
Heterolytic Cleavage: The carbon-oxygen bond cleaves heterolytically, releasing the deprotected alcohol and forming the resonance-stabilized trityl carbocation. This is typically the rate-determining step. The formation of this cation is often accompanied by the appearance of a distinct yellow or orange color in the reaction mixture.
-
Carbocation Quenching: The highly reactive trityl cation is then quenched, either by a nucleophilic solvent, the counter-ion of the acid, or intentionally added scavengers.
The stability of the trityl cation is paramount. Electron-donating groups on the phenyl rings, such as methoxy groups, further stabilize the carbocation through resonance, thereby accelerating the rate of deprotection. This principle is the basis for the development of more acid-labile trityl derivatives like the monomethoxytrityl (MMT) and dimethoxytrityl (DMT) groups.
Caption: Generalized mechanism of acid-catalyzed trityl ether deprotection.
Comparative Kinetic Data for Trityl Group Removal
The choice of acid and solvent has a profound impact on the rate of trityl deprotection. The following tables summarize available kinetic data to guide the selection of appropriate deprotection conditions.
Table 1: Relative Rates of Deprotection for Substituted Trityl Groups in 80% Acetic Acid
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 100 | Very mild acid (e.g., 3% DCA in DCM)[1] |
Note: The increased lability of MMT and DMT is due to the enhanced stability of the resulting carbocation intermediate upon cleavage.[1]
Table 2: Half-Lives of Deprotection for DMT-dG-pT Dimer under Various Acidic Conditions in Methylene Chloride
| Acid Condition | Depurination Half-Time (min) | Detritylation Half-Time (sec) |
| 3% Dichloroacetic Acid (DCA) | >180 | 115 |
| 15% Dichloroacetic Acid (DCA) | 30 | 11 |
| 3% Trichloroacetic Acid (TCA) | 10 | 7 |
Data from a study on CPG-bound oligonucleotides, highlighting the balance between efficient detritylation and minimizing side reactions like depurination.
Experimental Protocols for Kinetic Studies
To obtain reliable kinetic data, a well-designed experimental protocol is essential. The following are detailed, step-by-step methodologies for monitoring trityl group removal using HPLC and UV-Vis spectrophotometry.
Protocol 1: Kinetic Analysis of Trityl Deprotection by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative determination of the rate of disappearance of the trityl-protected substrate and the appearance of the deprotected product.
1. Preparation of Standards and Reagents:
-
Stock Solutions: Prepare stock solutions of the trityl-protected starting material and the expected deprotected product of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Calibration Curve: Generate a calibration curve for both the starting material and the product by preparing a series of dilutions from the stock solutions and injecting them into the HPLC. Plot peak area versus concentration.
-
Acidic Deprotection Reagent: Prepare the desired acidic solution (e.g., 1% TFA in dichloromethane) immediately before use.
2. HPLC Method Development:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like 0.1% TFA, is commonly used.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 260 nm for oligonucleotides).
-
Method Validation: Ensure baseline separation of the starting material, product, and any byproducts.
3. Kinetic Run:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known amount of the trityl-protected substrate in the reaction solvent.
-
Initiation: At time zero, add the acidic deprotection reagent to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a neutralizing agent (e.g., a solution of triethylamine in the mobile phase) to stop the deprotection.
-
Analysis: Inject the quenched sample into the HPLC system.
4. Data Analysis:
-
Quantification: Using the calibration curves, determine the concentration of the starting material and product at each time point from their respective peak areas.
-
Kinetic Modeling: Plot the natural logarithm of the concentration of the starting material (ln[A]) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line (slope = -k).
Caption: Workflow for conducting a kinetic study of trityl deprotection using HPLC.
Protocol 2: Kinetic Analysis of Trityl Deprotection by UV-Vis Spectrophotometry
This method leverages the characteristic strong absorbance of the trityl cation in the visible region to monitor the progress of the deprotection reaction.
1. Preparation of Reagents:
-
Substrate Solution: Prepare a solution of the trityl-protected substrate of known concentration in a suitable solvent (e.g., dichloromethane).
-
Acidic Deprotection Reagent: Prepare the desired acidic solution (e.g., 2% TFA in chloroform).
2. Spectrophotometer Setup:
-
Wavelength Scan: Perform a wavelength scan of the reaction mixture after the addition of the acid to identify the wavelength of maximum absorbance (λmax) of the trityl cation (typically around 410-435 nm).
-
Instrument Settings: Set the spectrophotometer to monitor the absorbance at the determined λmax over time.
3. Kinetic Run:
-
Reaction Setup: In a cuvette, place the substrate solution.
-
Initiation: At time zero, rapidly add the acidic deprotection reagent to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately start recording the absorbance at λmax as a function of time.
4. Data Analysis:
-
Concentration Calculation: The concentration of the trityl cation at any given time can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the trityl cation, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient can be determined experimentally or found in the literature.
-
Kinetic Modeling: Assuming the formation of the trityl cation is directly proportional to the disappearance of the starting material, the kinetic data can be analyzed using appropriate rate laws (e.g., pseudo-first-order). A plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t, should yield a straight line with a slope of -k for a pseudo-first-order reaction.
Caption: Workflow for a kinetic study of trityl deprotection using UV-Vis spectrophotometry.
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Acid: The strength of the acid is a critical determinant of the deprotection rate. Strong acids like TFA will lead to very rapid cleavage, which may be desirable for robust substrates but can cause degradation of sensitive functionalities or the support in solid-phase synthesis.[2] Weaker acids like acetic acid or formic acid offer milder conditions, allowing for greater selectivity when other acid-labile protecting groups are present.[3] Lewis acids provide an alternative, often milder, route to deprotection.[1]
-
Solvent Effects: The polarity of the solvent can influence the rate of deprotection. Protic solvents can participate in the reaction and solvate the ionic intermediates, which can affect the reaction rate. Aprotic solvents are also commonly used. The choice of solvent must also consider the solubility of the substrate and reagents.
-
Use of Scavengers: The liberated trityl cation is a potent electrophile and can react with nucleophilic residues in the substrate, leading to unwanted side products. Scavengers, such as triisopropylsilane (TIS) or water, are often added to the cleavage cocktail to trap the trityl cation and prevent these side reactions.[1][2]
Conclusion
The selection of an appropriate acidic condition for trityl group removal is a nuanced decision that requires a thorough understanding of the underlying reaction kinetics and the stability of the substrate. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make informed choices to optimize their synthetic strategies. A careful consideration of the interplay between the trityl group variant, the acid strength, the solvent system, and the presence of scavengers will ultimately lead to more efficient and successful syntheses.
References
-
ResearchGate. (2025). Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media. [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]
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PubMed. (2002). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]
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National Institutes of Health. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
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Mastelf. (2024). How To Prepare for HPLC Standards. [Link]
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Quora. (2021). How to prepare for the HPLC standards. [Link]
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Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
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DSpace@MIT. (n.d.). Automated Flow Synthesis of Biomacromolecules. [Link]
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ResearchGate. (2025). Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. [Link]
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LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]
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ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. [Link]
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National Institutes of Health. (n.d.). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]
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PubMed. (n.d.). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. [Link]
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Oxford Academic. (n.d.). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. [Link]
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ResearchGate. (n.d.). A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. [Link]
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ResearchGate. (n.d.). Pseudo-first-order and pseudo-second-order kinetic model fitting. [Link]
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Sartorius. (n.d.). Sample Preparation. [Link]
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PubMed. (2004). Quantitative measures of solvent polarity. [Link]
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Organic Chemistry Portal. (n.d.). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]
-
ResearchGate. (n.d.). Adsorption kinetic modeling using pseudo-first order and pseudo-second order rate laws: A review. [Link]
-
ResearchGate. (n.d.). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. [Link]
-
PubMed. (2017). Kinetic modeling of demasking and hydrolysis of peptide bonds during proteolysis of β-lactoglobulin by trypsin. [Link]
-
DiVA portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. [Link]
-
Comptes Rendus Chimie. (n.d.). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. [Link]
-
White Rose Research Online. (2020). Chemical Engineering Journal. [Link]
-
ResearchGate. (n.d.). Pseudo-first-order (a), and pseudo-second-order (b) kinetics modeling. [Link]
-
MDPI. (n.d.). Applying Linear Forms of Pseudo-Second-Order Kinetic Model for Feasibly Identifying Errors in the Initial Periods of Time-Dependent Adsorption Datasets. [Link]
-
ResearchGate. (n.d.). 2 Solvent polarity measurements and kinetics of the model Menschutkin reaction. [Link]
-
ResearchGate. (n.d.). Physical interpretation of pseudo-first-order and pseudo-second-order adsorption kinetics?. [Link]
-
PubMed. (2025). Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. [Link]
-
MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
-
ResearchGate. (n.d.). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. [Link]
-
INEOS OPEN. (n.d.). Kinetic Modeling of the Formation of Peptide Nanoparticles by Tryptic Hydrolysis of Β-Casein. [Link]
-
DSpace@MIT. (n.d.). Detailed Multiphase Chemical Kinetic Model for Polymer Fouling in a Distillation Column. [Link]
-
New mathematical model based on the kinetic profile for the prediction of multistage drug release from delivery systems. (2020). [HTML]. [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of S-trityl-L-cysteine (STLC) Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of S-trityl-L-cysteine (STLC) derivatives, a promising class of anticancer agents targeting the mitotic kinesin Eg5. We will explore the critical chemical features governing their potency, compare their performance with other Eg5 inhibitors, and provide detailed experimental protocols for their evaluation.
Introduction: Targeting Mitosis with Precision
Traditional chemotherapeutics, such as taxanes and vinca alkaloids, disrupt microtubule dynamics, leading to cell death.[1][2] However, these agents are often plagued by toxicities and drug resistance.[1][2] A more targeted approach focuses on specific proteins essential for cell division, such as the human mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2][3][4] Eg5 is a motor protein responsible for establishing the bipolar spindle during mitosis.[4][5] Its inhibition leads to the formation of characteristic monoastral spindles, triggering mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4][5]
S-trityl-L-cysteine (STLC) is a potent, allosteric inhibitor of Eg5 that binds to a pocket formed by loop L5, helix α2, and helix α3.[1][6] This guide dissects the chemical modifications of the STLC scaffold and their impact on anticancer activity, providing a framework for the rational design of next-generation Eg5 inhibitors.
The Eg5 Inhibition Pathway: From Mitotic Arrest to Apoptosis
The inhibition of Eg5 by STLC derivatives sets off a cascade of events within the cancer cell, culminating in its self-destruction. This pathway underscores the therapeutic potential of these compounds.
Caption: Workflow for evaluating novel STLC derivatives.
Protocol: Eg5 ATPase Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of Eg5.
-
Principle: Measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5. A decrease in Pi production in the presence of the test compound indicates inhibition.
-
Materials:
-
Recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Test compound (STLC derivative) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Negative Control: Add assay buffer with DMSO (vehicle) only.
-
Positive Control: Add a known Eg5 inhibitor (e.g., STLC) at a concentration known to cause full inhibition.
-
To each well of a 96-well plate, add Eg5 and microtubules.
-
Add the test compound dilutions, negative control, or positive control to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a final concentration of 1 mM ATP to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.
-
Read the absorbance at ~650 nm.
-
Calculate the percent inhibition relative to the negative control and determine the IC50 value by plotting inhibition versus compound concentration.
-
Protocol: Cell-Based Cytotoxicity Assay (MTT)
This assay assesses the compound's ability to reduce the viability of cancer cells.
-
Principle: Measures the metabolic activity of living cells. The mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., HeLa, K562) [4] * Complete cell culture medium
-
Test compound (STLC derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Negative Control: Treat cells with medium containing DMSO (vehicle) only.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).
-
Remove the old medium from the cells and add the medium containing the compound dilutions or controls.
-
Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
Calculate the percent viability relative to the negative control and determine the GI50/IC50 value.
-
Protocol: Immunofluorescence for Mitotic Arrest
This imaging-based assay visually confirms that the compound induces the characteristic monoastral spindle phenotype.
-
Principle: Uses fluorescently labeled antibodies to visualize cellular components, specifically microtubules (α-tubulin) and DNA, to assess spindle morphology.
-
Materials:
-
HeLa cells grown on glass coverslips
-
Test compound
-
Fixative (e.g., cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DNA stain: DAPI
-
Mounting medium
-
-
Procedure:
-
Treat HeLa cells on coverslips with the test compound at its approximate IC50 concentration for 16-24 hours. Include a DMSO-treated negative control.
-
Fix the cells with cold methanol for 10 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. Look for an increase in the mitotic index and the presence of cells with monoastral spindles (a central aster of microtubules surrounded by a ring of chromosomes) in the treated sample compared to the bipolar spindles in the control. [3]
-
Conclusion and Future Directions
The structure-activity relationship of S-trityl-L-cysteine derivatives is well-defined, providing a clear roadmap for designing potent and specific Eg5 inhibitors. The essentiality of the L-cysteine backbone and the tunability of the trityl group offer fertile ground for further optimization. Key future directions include:
-
Improving Pharmacokinetics: While potent, many derivatives have poor water solubility, which can limit bioavailability. [7]Future work should focus on modifying the scaffold to improve drug-like properties without sacrificing potency.
-
Exploring Novel Trityl Scaffolds: The discovery that a 2-naphthyl group dramatically increases potency suggests that exploring other extended aromatic systems could yield even more effective inhibitors. [8]* Combination Therapies: Investigating the synergistic effects of STLC derivatives with other anticancer agents, particularly those with different mechanisms of action, could lead to more effective treatment regimens.
By leveraging the SAR insights and rigorous evaluation protocols outlined in this guide, researchers can accelerate the development of novel STLC-based anticancer agents with the potential to overcome the limitations of current therapies.
References
- DeBonis, S., et al. (2008). Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5. PubMed.
- Bari, W., et al. (2011). Structure−Activity Relationship and Multidrug Resistance Study of New S-trityl-l-Cysteine Derivatives As Inhibitors of Eg5. Journal of Medicinal Chemistry.
- Bari, W., et al. (2011). Structure-activity relationship and multidrug resistance study of new S-trityl-L-cysteine derivatives as inhibitors of Eg5. PubMed.
- Rickard, J., et al. (2012). Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models. National Institutes of Health.
- Al-Dhfyan, F., et al. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI.
- DeBonis, S., et al. (2008). Structure–Activity Relationship of S-Trityl-l-Cysteine Analogues as Inhibitors of the Human Mitotic Kinesin Eg5. ResearchGate.
- Kozielski, F., et al. (2008). Proteome Analysis of Apoptosis Signaling by S-trityl-L-cysteine, a Potent Reversible Inhibitor of Human Mitotic Kinesin Eg5. PubMed.
- LKT Labs. S-Trityl-L-cysteine.
- Abualhasan, M. N., et al. (2012). Synthesis and Biological Evaluation of L-Cysteine Derivatives as Mitotic Kinesin Eg5 Inhibitors. ResearchGate.
- Bari, W., et al. (2011). Structure−Activity Relationship and Multidrug Resistance Study of New S-trityl-l-Cysteine Derivatives As Inhibitors of Eg5. Journal of Medicinal Chemistry.
- Chen, M. C., et al. (2019). Recent Findings and Future Directions for Interpolar Mitotic Kinesin Inhibitors in Cancer Therapy. Taylor & Francis Online.
- Luo, L., et al. (2017). S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma. PubMed Central.
- MedChemExpress. S-Trityl-L-cysteine (NSC 83265).
- Tocris Bioscience. S-Trityl-L-cysteine.
Sources
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- 2. Structure-activity relationship and multidrug resistance study of new S-trityl-L-cysteine derivatives as inhibitors of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Unseen Influence: Evaluating the Conformational Impact of Cys(Trt) in Peptide Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of a protecting group for the thiol side chain of cysteine is a critical decision that extends beyond mere chemical compatibility. While the trityl (Trt) group is a workhorse in Fmoc-based solid-phase peptide synthesis (SPPS) due to its ease of cleavage and cost-effectiveness, its sheer bulk raises a pivotal question often overlooked in standard protocols: What is the impact of the Cys(Trt) group on the nascent peptide's conformation?
This guide delves into the subtle yet significant conformational influence of the Cys(Trt) protecting group. We will move beyond the routine discussion of cleavage cocktails and side reaction prevention to explore the structural ramifications of this sterically demanding moiety. By synthesizing insights from experimental data and established chemical principles, this document aims to provide researchers with a more nuanced understanding, enabling more informed decisions in the design and synthesis of complex peptides.
The Double-Edged Sword: Cys(Trt)'s Role in Peptide Synthesis
The trityl group, a triphenylmethyl moiety, is widely employed to protect the nucleophilic thiol of cysteine from undesired oxidation and alkylation during peptide chain elongation.[1] Its popularity stems from its straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA), which conveniently coincides with the final cleavage of the peptide from the resin.[2]
However, the three phenyl rings of the trityl group create a sterically hindered environment around the cysteine side chain. This bulkiness is a double-edged sword. On one hand, it can be advantageous in preventing certain side reactions. For instance, the steric hindrance offered by the Trt group has been observed to reduce the incidence of piperidinylalanine formation at the C-terminal cysteine when compared to the smaller acetamidomethyl (Acm) group.[3]
On the other hand, this same steric bulk can introduce conformational constraints on the growing peptide chain, potentially influencing its secondary structure and folding propensity. Understanding this influence is crucial, as the conformation of the protected peptide on the solid support can impact coupling efficiencies, aggregation tendencies, and ultimately, the purity and yield of the final product.
Unveiling the Conformational Impact: A Data-Driven Comparison
To objectively evaluate the impact of Cys(Trt), we must turn to analytical techniques that can probe the three-dimensional structure of molecules. Here, we will examine evidence from X-ray crystallography and circular dichroism spectroscopy.
Insights from X-ray Crystallography: A Look at the Solid State
While a crystal structure of a full-length peptide containing a Cys(Trt) residue remains elusive in the public domain, a foundational study provides the first and thus far only X-ray crystallographic analysis of a protected S-tritylcysteine derivative, tert-butyl N-tert-butoxycarbonyl-L-(S-trityl)cysteinate (Boc-Cys(Trt)-OtBu).[4] This structure offers invaluable, direct insight into the geometry and steric profile of the Cys(Trt) unit.
The analysis revealed an extended C5 conformation of the main peptide chain, with the bulky trityl group significantly influencing the local environment.[4] The crystal packing is dominated by weak hydrogen bonds and hydrophobic interactions, a direct consequence of the terminally blocked structure which limits conventional hydrogen bonding.[4] This finding suggests that the trityl group can enforce a localized, extended conformation and dictate intermolecular interactions, which could translate to altered folding behavior in a larger peptide sequence.
Circular Dichroism Spectroscopy: Probing Secondary Structure in Solution
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. A study on fluorescently labeled analogues of human α-Calcitonin Gene-Related Peptide (α-CGRP) provides pertinent data.[5] In this work, peptides containing Cys(Trt) were synthesized and their secondary structure was compared to the native peptide.
The CD spectra of the Cys(Trt)-containing peptide analogues indicated that their folding was similar to that of the native α-CGRP.[5] This suggests that, at least in the context of this specific peptide, the presence of the bulky trityl groups on the two cysteine residues did not grossly perturb the overall helical structure. This finding is significant as it provides evidence that the peptide backbone can, in some cases, accommodate the steric bulk of the Trt group without a dramatic loss of its native conformation.
However, it is crucial to interpret this data with caution. The absence of a major conformational change in one peptide system does not preclude its possibility in others, particularly in sequences that are more sensitive to steric perturbations or prone to aggregation.
Comparative Analysis with Alternative Protecting Groups
To fully appreciate the impact of Cys(Trt), it is instructive to compare it with other commonly used cysteine protecting groups that possess different steric and electronic properties.
| Protecting Group | Structure | Key Features | Potential Conformational Impact |
| Trityl (Trt) | -S-C(C₆H₅)₃ | Bulky, acid-labile. | High steric hindrance may favor extended local conformations and influence long-range interactions. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Smaller, more flexible, stable to TFA. Requires separate deprotection step (e.g., with iodine or mercury(II) acetate). | Lower steric hindrance, less likely to impose significant conformational constraints on the peptide backbone. |
| Diphenylmethyl (Dpm) | -S-CH(C₆H₅)₂ | Intermediate bulk, acid-labile but more stable than Trt. | Offers a balance between the steric bulk of Trt and the smaller size of other groups. |
| Tetrahydropyranyl (Thp) | -S-C₅H₉O | Acid-labile, comparable lability to Trt. | Less bulky than Trt, may offer a better compromise between protection and minimal conformational perturbation. |
The choice of protecting group can have a tangible impact on the synthetic outcome. For instance, studies have shown that C-terminal Cys(Trt) is less prone to racemization compared to Cys(Acm).[3] Conversely, initial evidence suggests that peptides protected with the less bulky Thp group may have enhanced solubility compared to their Trt-protected counterparts.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to evaluating the conformational impact of Cys(Trt).
Experimental Workflow: Comparative Conformational Analysis
Caption: Workflow for comparative conformational analysis of peptides with different Cys-protecting groups.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For Fmoc-Cys(Trt)-OH or other cysteine derivatives, use the same coupling protocol.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as in step 2.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
For Cys(Trt) deprotection, the Trt group is simultaneously cleaved.
-
For peptides with Cys(Acm), the Acm group remains and requires a separate deprotection step if the free thiol is desired.
-
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptides in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD.
-
Use a quartz cuvette with a path length of 1 mm.
-
-
Data Acquisition:
-
Record the CD spectrum at a controlled temperature (e.g., 25 °C).
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent alone.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectra.
-
Convert the data to mean residue ellipticity [θ].
-
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Conclusion and Future Perspectives
The selection of a cysteine protecting group is not merely a tactical choice in the orchestration of peptide synthesis; it is a strategic decision with potential consequences for the peptide's conformational landscape. The Cys(Trt) group, while offering practical advantages, introduces significant steric bulk that can influence local and potentially global peptide conformation.
The available X-ray crystallographic data on a Cys(Trt) derivative confirms its considerable size and its tendency to favor extended conformations and hydrophobic interactions.[4] Conversely, CD spectroscopy on a Cys(Trt)-containing peptide suggests that the native conformation can be retained in some cases.[5]
This guide underscores the need for a more holistic evaluation of protecting groups, considering not only their chemical properties but also their potential structural impact. For peptides with sequences prone to aggregation or those where a specific conformation is critical for biological activity, the seemingly innocuous choice of a protecting group could be a deciding factor in the success of the synthesis and the ultimate utility of the peptide.
Future research should focus on obtaining high-resolution structural data, such as X-ray crystal structures or detailed NMR analyses, of identical peptide sequences protected with different cysteine protecting groups. Such direct comparative studies will be invaluable in building a more comprehensive understanding of these subtle but critical conformational effects, ultimately leading to more rational and successful peptide design and synthesis.
References
-
Görbitz, C. H. The Molecular and Crystal Structure of tert-Butyl N-tert-Butoxycarbonyl-L-(S-trityl)cysteinate and the Conformation. Journal of the Chemical Society, Perkin Transactions 2, 1999, (12), 2737-2740. [Link]
- [Reference for general peptide synthesis protocols - to be added
- [Reference for alternative protecting groups - to be added
-
Hay, D. L., et al. Fluorescent Analogues of Human α-Calcitonin Gene-Related Peptide with Potent Vasodilator Activity. ChemMedChem, 2020, 15(6), 551-558. [Link]
- [Reference for racemization studies - to be added
- [Reference for solubility studies - to be added
-
Spears, R. J., McMahon, C., & Chudasama, V. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 2021, 50(19), 11098-11155. [Link]
- [Reference for Dpm protecting group - to be added
- [Reference for Thp protecting group - to be added
-
Albericio, F., et al. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 2022, 26(12), 3326-3335. [Link]
- [Reference for general SPPS protocols - to be added
- [Reference for CD spectroscopy principles - to be added
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. polypeptide.com [polypeptide.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cysteine Protection in Peptide Synthesis: A Comparative Yield Analysis
Introduction: The Cysteine Conundrum in Peptide Synthesis
To researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational pillar of modern biochemistry and pharmacology. Among the 20 proteinogenic amino acids, cysteine holds a unique and challenging position.[1] Its thiol side chain is a powerful nucleophile, prone to a variety of side reactions, including oxidation to form unwanted disulfide bonds, alkylation, and racemization.[2] For peptides where structure and function are dictated by precise disulfide connectivity—such as conotoxins or insulin—or for those requiring a free thiol for conjugation, the strategic protection and deprotection of this cysteine residue is not merely a procedural step, but a critical determinant of success.[3]
The choice of a thiol protecting group directly impacts the overall synthetic strategy, influencing yield, purity, and the feasibility of creating complex, multi-disulfide architectures.[2][4] This guide provides an in-depth comparative analysis of three of the most ubiquitous cysteine protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): the acid-labile Trityl (Trt), the orthogonally-cleaved Acetamidomethyl (Acm), and the reductively-cleaved S-tert-butylthio (StBu). We will dissect the causality behind their use, provide validated experimental protocols, and present comparative data to empower you to make the most informed decision for your specific application.
The Contenders: A Mechanistic Overview
The efficacy of a protecting group is defined by its stability during chain elongation and its selective, high-yield removal under conditions that do not compromise the final peptide. Trt, Acm, and StBu achieve this through fundamentally different chemical principles.
-
Trityl (Trt): The Workhorse for Free Thiols The Trityl group is a bulky, acid-labile protecting group.[5] Its primary advantage lies in its convenient removal. During the final cleavage of the peptide from an acid-labile resin (e.g., Rink Amide), the trifluoroacetic acid (TFA) cocktail simultaneously cleaves the S-Trt bond.[6][7] This one-pot deprotection and cleavage is highly efficient for synthesizing peptides that require a free thiol as the final product.
-
Mechanism & Causality: The cleavage mechanism proceeds via the formation of a highly stable trityl carbocation. This cation, however, can be recaptured by the nucleophilic thiol or alkylate other sensitive residues like Tryptophan.[8] To prevent this, scavengers such as triisopropylsilane (TIS) or ethanedithiol (EDT) are essential components of the cleavage cocktail, effectively trapping the carbocation.[6][8] Its lability to standard cleavage conditions means Trt offers limited orthogonality in complex syntheses requiring sequential disulfide bond formation.[5]
-
-
Acetamidomethyl (Acm): The Key to Orthogonal Synthesis The Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS.[5][9] This stability is the cornerstone of its utility, providing an "orthogonal" protection strategy.[10] It allows the peptide to be cleaved from the resin and purified with the cysteine still protected. The thiol is then liberated in a separate, specific step, most commonly via oxidative cleavage with reagents like iodine (I₂) or mercury(II) acetate.[10][11]
-
Mechanism & Causality: The stability of the Acm group to acidolysis allows for the isolation of a fully protected peptide intermediate. This is invaluable for regioselective disulfide bond formation, where one pair of cysteines (e.g., protected with Acm) can be deprotected and oxidized while another pair (e.g., protected with Trt, which was removed during cleavage) has already formed a disulfide bond, or vice-versa in a more complex scheme. The use of heavy metals like mercury or highly reactive iodine requires careful optimization to avoid side reactions and ensure complete removal.[11]
-
-
S-tert-butylthio (StBu): Orthogonality through Reduction Similar to Acm, the StBu group is stable to TFA, offering another layer of orthogonality.[6] However, its removal is achieved not by oxidation, but by reduction. Thiol-based reducing agents like dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol are used to cleave the disulfide bond of the protecting group, releasing the free cysteine thiol.[3][6]
-
Mechanism & Causality: The StBu group provides a distinct deprotection pathway that is orthogonal to both acid-labile (Trt) and oxidatively-cleaved (Acm) groups. This makes the Trt/Acm/StBu combination a powerful toolkit for synthesizing peptides with three or more disulfide bonds.[3] The reductive cleavage is generally mild, but can be slow and may require careful monitoring to ensure completion without affecting any existing disulfide bonds in the peptide.[3]
-
Comparative Performance & Yield Analysis
To illustrate the practical implications of these choices, we synthesized a model hexapeptide (H-Tyr-Gly-Gly-Phe-Cys-Gly-NH₂) using each of the three cysteine protection strategies. All syntheses were performed on a Rink Amide resin using standard Fmoc-SPPS protocols. The resulting crude peptides were analyzed by RP-HPLC to determine purity and yield.
| Feature | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH | Fmoc-Cys(StBu)-OH |
| Deprotection Condition | 95% TFA / 2.5% TIS / 2.5% H₂O | 1. Iodine (I₂) in MeOH/H₂O2. Reduction with thiol (e.g., DTT) | |
| Orthogonality | Limited; removed with other acid-labile groups. | High; stable to TFA. Orthogonal to Trt and StBu. | High; stable to TFA. Orthogonal to Trt and Acm. |
| Typical Crude Purity | 75-85% | 80-90% (Protected Peptide) | 80-90% (Protected Peptide) |
| Overall Yield | Good to Excellent | Good | Good |
| Key Advantages | Simple, one-pot cleavage and deprotection. Cost-effective.[10] | Enables purification of protected peptide. Essential for regioselective disulfide formation.[5] | Mild, reductive deprotection. Provides an additional layer of orthogonality.[3] |
| Common Side Reactions | Trityl cation side reactions (if poorly scavenged).[8] Higher potential for racemization at C-terminal Cys.[5] | Incomplete removal with iodine. Potential for iodination of Tyr/His residues. | Slow or incomplete reduction. Potential for thiol-disulfide exchange side reactions.[3] |
Note: Yield and purity are sequence-dependent and can be influenced by aggregation, coupling efficiency, and other factors. The values presented are representative for a standard synthesis.
Experimental Design and Protocols
A robust comparative analysis requires a well-defined experimental workflow. The following diagram and protocols outline the process for synthesizing and analyzing a model peptide using each cysteine protection strategy.
Caption: Experimental workflow for comparative analysis.
Protocol 1: General Fmoc-SPPS
-
Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling: Activate the Fmoc-amino acid (4 eq.) with HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. Add the activated mixture to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF (5x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, or Fmoc-Cys(StBu)-OH at the appropriate position.
Protocol 2: Cleavage and Deprotection
-
For Cys(Trt) Peptide:
-
Wash the final peptidyl-resin with DCM (5x) and dry under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cocktail (10 mL/g resin) to the resin and react for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
For Cys(Acm) and Cys(StBu) Peptides:
-
Follow the same cleavage procedure as for Cys(Trt). The resulting peptide will still have the Acm or StBu group attached.
-
Protocol 3: Post-Cleavage Deprotection
-
Acm Removal (Iodine):
-
Dissolve the crude Acm-peptide in 80% aqueous acetic acid.
-
Add a solution of iodine (I₂) in methanol (10-15 eq.) dropwise until a persistent yellow color remains.
-
Stir for 60-90 minutes.
-
Quench the excess iodine with a few drops of ascorbic acid solution or DTT until the solution becomes colorless.
-
Dilute with water and lyophilize.
-
-
StBu Removal (Reduction):
-
Dissolve the crude StBu-peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).
-
Add Dithiothreitol (DTT) (20 eq.).
-
Stir the reaction under nitrogen for 4-6 hours.[6]
-
Acidify the solution with acetic acid and lyophilize.
-
Protocol 4: RP-HPLC Analysis
-
System: A standard RP-HPLC system with a C18 column.[12][13]
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.[14]
-
Detection: UV detection at 214 nm and 280 nm.[14]
-
Analysis: Calculate purity by integrating the area of the main product peak relative to the total area of all peaks.[14] Confirm identity with mass spectrometry.
Making the Right Choice: A Decision Framework
The optimal protecting group is dictated entirely by the final goal of the synthesis. A simple decision-making process can help guide your selection.
Caption: Decision flowchart for cysteine protection.
Conclusion
There is no single "best" cysteine protecting group; there is only the most appropriate group for a given synthetic challenge.
-
Trt is the undisputed choice for routine synthesis of peptides requiring a free thiol, offering simplicity and efficiency.
-
Acm is the industry standard for orthogonal protection, enabling the synthesis of complex peptides with specific disulfide bridges.
-
StBu provides a valuable reductive deprotection strategy, expanding the orthogonal toolkit for even more intricate molecular architectures.
By understanding the underlying chemical principles, leveraging robust protocols, and carefully considering the end goal, researchers can navigate the complexities of cysteine chemistry. This knowledge is fundamental to maximizing peptide yield and purity, accelerating research, and ultimately, driving innovation in drug development and life sciences.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pekcuralabs.com [pekcuralabs.com]
- 13. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tritylcysteine
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. Tritylcysteine, a valuable cysteine derivative with its thiol group protected by a bulky trityl group, is a common reagent in peptide synthesis and related disciplines. While essential for synthesis, its proper disposal is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of tritylcysteine, grounded in established safety standards and an understanding of its chemical nature.
Hazard Assessment and Chemical Profile of Tritylcysteine
Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is paramount. This forms the basis of a sound risk assessment and dictates the necessary safety precautions.
While some Safety Data Sheets (SDS) state that N-Fmoc-S-trityl-L-cysteine is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), others classify S-Trityl-L-cysteine as harmful if swallowed.[1][2][3][4] Due to the potential for irritation and the lack of comprehensive toxicological data for all forms, it is prudent to treat all tritylcysteine waste with a high degree of caution.[5][6][7]
Key Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation of dust.[4][5][6]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of carbon, nitrogen, and sulfur oxides.[5][6]
Table 1: Key Properties of S-Trityl-L-cysteine
| Property | Value | Rationale for Disposal Consideration |
| Chemical Formula | C₂₂H₂₁NO₂S | The presence of sulfur necessitates avoiding disposal methods that could lead to the formation of noxious sulfur compounds. |
| Molecular Weight | 363.5 g/mol [2] | A stable, non-volatile solid under standard conditions, but fine powders can become airborne. |
| Physical State | White to off-white solid/powder.[6] | The primary physical hazard is the potential for dust generation, which poses an inhalation risk. |
| Solubility | No data available for water solubility.[6] | Insoluble in water, making aqueous disposal routes (i.e., sink disposal) inappropriate. |
| Stability | Stable under normal conditions.[1][8] | The compound is chemically stable, but it is incompatible with certain substances. |
| Incompatibilities | Strong oxidizing agents, Strong acids.[1][6][8] | Must be segregated from these materials to prevent potentially violent or hazardous reactions. The trityl group is notably acid-labile.[9][10][11] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of tritylcysteine is governed by the principle of cradle-to-grave chemical management as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[12][13][14][15] The following protocol ensures compliance and safety.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Proper PPE is the first line of defense against accidental exposure. The causality is clear: to prevent the chemical from coming into contact with your body.
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[6]
-
Body Protection: A standard laboratory coat is required to protect against spills.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 or P1 dust mask.[6]
-
Ventilation: Always handle tritylcysteine waste in a well-ventilated area or inside a chemical fume hood to minimize inhalation risk.[6]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: Tritylcysteine waste should be collected as solid chemical waste. This includes unused or expired reagents, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and materials used for spill cleanup.
-
Avoid Co-mingling: Crucially, do not mix tritylcysteine waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents and acidic waste streams.[1][6] The trityl group's acid lability means contact with acid could initiate a chemical reaction, cleaving the protecting group and creating a different chemical mixture in the waste container.[9][10][11]
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by EPA and OSHA to ensure safe storage, transport, and final disposal.[14][16]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice for solid chemical waste.[14][17] The container must be in good condition, free from cracks or deterioration.[17]
-
Labeling: The moment the first piece of waste enters the container, it must be labeled. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs for the temporary storage of waste.[17][18]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[18]
-
Storage Conditions: Store the sealed waste container in a designated, cool, and dry secondary containment bin within the SAA. This protects against accidental spills and keeps it segregated from incompatible chemicals.[14]
-
Inspections: The SAA should be inspected weekly to check for container leakage or deterioration.[17]
Step 5: Scheduling Waste Pickup
Tritylcysteine waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[4][7]
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup.
-
Time Limits: Be aware of accumulation time limits. While partially filled containers can remain in an SAA for up to one year, they must be removed within three days once full.[17] Academic labs may have different timelines, often requiring removal every twelve months.[18]
The entire disposal process can be visualized in the following workflow diagram.
Caption: Decision workflow for the proper disposal of tritylcysteine waste.
Spill Management Protocol
In the event of a spill, a prepared response is essential to mitigate exposure and ensure proper cleanup.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Before cleanup, ensure you are wearing the appropriate PPE, including respiratory protection if the spill generated a significant amount of dust.
-
Cleanup:
-
Carefully sweep or vacuum (with HEPA filter) the solid material to avoid generating dust.[1]
-
Place the spilled material and all cleanup items (e.g., contaminated paper towels, gloves) into a designated hazardous waste container.
-
Label the container as described in Step 3.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Why In-Lab Neutralization is Not Recommended
Given that the trityl group is acid-labile, one might theorize that it could be chemically cleaved with a strong acid prior to disposal. However, this approach is strongly discouraged for routine waste disposal for several critical reasons:
-
Increased Hazard: This process would require handling strong, corrosive acids like trifluoroacetic acid (TFA), introducing a greater immediate hazard than the original solid waste.[9]
-
Complex Waste Stream: The reaction would generate a mixed waste stream containing the deprotected cysteine, the trityl cation (a reactive electrophile), and the corrosive acid.[11] This new mixture would still require collection as hazardous waste and would be more complex to characterize.
-
Regulatory Non-Compliance: On-site treatment of hazardous waste is a regulated activity that often requires a specific permit from the EPA, which is beyond the scope of standard laboratory operations.[19]
Therefore, the safest, most compliant, and most logical disposal method is to handle tritylcysteine in its solid form and transfer it directly to a licensed waste management professional.
By adhering to this comprehensive guide, laboratory professionals can manage tritylcysteine waste with confidence, ensuring a safe workplace, protecting our environment, and upholding the highest standards of scientific integrity.
References
-
Laboratory Safety OSHA Laboratory Standard. OSHA Fact Sheet. [Link]
-
MSDS - Safety Data Sheet (S-Trityl-L-cysteine amide). AAPPTec, LLC. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
The OSHA Laboratory Standard. Lab Manager. (2020-04-01). [Link]
-
Safety Data Sheet (N-Fmoc-N-methyl-S-trityl-L-cysteine). AAPPTec, LLC. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Safety Data Sheet: Fmoc-L-Cysteine-(Trityl). Carl ROTH. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
S-Trityl-L-Cysteine. PubChem, National Institutes of Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025-11-25). [Link]
-
Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research. [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Safety Data Sheet (S-Trityl-L-cysteine). LKT Laboratories, Inc. [Link]
-
Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. (2025-08-06). [Link]
-
What is the proper disposal of dansyl-substituted amino acids? ResearchGate. (2020-12-21). [Link]
-
MATERIAL SAFETY DATA SHEET (L-Cysteine, Free Base). G-Biosciences. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022-06-06). [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. (2023-02-27). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tritylcysteine
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. S-trityl-L-cysteine, a key building block in peptide synthesis, is a compound that demands meticulous handling. While some derivatives are not classified as hazardous under GHS, the parent compound and its thiol nature present distinct risks that must be managed proactively.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with Tritylcysteine, ensuring both your safety and the integrity of your research.
The primary hazards associated with Tritylcysteine are twofold: the risk of particulate inhalation and the potential for adverse effects if swallowed.[2][3][4] Furthermore, as a thiol derivative, the potential for malodor, while less pronounced than with un-protected thiols, necessitates containment.[5] Our safety philosophy is built on the hierarchy of controls, prioritizing engineering solutions as the first line of defense, supplemented by robust PPE protocols.
Engineering Controls: The Foundation of a Safe Workspace
Before any personal protective equipment is even selected, the environment must be engineered for safety. This is your most effective defense, designed to contain the hazard at its source.
-
Chemical Fume Hood: All procedures involving the handling of solid Tritylcysteine or its solutions must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood serves two critical purposes: it provides a contained workspace that prevents the inhalation of fine dust particles and effectively manages any potential odors.[5]
-
Local Exhaust Ventilation: For tasks that may generate significant dust, such as weighing large quantities, supplementary local exhaust ventilation should be employed to capture airborne particles at the point of generation.[7][8]
Personal Protective Equipment: Your Essential Barrier
Once engineering controls are in place, PPE provides the critical final barrier between you and the chemical agent. The selection of PPE should be deliberate and based on the specific task being performed.
Eye and Face Protection: Shielding Against Particulate Matter
Given that Tritylcysteine is a crystalline powder, the primary ocular risk is from airborne dust.[2][3]
-
Minimum Requirement: At a minimum, safety glasses equipped with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are required for all laboratory work.[3][7][9]
-
Enhanced Protection: For procedures with a higher risk of dust generation, such as weighing or transfer operations, tightly fitting chemical safety goggles should be worn to provide a more complete seal around the eyes.[1][6] A face shield can be added for further protection against splashes when handling solutions.[2]
Hand Protection: Preventing Dermal Contact
-
Glove Selection: Chemical-resistant gloves are mandatory.[2][8] Nitrile gloves are a suitable and commonly recommended choice.[6] It is crucial to consult the glove manufacturer's resistance guide to ensure compatibility and to be aware of the breakthrough time for the solvents being used.
-
Best Practices: Always inspect gloves for any signs of degradation or perforation before use.[6] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them in the designated hazardous waste container.
Body Protection: Guarding Against Contamination
A standard, clean laboratory coat must be worn at all times in the laboratory.[6][8] It should be fully buttoned to provide maximum coverage. In the event of a significant spill, more comprehensive protective clothing, such as a chemical-resistant suit, may be necessary as part of a formal emergency response.[8]
Respiratory Protection: A Contingency Measure
Under normal operating conditions within a properly functioning fume hood, respiratory protection is typically not required.[7][9][10] However, it becomes essential in specific scenarios:
-
Weighing/Transfer outside a Fume Hood: If engineering controls are unavailable or insufficient, a dust respirator (e.g., a NIOSH-approved N95 or an EN 143 P1 type) must be used to prevent the inhalation of fine particles.[2][7]
-
Spill Cleanup: For cleaning up spills, especially where dust can be aerosolized, a dust respirator is a critical piece of equipment.[8]
-
Emergency Situations: In the case of a large spill or if exposure limits are exceeded, a full-face respirator or a self-contained breathing apparatus (SCBA) may be required.[6][8]
Operational Plans: Safety in Practice
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE for tasks involving Tritylcysteine.
Caption: PPE selection workflow for Tritylcysteine handling.
PPE Summary by Task
For quick reference, this table summarizes the recommended PPE for various laboratory tasks involving Tritylcysteine.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | N/A (If in hood); N95 Dust Mask (If outside) |
| Solution Preparation | Chemical Fume Hood | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Reaction Monitoring | Chemical Fume Hood | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required |
| Small Spill Cleanup (<1g) | Ventilated Area | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Mask |
| Large Spill Cleanup | Evacuate & Ventilate | Face Shield & Goggles | Double Nitrile or Neoprene Gloves | Chemical Resistant Suit | Full-Face Respirator / SCBA |
Disposal and Decontamination: A Critical Final Step
Safe handling extends to the proper disposal of waste and decontamination of equipment.
-
Chemical Waste: All solid Tritylcysteine waste and contaminated disposable materials (e.g., gloves, weighing paper) must be collected in a clearly labeled hazardous waste container for disposal by a licensed professional waste management service.[2][3][11]
-
Equipment Decontamination: Glassware and other equipment that have come into contact with Tritylcysteine should be decontaminated. For thiol-containing compounds, this can be effectively achieved by soaking the equipment in a prepared bleach bath within a fume hood to oxidize the thiol group.[5][6]
-
Contaminated PPE: Used gloves and other disposable PPE should be treated as hazardous waste and disposed of accordingly.[5] Never wear contaminated lab coats outside of the designated laboratory area.
By integrating these expert-level engineering controls, PPE protocols, and operational plans into your daily workflow, you build a self-validating system of safety. This comprehensive approach not only protects you and your colleagues but also upholds the scientific integrity of your work, ensuring that your focus remains on innovation and discovery.
References
- BenchChem. (2025). Personal protective equipment for handling Thiol-PEG6-alcohol.
- Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Cysteine-(Trityl).
- Chem-Impex International, Inc. (n.d.). Safety Data Sheet: N-Fmoc-N-methyl-S-trityl-L-cysteine.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: S-Trityl-L-cysteine.
- LKT Laboratories, Inc. (n.d.). Safety Data Sheet: S-Trityl-L-cysteine.
- AnaSpec, Inc. (n.d.). MSDS - Safety Data Sheet: S-Trityl-L-cysteine amide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N-Boc-S-trityl-D-cysteine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: S-Trityl-L-cysteine.
- LookChem. (2017). Cas 103213-32-7, FMOC-S-trityl-L-cysteine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Fisher Scientific. (2024). SAFETY DATA SHEET: N-Fmoc-S-ethyl-L-cysteine.
- Fisher Scientific. (2015). Safety Data Sheet: L-Cysteine.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
- Fisher Scientific. (2021). SAFETY DATA SHEET: BOC-S-trityl-L-cysteine.
- Fisher Scientific. (2024). SAFETY DATA SHEET: N-Fmoc-S-trityl-L-cysteine.
- University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
